Fmoc-NH-PEG3-CH2COOH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO7/c25-22(26)16-30-14-13-29-12-11-28-10-9-24-23(27)31-15-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,21H,9-16H2,(H,24,27)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOJSAOJCBOZTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Fmoc-NH-PEG3-CH2COOH: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-NH-PEG3-CH2COOH is a heterobifunctional linker molecule integral to modern bioconjugation, peptide synthesis, and the development of advanced therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] This guide provides a detailed technical overview of its chemical properties, applications, and the experimental protocols for its use.
This linker features three key structural components:
-
A fluorenylmethyloxycarbonyl (Fmoc) protected amine: This base-labile protecting group allows for controlled, sequential synthesis. The Fmoc group is stable under acidic conditions but can be readily removed with a mild base, typically piperidine, to reveal a primary amine for subsequent conjugation.[1][3]
-
A triethylene glycol (PEG3) spacer: This hydrophilic polyethylene glycol chain enhances the aqueous solubility and bioavailability of the conjugated molecule.[4][5] The PEG spacer can also improve in vivo stability by shielding against enzymatic degradation and reducing immunogenicity.[4]
-
A terminal carboxylic acid: This functional group enables the covalent attachment to primary amine groups on proteins, peptides, or other molecules through the formation of a stable amide bond. This reaction is typically facilitated by activating agents such as EDC, DCC, or HATU.[6][7]
The orthogonal nature of the Fmoc-protected amine and the carboxylic acid allows for a stepwise approach to synthesizing complex biomolecules, making it a versatile tool in drug discovery and development.[8]
Physicochemical and Quantitative Data
The following tables summarize the key physicochemical properties and representative quantitative data for reactions involving this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 139338-72-0 |
| Molecular Formula | C₂₃H₂₇NO₇ |
| Molecular Weight | 429.47 g/mol |
| Appearance | Colorless to light yellow viscous liquid or white to off-white solid |
| Purity | Typically ≥95%[6] |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO) |
| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C, kept dry and protected from light. |
Table 2: Representative Quantitative Data for Experimental Protocols
| Parameter | Recommended Value/Range | Application |
| Fmoc Deprotection Reagent | 20% (v/v) piperidine in DMF | Peptide Synthesis, Bioconjugation |
| Fmoc Deprotection Time | 10-30 minutes at room temperature | Peptide Synthesis, Bioconjugation |
| Carboxylic Acid Activating Agents | EDC, HATU, DCC with NHS/HOAt | Amide Bond Formation |
| Molar Ratio for Amide Coupling (Linker:Activating Agent:Amine) | Varies, e.g., 1:1.2:1.1 or 1:1.95:1 | PROTAC & Peptide Synthesis |
| Coupling Reaction Time | 1-16 hours at room temperature | Peptide Synthesis, Bioconjugation |
| Typical Yields (in SPPS) | Generally high, can exceed 99% per coupling step | Peptide Synthesis |
Experimental Protocols and Methodologies
The versatility of this compound is demonstrated in its application across various synthetic strategies. Below are detailed protocols for its use in solid-phase peptide synthesis and a general bioconjugation workflow.
Solid-Phase Peptide Synthesis (SPPS) Workflow
This compound can be incorporated as a hydrophilic spacer in solid-phase peptide synthesis.[4] The general workflow involves the iterative deprotection of the Fmoc group and coupling of amino acids.
Protocol for Coupling of this compound in SPPS: [4]
-
Resin Preparation: Start with a resin-bound peptide with a deprotected N-terminal amine. Swell the resin in dimethylformamide (DMF).
-
Activation of Linker: In a separate vessel, dissolve this compound (2-3 equivalents), a coupling reagent such as HATU (1.95 equivalents), and an additive like HOAt (2 equivalents) in DMF. Add DIPEA (4-6 equivalents) to activate the carboxylic acid.
-
Coupling Reaction: Immediately add the activated linker solution to the peptide-resin. Allow the reaction to proceed for 1-2 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF and then dichloromethane (DCM) to remove excess reagents and byproducts.
-
Fmoc Deprotection: Treat the resin with a 20% (v/v) solution of piperidine in DMF for 10-30 minutes to remove the Fmoc group from the newly added linker, exposing the amine for further peptide chain elongation.[1]
-
Washing: Wash the resin again with DMF and DCM to remove residual piperidine. The resin is now ready for the coupling of the next Fmoc-protected amino acid.
General Bioconjugation Workflow
This compound enables the sequential conjugation of two different molecules. The following diagram and protocol illustrate a general strategy.
Protocol for Sequential Bioconjugation: [1]
-
Activation of Carboxylic Acid:
-
Dissolve this compound (1 equivalent), EDC (1.5 equivalents), and NHS (1.5 equivalents) in an appropriate anhydrous solvent like DMF or DCM.
-
Stir the reaction at room temperature for 1 hour to form the NHS ester.
-
-
Conjugation to the First Molecule:
-
Dissolve the first molecule (containing a primary amine, 1 equivalent) in a suitable buffer (e.g., PBS pH 7.4).
-
Add the activated linker solution to the first molecule.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
-
Purification:
-
Purify the resulting conjugate (Fmoc-NH-PEG3-Molecule 1) using methods like dialysis, size-exclusion chromatography, or HPLC to remove unreacted linker and byproducts.
-
-
Fmoc Deprotection:
-
Dissolve the purified conjugate in DMF.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir at room temperature for 10-30 minutes.
-
-
Purification of Deprotected Intermediate:
-
Remove the solvent and excess piperidine under reduced pressure. The crude product can often be used directly in the next step or purified further if necessary.
-
-
Conjugation to the Second Molecule:
-
React the deprotected intermediate (H2N-PEG3-Molecule 1) with an activated second molecule (e.g., an NHS-ester of a drug) to form the final conjugate.
-
-
Final Purification:
-
Purify the final product using appropriate chromatographic techniques.
-
Applications in Drug Development
PROTAC Synthesis
In the development of PROTACs, the linker plays a crucial role in connecting the E3 ligase ligand and the target protein binder, and its composition affects the efficacy of the resulting molecule.[2] this compound is used in a modular approach to synthesize PROTACs.
The synthesis involves first coupling the carboxylic acid of the linker to an amine-functionalized E3 ligase ligand.[2] Following purification, the Fmoc group is removed to expose the amine, which is then coupled to the target protein binder to complete the PROTAC molecule.[2]
Antibody-Drug Conjugates (ADCs)
This compound can also be utilized in the synthesis of ADCs, where a potent cytotoxic drug is linked to a monoclonal antibody. The PEG spacer can enhance the hydrophilicity of the ADC, which is particularly beneficial when working with hydrophobic payloads.[9] The synthetic strategy is similar to the general bioconjugation workflow, where the linker is sequentially attached to the antibody and the cytotoxic drug.
Conclusion
This compound is a high-value chemical tool for researchers in chemistry, biology, and medicine. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer, provides a robust and versatile platform for the synthesis of complex biomolecules. The well-defined protocols for its use in peptide synthesis, bioconjugation, and the construction of advanced therapeutics like PROTACs and ADCs underscore its importance in the advancement of drug discovery and development. The ability to perform sequential, controlled reactions makes it an indispensable component in the modern synthetic chemist's toolbox.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | CAS:139338-72-0 | Biopharma PEG [biochempeg.com]
- 7. This compound, 139338-72-0 | BroadPharm [broadpharm.com]
- 8. This compound, CAS 139338-72-0 | AxisPharm [axispharm.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to Fmoc-NH-PEG3-CH2COOH: A Core Component in Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-NH-PEG3-CH2COOH is a heterobifunctional linker molecule integral to modern bioconjugation and drug development. Its unique chemical architecture, featuring a base-labile Fmoc-protected amine, a hydrophilic three-unit polyethylene glycol (PEG) spacer, and a reactive terminal carboxylic acid, offers a versatile platform for the precise construction of complex biomolecules. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and applications, with a focus on quantitative data and detailed experimental protocols. The strategic incorporation of this linker can significantly enhance the solubility, stability, and pharmacokinetic profiles of peptides, antibodies, and other therapeutic moieties.[1][2][3]
Core Chemical Structure and Properties
This compound is characterized by three key functional components: the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, a triethylene glycol (PEG3) spacer, and a carboxylic acid (-COOH) terminus. The Fmoc group provides a stable protecting group for the primary amine, which can be selectively removed under mild basic conditions, typically with a solution of piperidine in an organic solvent.[4] This orthogonality is crucial in multi-step synthetic strategies, such as solid-phase peptide synthesis (SPPS).
The PEG3 spacer is a hydrophilic chain that imparts increased aqueous solubility to the molecule and any conjugate it is a part of.[1][5] This property is particularly advantageous for hydrophobic drugs or peptides, improving their handling and in vivo bioavailability. The flexibility of the PEG chain can also provide necessary spatial separation between conjugated molecules, minimizing steric hindrance.[6]
The terminal carboxylic acid serves as a versatile reactive handle for covalent attachment to primary amines through the formation of a stable amide bond. This reaction is typically facilitated by activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).[4]
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 139338-72-0 | [1] |
| Molecular Formula | C23H27NO7 | [4] |
| Molecular Weight | 429.47 g/mol | [4] |
| Appearance | Colorless to light yellow liquid/solid | [2] |
| Purity | ≥95% | [1] |
| Melting Point | 46°C | [2] |
| Boiling Point | 651.1 ± 65.0 °C at 760 mmHg | [2] |
| Density | 1.3 ± 0.1 g/cm³ | [2] |
Solubility Profile
This compound exhibits good solubility in a range of polar organic solvents, which is a critical attribute for its use in various reaction conditions. While precise quantitative data is not extensively published, qualitative assessments indicate high solubility in solvents like DMF and DMSO.[5]
| Solvent | Qualitative Solubility |
| Dimethylformamide (DMF) | High |
| Dimethyl sulfoxide (DMSO) | High |
| Dichloromethane (DCM) | Soluble |
| Methanol (MeOH) | Soluble |
| Water | Low (due to the hydrophobic Fmoc group) |
Spectroscopic Characterization
¹H NMR Spectroscopy (Expected Chemical Shifts)
| Assignment | Expected Chemical Shift (ppm) |
| Aromatic protons (Fmoc) | 7.2 - 7.8 |
| CH (Fmoc) | 4.2 - 4.5 |
| CH₂ (Fmoc) | 4.1 - 4.4 |
| NH (Amide) | ~5.5 (broad) |
| O-CH₂-CH₂-O (PEG) | 3.5 - 3.7 |
| N-CH₂ (PEG) | 3.3 - 3.5 |
| O-CH₂-COOH (PEG) | ~4.1 |
| COOH | >10 (very broad) |
¹³C NMR Spectroscopy (Expected Chemical Shifts)
| Assignment | Expected Chemical Shift (ppm) |
| C=O (Carboxylic Acid) | 170 - 175 |
| C=O (Carbamate) | ~156 |
| Aromatic Carbons (Fmoc) | 120 - 145 |
| CH (Fmoc) | ~47 |
| CH₂ (Fmoc) | ~67 |
| O-CH₂ (PEG) | 69 - 71 |
| N-CH₂ (PEG) | ~40 |
FT-IR Spectroscopy (Expected Absorption Bands)
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic Acid) | 3300 - 2500 | Broad |
| N-H stretch (Amide) | 3400 - 3250 | Medium |
| C-H stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H stretch (Aliphatic) | 3000 - 2850 | Medium |
| C=O stretch (Carboxylic Acid) | 1760 - 1690 | Strong |
| C=O stretch (Carbamate) | 1730 - 1715 | Strong |
| C-O stretch (PEG Ether) | 1320 - 1000 | Strong |
Mass Spectrometry
In electrospray ionization mass spectrometry (ESI-MS), this compound is expected to be detected as protonated or other adducted molecular ions.
| Ion | Expected m/z |
| [M+H]⁺ | 430.18 |
| [M+Na]⁺ | 452.16 |
| [M+K]⁺ | 468.14 |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound. The following are generalized protocols for its key reactions.
Fmoc Deprotection
This protocol outlines the removal of the Fmoc protecting group to yield a free primary amine.
Materials:
-
This compound conjugate
-
20% (v/v) Piperidine in DMF
-
DMF (N,N-Dimethylformamide)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Fmoc-protected compound in DMF.
-
Add the 20% piperidine in DMF solution.
-
Stir the reaction mixture at room temperature for 10-30 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, precipitate the deprotected product by adding cold diethyl ether or proceed with purification by chromatography.
EDC/NHS Coupling to a Primary Amine
This protocol details the activation of the carboxylic acid and subsequent conjugation to an amine-containing molecule.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or sulfo-NHS
-
Amine-containing molecule
-
Activation Buffer (e.g., MES buffer, pH 4.5-6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching Solution (e.g., Tris or glycine)
Procedure:
-
Dissolve this compound in the Activation Buffer.
-
Add EDC and NHS to the solution (typically 1.1-1.5 molar equivalents of each relative to the carboxylic acid).
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
Add the activated linker solution to the amine-containing molecule dissolved in the Coupling Buffer.
-
Let the conjugation reaction proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding the Quenching Solution.
-
Purify the conjugate using appropriate chromatographic techniques (e.g., size-exclusion or reverse-phase chromatography).
Applications in Drug Development
This compound is a pivotal linker in the development of sophisticated therapeutics, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Antibody-Drug Conjugates (ADCs)
In ADC development, the linker connects a potent cytotoxic payload to a monoclonal antibody, enabling targeted delivery to cancer cells. The hydrophilic PEG spacer of this compound can improve the solubility and stability of the final ADC, potentially leading to a better therapeutic window.[7][8] The defined length of the linker is also crucial for ensuring that the payload can be efficiently released at the target site.[9]
Illustrative Quantitative Data for a PEG-linked ADC:
While specific data for ADCs using this compound is often proprietary, the following table represents typical parameters for ADCs constructed with similar PEG linkers.
| Parameter | Typical Value | Method of Determination |
| Drug-to-Antibody Ratio (DAR) | 3.5 - 4.5 | HIC-HPLC, LC-MS |
| Monomer Purity | >95% | Size Exclusion Chromatography (SEC) |
| In vitro Cytotoxicity (IC50) | Low nanomolar range | Cell-based viability assays |
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker is a critical component, as its length and flexibility are key determinants of the stability and efficacy of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[6][10] The PEG3 linker in this compound offers a balance of hydrophilicity and length that can be optimal for inducing protein degradation.[11]
Representative Data for a PEG-based PROTAC:
The following data, compiled from literature on PROTACs with short PEG linkers, illustrates the impact of the linker on degradation performance.
| Parameter | Representative Value | Method of Determination |
| DC50 (Concentration for 50% degradation) | 10 - 100 nM | Western Blot, Mass Spectrometry |
| Dmax (Maximum degradation) | >90% | Western Blot, Mass Spectrometry |
| Cell Line | Varies depending on target | N/A |
Visualizing Workflows and Pathways
To further elucidate the utility of this compound, the following diagrams, generated using Graphviz, illustrate key experimental workflows and biological pathways.
Caption: Chemical Structure of this compound.
Caption: Generalized workflow for ADC synthesis.
Caption: PROTAC-mediated protein degradation pathway.
Conclusion
This compound is a highly valuable and versatile heterobifunctional linker for researchers and scientists in the field of drug development. Its well-defined structure, incorporating an Fmoc-protected amine for orthogonal chemistry, a hydrophilic PEG spacer for enhanced solubility and pharmacokinetics, and a reactive carboxylic acid for conjugation, makes it an ideal building block for creating advanced therapeutics like ADCs and PROTACs. The detailed protocols and quantitative data provided in this guide serve as a critical resource for the effective implementation of this linker in complex synthetic and bioconjugation strategies, ultimately contributing to the development of next-generation targeted therapies.
Safety and Handling
This compound should be handled in a laboratory setting with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is recommended to work in a well-ventilated area or a fume hood. Store the compound at -20°C for long-term stability.[4] For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. This compound | CAS:139338-72-0 | Biopharma PEG [biochempeg.com]
- 2. This compound | PEG analogue | CAS# 139338-72-0 | InvivoChem [invivochem.com]
- 3. This compound, 139338-72-0 | BroadPharm [broadpharm.com]
- 4. This compound|COA [dcchemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 7. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 8. purepeg.com [purepeg.com]
- 9. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to Fmoc-NH-PEG3-CH2COOH (CAS: 139338-72-0): A Versatile Linker in Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-NH-PEG3-CH2COOH, with CAS number 139338-72-0, is a heterobifunctional linker molecule that has become an indispensable tool in modern drug discovery and development. Its unique architecture, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a hydrophilic triethylene glycol (PEG3) spacer, and a terminal carboxylic acid, provides a versatile platform for the synthesis of complex biomolecules. This technical guide delves into the core attributes of this compound, presenting its physicochemical properties, and detailing its applications in solid-phase peptide synthesis (SPPS), Proteolysis Targeting Chimeras (PROTACs), and Antibody-Drug Conjugates (ADCs). Detailed experimental protocols, quantitative data from cited research, and visual diagrams of relevant biological pathways and synthetic workflows are provided to offer a comprehensive resource for researchers in the field.
Introduction
The advent of targeted therapeutics has revolutionized the landscape of medicine. The design of highly specific and potent drug molecules often necessitates the use of chemical linkers to conjugate different molecular entities, such as peptides, small molecule inhibitors, and antibodies. This compound has emerged as a linker of choice due to its well-defined structure and advantageous properties. The Fmoc protecting group allows for orthogonal deprotection strategies, crucial in multi-step syntheses. The PEG3 spacer enhances the aqueous solubility and pharmacokinetic profile of the resulting conjugate, while the terminal carboxylic acid provides a reactive handle for conjugation to amine-containing molecules.[1][2][3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application. The following table summarizes its key characteristics.
| Property | Value | Reference(s) |
| CAS Number | 139338-72-0 | [4][5] |
| Molecular Formula | C23H27NO7 | [4][5] |
| Molecular Weight | 429.46 g/mol | [6] |
| Appearance | Colorless to light yellow viscous liquid or solid below 46°C | [4] |
| Purity | Typically ≥95% | [5] |
| Solubility | Soluble in organic solvents such as DMF and DMSO | [7] |
| Storage | Recommended at -20°C for long-term storage | [8] |
Applications in Drug Discovery and Development
The unique trifunctional nature of this compound makes it a versatile tool in several areas of drug development.
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, this compound is utilized as a hydrophilic spacer to modify peptides. This process, known as PEGylation, can significantly improve the therapeutic properties of peptides by:
-
Enhanced Solubility: The hydrophilic PEG chain improves the solubility of hydrophobic peptides in aqueous solutions.[3]
-
Increased Stability: PEGylation can protect peptides from enzymatic degradation, thereby increasing their stability in biological environments.[3]
-
Reduced Immunogenicity: The PEG chain can shield epitopes on the peptide, reducing the likelihood of an immune response.[3]
-
Improved Pharmacokinetics: By increasing solubility and stability, PEGylation can extend the in-vivo half-life of peptides.[3]
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[9] The linker plays a critical role in the efficacy of a PROTAC by influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase). This compound is an ideal linker for PROTAC synthesis due to its defined length, flexibility, and hydrophilicity, which can be crucial for optimizing the degradation of the target protein.[6]
A key target for PROTAC-mediated degradation is the Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4, which is implicated in various cancers.[4]
Antibody-Drug Conjugates (ADCs)
ADCs are targeted cancer therapies that consist of a monoclonal antibody conjugated to a potent cytotoxic payload. The linker in an ADC is a critical component that affects its stability, solubility, and the efficiency of payload release. While this guide focuses on the broader applications, the principles of using this compound in bioconjugation are directly applicable to ADC development, where the linker's properties can enhance the overall therapeutic index of the conjugate.[2]
Experimental Protocols
The following sections provide detailed methodologies for the key applications of this compound.
General Workflow for Solid-Phase Peptide Synthesis (SPPS)
The incorporation of the PEG linker into a peptide sequence during Fmoc-based SPPS follows a standardized workflow.
Workflow for Solid-Phase Synthesis of a PEGylated Peptide.
Protocol 1: Fmoc Deprotection in SPPS [10]
-
Swell the resin in N,N-Dimethylformamide (DMF) for at least 1 hour in a reaction vessel.
-
Treat the resin with a 20% (v/v) solution of piperidine in DMF for 5-10 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for another 15-20 minutes.
-
Thoroughly wash the resin with DMF (5-7 times) and Dichloromethane (DCM) (2-3 times) to remove residual piperidine.
Protocol 2: Coupling of this compound in SPPS [10]
-
Dissolve this compound (1.5-3 equivalents relative to resin loading), a coupling agent (e.g., HATU, 1.5-3 equivalents), and a base (e.g., DIPEA, 3-6 equivalents) in DMF.
-
Add the activated linker solution to the deprotected resin-bound peptide.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the reaction completion using a qualitative method such as the Kaiser test.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times).
General Workflow for PROTAC Synthesis
The synthesis of a PROTAC using this compound typically involves a sequential, two-step amide coupling strategy.
General workflow for two-step PROTAC synthesis.
Protocol 3: Synthesis of a BRD4-Targeting PROTAC (Hypothetical Example based on similar syntheses) [11] This protocol is a representative example and may require optimization for specific ligands.
Step 1: First Amide Coupling
-
Dissolve the E3 ligase ligand (e.g., a pomalidomide derivative with a free amine, 1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield the E3 ligand-linker conjugate.
Step 2: Fmoc Deprotection
-
Dissolve the purified E3 ligand-linker conjugate in DMF.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the reaction at room temperature for 30 minutes.
-
Remove the solvent and excess piperidine under reduced pressure. The crude amine is often used in the next step without further purification.
Step 3: Second Amide Coupling
-
In a separate flask, dissolve the target protein ligand with a carboxylic acid handle (e.g., a JQ1 derivative, 1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) and stir for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of the deprotected E3 ligand-linker amine (1.1 equivalents) in DMF to the activated target ligand.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Purify the final PROTAC by preparative reverse-phase HPLC.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The following diagram illustrates the catalytic mechanism of action for a PROTAC targeting a protein of interest (POI), such as BRD4, for degradation.
The catalytic cycle of PROTAC-mediated protein degradation.
Quantitative Data
The following table presents hypothetical, yet representative, quantitative data for a BRD4-targeting PROTAC synthesized using a PEG3 linker, based on literature values for similar compounds.[4]
| Parameter | Description | Value | Reference(s) |
| BRD4 Degradation DC50 | Concentration of PROTAC required to degrade 50% of BRD4 protein in cells. | < 10 nM | [4] |
| BRD4 Degradation Dmax | Maximum percentage of BRD4 protein degradation achieved. | > 90% | [4] |
| Cell Viability EC50 | Concentration of PROTAC required to inhibit cell viability by 50% in a cancer cell line. | < 20 nM | [4] |
Conclusion
This compound is a highly versatile and valuable linker for the synthesis of advanced therapeutics. Its well-defined structure, incorporating an orthogonal protecting group, a hydrophilic spacer, and a reactive handle, facilitates the construction of complex molecules such as PEGylated peptides and PROTACs. The experimental protocols and conceptual diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this linker in their synthetic strategies, ultimately contributing to the advancement of targeted therapies. The continued application of such well-designed linkers will undoubtedly play a pivotal role in the future of medicinal chemistry and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound, 139338-72-0 | BroadPharm [broadpharm.com]
- 9. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to Fmoc-NH-PEG3-CH2COOH: Properties and Applications in Scientific Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-NH-PEG3-CH2COOH is a heterobifunctional linker molecule widely utilized in the fields of peptide synthesis, bioconjugation, and drug delivery.[1] Its structure incorporates a 9-fluorenylmethoxycarbonyl (Fmoc) protected amine, a terminal carboxylic acid, and a three-unit polyethylene glycol (PEG) spacer.[1][2][3] This unique combination of functional groups provides versatility for covalently linking different molecular entities, while the PEG spacer enhances solubility and provides flexibility.[1][4] This technical guide provides a comprehensive overview of the properties, applications, and experimental protocols associated with this compound.
Core Properties
The physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and use in experimental settings.
| Property | Value | Citations |
| Chemical Formula | C23H27NO7 | [3] |
| Molecular Weight | 429.47 g/mol | [3] |
| CAS Number | 139338-72-0 | [2][3] |
| Appearance | Colorless to light yellow viscous liquid | [5] |
| Purity | Typically ≥95% | [1][2][6] |
| Solubility | Soluble in DMSO; highly soluble in polar organic solvents (e.g., DMF, NMP) | [3][7] |
| Storage Conditions | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C. | [1][3] |
Key Chemical Features and Reactivity
This compound is a bifunctional molecule with two key reactive sites: an Fmoc-protected amine and a terminal carboxylic acid. The presence of the hydrophilic PEG spacer enhances its solubility in aqueous media.[2][3][8]
The Fmoc protecting group is stable under acidic conditions but can be readily removed under mild basic conditions, typically using a solution of piperidine in an organic solvent like dimethylformamide (DMF).[4][9] This lability to base allows for an orthogonal protection strategy, which is particularly valuable in solid-phase peptide synthesis (SPPS) where acid-labile protecting groups are often used for amino acid side chains.[4] The deprotection of the Fmoc group can be conveniently monitored by UV spectroscopy by detecting the dibenzofulvene byproduct.[4]
The terminal carboxylic acid can be activated to react with primary amine groups to form a stable amide bond.[3][10] Common activating agents include carbodiimides such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often in combination with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).[2][3] More modern coupling reagents like HATU can also be employed.[10]
Applications
The unique properties of this compound make it a valuable tool in various research and development areas:
-
Solid-Phase Peptide Synthesis (SPPS): It is used as a hydrophilic linker to incorporate a PEG spacer into peptides.[9] This process, known as PEGylation, can significantly improve the therapeutic properties of peptides by enhancing their solubility, stability against proteolytic degradation, and bioavailability, while potentially reducing their immunogenicity.[9]
-
Bioconjugation: This linker is instrumental in creating complex biomolecules. It is frequently used in the development of Antibody-Drug Conjugates (ADCs), where it connects a cytotoxic payload to a monoclonal antibody.[11][12] It is also employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific target proteins.[11]
-
Drug Delivery: The PEG spacer can improve the pharmacokinetic properties of drugs by increasing their circulation half-life.[9][13]
-
Surface Modification: The carboxylic acid end can be used to attach the molecule to amine-functionalized surfaces, while the Fmoc-protected amine can be deprotected for further chemical modifications.
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: General Procedure for Coupling the Carboxylic Acid Moiety
This protocol describes the activation of the terminal carboxylic acid and its conjugation to a primary amine-containing molecule.
Materials:
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Amine-containing molecule
-
Anhydrous Dimethylformamide (DMF) or other suitable solvent
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound (1 equivalent), DCC or EDC (1.1 equivalents), and NHS (1.2 equivalents) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 1 hour to form the NHS ester.
-
-
Conjugation to Amine-Containing Molecule:
-
Dissolve the amine-containing molecule (1 equivalent) in PBS (pH 7.4).
-
Add the activated linker solution to the solution of the amine-containing molecule.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.[4]
-
-
Purification:
Protocol 2: Incorporation into a Peptide during Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the steps for coupling this compound to a resin-bound peptide.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagent (e.g., HATU)
-
Additive (e.g., HOAt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Procedure:
-
Deprotection of the N-terminal Amino Acid:
-
Coupling of the PEG Linker:
-
In a separate vial, dissolve this compound (2-3 equivalents), a coupling reagent (e.g., HATU, 1.95 equivalents), and an additive (e.g., HOAt, 2 equivalents) in DMF.[9]
-
Add DIPEA (4-6 equivalents) to the solution to activate the carboxylic acid of the PEG linker.[9]
-
Immediately add the activated PEG linker solution to the deprotected peptide-resin.[9]
-
Allow the coupling reaction to proceed for a sufficient amount of time (typically 1-2 hours), with monitoring by a colorimetric test (e.g., ninhydrin test) to ensure completion.
-
Wash the resin thoroughly with DMF to remove excess reagents.
-
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key experimental workflows described above.
Caption: Workflow for coupling the carboxylic acid moiety.
Caption: Workflow for SPPS incorporation.
References
- 1. This compound, CAS 139338-72-0 | AxisPharm [axispharm.com]
- 2. This compound | CAS:139338-72-0 | Biopharma PEG [biochempeg.com]
- 3. medkoo.com [medkoo.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 139338-72-0 [chemicalbook.com]
- 6. glycomindsynth.com [glycomindsynth.com]
- 7. chempep.com [chempep.com]
- 8. This compound|COA [dcchemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound, 139338-72-0 | BroadPharm [broadpharm.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 13. Fmoc PEG,Fmoc Amino PEG Reagent, Fmoc-NH Linkers | AxisPharm [axispharm.com]
A Technical Guide to the Solubility of Fmoc-NH-PEG3-CH2COOH in DMF and DMSO
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the solubility of Fmoc-NH-PEG3-CH2COOH, a heterobifunctional linker pivotal in bioconjugation, drug delivery, and the synthesis of complex molecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). An understanding of its solubility in common organic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) is fundamental for its effective application in experimental design, reaction optimization, and formulation development.
Core Concepts: Structural Influence on Solubility
This compound is an amphiphilic molecule, possessing both hydrophobic and hydrophilic regions that govern its solubility characteristics. Its structure consists of:
-
A hydrophobic 9-fluorenylmethoxycarbonyl (Fmoc) group: This bulky, aromatic protecting group contributes significantly to the molecule's nonpolar character, favoring dissolution in polar aprotic organic solvents.[1]
-
A hydrophilic polyethylene glycol (PEG) spacer: The three-unit PEG chain enhances aqueous solubility and provides flexibility to the linker.[2][3]
-
A terminal carboxylic acid (-COOH) group: This functional group can participate in hydrogen bonding and adds to the polar nature of the molecule.
The interplay of these structural features results in a molecule that is readily soluble in polar aprotic solvents, which can effectively solvate both the hydrophobic Fmoc moiety and the hydrophilic PEG chain.[1]
Qualitative Solubility Data
While precise, publicly available quantitative solubility data for this compound is limited, qualitative assessments from chemical suppliers and technical literature consistently indicate high solubility in both DMF and DMSO.[4] These solvents are the standard choice for preparing stock solutions and performing reactions involving this type of linker.
| Compound | Solvent | Qualitative Solubility | Rationale |
| This compound | Dimethylformamide (DMF) | High / Very Soluble | A polar aprotic solvent widely used for dissolving Fmoc-protected amino acids and PEGylated compounds during solid-phase peptide synthesis (SPPS) and bioconjugation.[1][4] |
| This compound | Dimethyl sulfoxide (DMSO) | High / Very Soluble | A powerful polar aprotic solvent capable of dissolving a broad range of organic molecules, including those with both polar and non-polar characteristics.[5] It is a common choice for preparing high-concentration stock solutions.[6] |
Note: For many applications, it is recommended to first prepare a concentrated stock solution of the PEG derivative in an anhydrous organic solvent like DMSO or DMF. This stock can then be diluted into aqueous buffers as needed, which can help overcome potential kinetic barriers to dissolution in aqueous media.[7] When handling, it is advisable to use anhydrous solvents, as the compound's solubility and stability can be affected by moisture.[3]
Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)
To obtain precise, quantitative solubility data for this compound under specific experimental conditions, the shake-flask method followed by gravimetric analysis is a reliable and standard approach.[8]
Objective: To determine the equilibrium solubility of this compound in DMF and DMSO at a controlled temperature.
Materials:
-
This compound
-
Anhydrous DMF
-
Anhydrous DMSO
-
Analytical balance (readable to at least 0.1 mg)
-
Sealed vials (e.g., 2 mL glass vials with screw caps)
-
Thermostatic shaker or incubator
-
Centrifuge
-
Micropipettes
-
Syringe filters (0.2 µm, solvent-compatible)
-
Pre-weighed collection vials
Methodology:
-
Preparation of a Supersaturated Mixture:
-
Add an excess amount of solid this compound to a vial. The exact amount should be more than what is expected to dissolve.
-
Accurately add a known volume (e.g., 1.0 mL) of the chosen solvent (DMF or DMSO) to the vial.
-
-
Equilibration:
-
Securely seal the vial.
-
Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Phase Separation:
-
After equilibration, remove the vial and let it stand to allow larger particles to settle.
-
Centrifuge the vial at a moderate speed to pellet the remaining undissolved solid.
-
-
Isolation of Saturated Supernatant:
-
Carefully withdraw a precise volume of the clear supernatant (e.g., 0.5 mL) using a micropipette.
-
For enhanced accuracy, filter the collected supernatant through a 0.2 µm syringe filter directly into a pre-weighed, dry collection vial. This step removes any fine, suspended particles.
-
-
Solvent Evaporation:
-
Evaporate the solvent from the collection vial under a stream of nitrogen or using a vacuum concentrator (e.g., SpeedVac) until a constant weight of the dried solute is achieved.
-
-
Calculation of Solubility:
-
Weigh the collection vial containing the dried solute.
-
Subtract the initial weight of the empty vial to determine the mass of the dissolved this compound.
-
Calculate the solubility using the following formula: Solubility (mg/mL) = Mass of dried solute (mg) / Volume of supernatant collected (mL)
-
Logical Workflow and Application
This compound is a versatile tool in synthetic chemistry and drug development. Its orthogonal protecting groups (Fmoc and the implicit protection of the carboxylic acid) allow for sequential conjugation reactions. A typical workflow involves activating the carboxylic acid for coupling to an amine-containing molecule, followed by the removal of the Fmoc group to expose a new amine for a subsequent reaction.
The diagram above illustrates a typical sequential bioconjugation workflow. Initially, a stock solution of the linker is prepared in DMF or DMSO. The carboxylic acid is then activated and reacted with the first molecule. Following purification, the Fmoc group is removed under basic conditions to reveal a primary amine, which is then available for conjugation to a second molecule, leading to the final bioconjugate.
Experimental Workflow for Solubility Determination
The following diagram outlines the key steps of the experimental protocol for determining the quantitative solubility of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | CAS:139338-72-0 | Biopharma PEG [biochempeg.com]
- 3. This compound, CAS 139338-72-0 | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. medkoo.com [medkoo.com]
- 6. This compound | PEG analogue | CAS# 139338-72-0 | InvivoChem [invivochem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Hydrophilic Spacer: Fmoc-NH-PEG3-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-NH-PEG3-CH2COOH is a heterobifunctional linker molecule integral to modern bioconjugation and drug development. Its structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a flexible tri-polyethylene glycol (PEG3) spacer, and a terminal carboxylic acid, provides a versatile platform for the covalent linkage of diverse molecular entities. The intrinsic hydrophilicity of the PEG spacer is a key attribute, enhancing the solubility and bioavailability of conjugated molecules, particularly peptides and hydrophobic drug compounds. This guide provides a comprehensive overview of the physicochemical characteristics, detailed experimental protocols for its application in solid-phase peptide synthesis (SPPS), antibody-drug conjugate (ADC) and proteolysis-targeting chimera (PROTAC) synthesis, and methods for the purification and characterization of the resulting conjugates.
Physicochemical and Handling Data
This compound is a well-defined, monodisperse compound, ensuring reproducibility in synthetic applications.[1] Its key properties are summarized below.
| Property | Value | References |
| Chemical Name | 1-(9H-fluoren-9-yl)-3-oxo-2,7,10,13-tetraoxa-4-azapentadecan-15-oic acid | [2] |
| Synonyms | Fmoc-AEEEA, Fmoc-PEG3-acetic acid, Fmoc-amino-PEG3-CH2COOH | |
| CAS Number | 139338-72-0 | [2] |
| Molecular Formula | C23H27NO7 | [2] |
| Molecular Weight | 429.47 g/mol | [2] |
| Appearance | White to off-white solid or viscous liquid | |
| Purity | Typically ≥95% | [3] |
| Solubility | Soluble in organic solvents such as DMF and DMSO. | [1] |
| Storage | Store at -20°C for long-term stability. | [4] |
Core Applications
The unique trifunctional nature of this compound makes it a valuable tool in several areas of research and development:
-
Solid-Phase Peptide Synthesis (SPPS): The Fmoc group is compatible with standard Fmoc-based SPPS protocols, allowing for the incorporation of a hydrophilic PEG spacer into a peptide sequence.[5] This can improve the solubility and pharmacokinetic properties of the resulting peptide.[5]
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic payload to an antibody.[6] The PEG spacer enhances the solubility and stability of the ADC, potentially leading to an improved therapeutic window.[6]
-
PROTACs: In the synthesis of PROTACs, this linker connects a target protein ligand to an E3 ligase ligand.[7] The flexibility and hydrophilicity of the PEG chain can be crucial for the formation of a stable and effective ternary complex.[7]
-
Bioconjugation: More broadly, it serves as a versatile hydrophilic spacer to connect various biomolecules, such as proteins, peptides, and oligonucleotides, to other molecules like fluorescent dyes or imaging agents.[8]
Experimental Protocols
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual coupling of this compound to a resin-bound peptide.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine) or N-methylmorpholine (NMM)
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide)
-
20% (v/v) piperidine in DMF for Fmoc deprotection
-
DCM (Dichloromethane) for washing
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.[9]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes to ensure complete removal of the N-terminal Fmoc group.[9] Wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times).[5]
-
Activation of this compound: In a separate vial, dissolve this compound (2-3 equivalents relative to the resin loading), HATU (1.95 equivalents), and HOBt (2 equivalents) in DMF.[9] Add DIPEA or NMM (4-6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.[9]
-
Coupling: Add the activated linker solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 2-4 hours.[5]
-
Washing: After the coupling reaction, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Optional Fmoc Deprotection of the Linker: If further peptide elongation or modification is desired, the Fmoc group on the newly attached PEG linker can be removed using the same 20% piperidine in DMF procedure as in step 2.
Synthesis of an Antibody-Drug Conjugate (ADC)
This protocol outlines a general two-step procedure for conjugating a drug to an antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Amine-containing cytotoxic payload
-
Activation reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Fmoc deprotection reagent: 20% (v/v) piperidine in DMF
-
Solvents: Anhydrous DMF, DMSO
-
Purification system: Size-exclusion chromatography (SEC)
Procedure:
-
Antibody-Linker Conjugation:
-
Dissolve this compound, EDC, and Sulfo-NHS in anhydrous DMF or DMSO.
-
Add the activated linker solution to the antibody solution. A molar excess of the linker is typically used.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.[10]
-
Purify the Fmoc-PEG-antibody conjugate using SEC to remove excess reagents.[10]
-
-
Fmoc Deprotection and Payload Conjugation:
-
Treat the purified Fmoc-PEG-antibody with 20% piperidine in DMF to remove the Fmoc group. This step should be carefully optimized to avoid antibody denaturation.
-
Purify the deprotected PEG-antibody conjugate.
-
Couple the amine-containing cytotoxic payload to the exposed amine on the PEG linker. The specific coupling chemistry will depend on the reactive group of the payload.
-
Purify the final ADC using SEC or hydrophobic interaction chromatography (HIC).
-
Synthesis of a PROTAC
This protocol describes a sequential, solution-phase synthesis of a PROTAC.
Materials:
-
Amine-functionalized E3 ligase ligand
-
Carboxylic acid-functionalized target protein ligand (warhead)
-
This compound
-
Coupling reagents: HATU, DIPEA
-
Fmoc deprotection reagent: 20% (v/v) piperidine in DMF
-
Solvents: Anhydrous DMF
-
Purification system: Reverse-phase HPLC (RP-HPLC)
Procedure:
-
Coupling of Linker to E3 Ligase Ligand:
-
In an inert atmosphere, dissolve the E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.[11]
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir at room temperature for 4-12 hours.[11]
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the crude product by flash column chromatography or RP-HPLC to obtain the Fmoc-linker-E3 ligase conjugate.[7]
-
-
Fmoc Deprotection:
-
Coupling of Warhead:
-
In an inert atmosphere, dissolve the warhead (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes to pre-activate the carboxylic acid.[7]
-
Add the deprotected linker-E3 ligase conjugate to the activated warhead solution.
-
Stir at room temperature for 4-12 hours, monitoring by LC-MS.
-
Purify the final PROTAC by preparative RP-HPLC.[11]
-
Purification and Characterization
Purification by RP-HPLC
Reverse-phase high-performance liquid chromatography is the most common technique for purifying peptides and small molecule conjugates containing the this compound linker.[12]
Typical Conditions:
-
Column: C18 or C4 column, depending on the hydrophobicity of the conjugate.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B is typically used. A shallow gradient is often necessary to achieve good resolution of PEGylated species.[13]
-
Detection: UV detection at 214 nm and 280 nm.[12]
Characterization by Mass Spectrometry
Mass spectrometry is essential for confirming the identity and purity of the final conjugate.
-
Electrospray Ionization (ESI-MS): This is the most common ionization method for analyzing bioconjugates. It allows for the accurate determination of the molecular weight of the conjugate, confirming the successful attachment of the linker and any other modifications.[14]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS): This technique is also suitable for analyzing PEGylated peptides and proteins.[15]
Visualized Workflows
The following diagrams illustrate the general workflows for the application of this compound.
References
- 1. This compound | CAS:139338-72-0 | Biopharma PEG [biochempeg.com]
- 2. Fmoc-amino-PEG3-CH2COOH | 139338-72-0 [sigmaaldrich.com]
- 3. Fmoc PEG,Fmoc Amino PEG Reagent, Fmoc-NH Linkers | AxisPharm [axispharm.com]
- 4. This compound, 139338-72-0 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound, CAS 139338-72-0 | AxisPharm [axispharm.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Lynchpin of Proximity: A Technical Guide to the Mechanism and Application of Fmoc-NH-PEG3-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the rapidly evolving landscape of targeted therapeutics, the ability to selectively bring molecules together is paramount. Heterobifunctional linkers are the unsung heroes in this endeavor, providing the crucial connection that underpins the mechanism of action for cutting-edge modalities such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This technical guide delves into the core functionalities and applications of a widely utilized linker, Fmoc-NH-PEG3-CH2COOH. We will explore its chemical properties, mechanism of action in bioconjugation, and provide detailed experimental protocols for its use. Furthermore, this guide will present representative data and workflows for the synthesis and evaluation of both a hypothetical PROTAC and ADC, illustrating the pivotal role of this linker in advancing drug discovery and development.
Introduction: The Critical Role of Linkers in Targeted Therapeutics
The therapeutic paradigm is shifting from broad-acting agents to precision medicines that can selectively target diseased cells or proteins. This has led to the rise of sophisticated molecular architectures like PROTACs and ADCs, which rely on the elegant concept of induced proximity. At the heart of these complex molecules lies the linker, a chemical entity that not only connects the different functional components but also critically influences the overall efficacy, stability, and pharmacokinetic profile of the therapeutic.
This compound is a heterobifunctional linker that has gained prominence in the synthesis of these next-generation therapeutics. Its structure is intelligently designed with three key components:
-
A Fluorenylmethyloxycarbonyl (Fmoc)-protected amine: This protecting group is stable under a variety of reaction conditions but can be readily removed under mild basic conditions, typically with a secondary amine like piperidine. This "orthogonality" allows for a sequential and controlled conjugation strategy, which is essential when constructing complex biomolecules.
-
A three-unit polyethylene glycol (PEG) spacer: The PEG chain is hydrophilic, which enhances the aqueous solubility of the linker and the resulting conjugate. This is particularly beneficial when working with hydrophobic drugs or ligands. The flexibility of the PEG spacer also provides an optimal distance and spatial orientation between the two conjugated molecules, which is often crucial for their biological activity.
-
A terminal carboxylic acid: This functional group provides a reactive handle for conjugation to primary amines, such as those found on the side chains of lysine residues in proteins or on amine-containing small molecules. This reaction typically proceeds via the formation of a stable amide bond.
The combination of these features makes this compound a versatile tool for the precise construction of complex bioconjugates.
Mechanism of Action: A Tale of Two Ends
The "mechanism of action" of this compound is not pharmacological in nature; rather, it is a chemical mechanism rooted in the sequential reactivity of its two terminal functional groups. The strategic use of the Fmoc protecting group allows for a two-step conjugation process, which is fundamental to its utility.
Step 1: Carboxylic Acid Activation and Amide Bond Formation
The carboxylic acid terminus is typically the first point of attachment. To react with an amine-containing molecule (Molecule A), the carboxylic acid must first be "activated" to make it more susceptible to nucleophilic attack. A common and efficient method for this is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
Step 2: Fmoc Deprotection and Second Amide Bond Formation
Once the first molecule is securely attached, the Fmoc group is removed to expose the primary amine on the other end of the linker. This is typically achieved by treatment with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). The newly liberated amine is now available for conjugation to a second molecule (Molecule B) that has a carboxylic acid group, again typically using EDC/NHS chemistry.
Application in PROTAC Development: A Hypothetical Case Study
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a crucial role in optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
Hypothetical PROTAC Synthesis: "Pro-Degrader-X"
Let's consider the synthesis of a hypothetical PROTAC, "Pro-Degrader-X," designed to degrade a target protein of interest (TPI). Pro-Degrader-X will consist of a TPI-binding ligand with a carboxylic acid handle and an E3 ligase-binding ligand (e.g., a derivative of pomalidomide) with an amine handle.
Experimental Protocol:
-
Activation of TPI Ligand:
-
Dissolve the TPI ligand (1.0 eq) in anhydrous DMF.
-
Add N,N'-Diisopropylethylamine (DIPEA) (2.0 eq) and stir for 5 minutes.
-
Add (Benzotriazol-1-yl-oxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.1 eq) and stir for 15 minutes at room temperature.
-
-
First Conjugation:
-
In a separate flask, dissolve this compound (1.2 eq) in anhydrous DMF.
-
Add the activated TPI ligand solution dropwise to the linker solution.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the product by reverse-phase HPLC.
-
-
Fmoc Deprotection:
-
Dissolve the purified conjugate in DMF.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir at room temperature for 30 minutes.
-
Remove the solvent under reduced pressure.
-
-
Second Conjugation:
-
Dissolve the deprotected intermediate and the pomalidomide derivative (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) and BOP (1.1 eq).
-
Stir at room temperature overnight.
-
Purify the final PROTAC, Pro-Degrader-X, by reverse-phase HPLC.
-
Quantitative Evaluation of Pro-Degrader-X
| Parameter | Description | Typical Value |
| DC50 | The concentration of the PROTAC required to degrade 50% of the target protein. | 10-100 nM |
| Dmax | The maximum percentage of target protein degradation achieved. | >90% |
| Binding Affinity (TPI) | The binding affinity of the PROTAC to the target protein of interest. | 1-50 nM (Kd) |
| Binding Affinity (E3 Ligase) | The binding affinity of the PROTAC to the E3 ligase. | 10-200 nM (Kd) |
Application in ADC Development: A Hypothetical Case Study
ADCs are monoclonal antibodies (mAbs) covalently linked to a cytotoxic payload. The mAb directs the ADC to a specific antigen on the surface of cancer cells. Following binding, the ADC is internalized, and the payload is released, leading to cell death.
Hypothetical ADC Synthesis: "Mab-Toxin-Y"
Here, we describe the synthesis of a hypothetical ADC, "Mab-Toxin-Y," where a cytotoxic payload with an amine handle is conjugated to a monoclonal antibody (mAb) targeting a tumor-associated antigen.
Experimental Protocol:
-
Activation of the Linker:
-
Dissolve this compound (10 eq relative to mAb) in anhydrous DMSO.
-
Add EDC (12 eq) and Sulfo-NHS (12 eq).
-
Stir at room temperature for 30 minutes to form the NHS ester.
-
-
Conjugation to the Antibody:
-
Prepare the mAb in phosphate-buffered saline (PBS), pH 7.4.
-
Add the activated linker solution to the mAb solution with gentle stirring.
-
Incubate at room temperature for 2 hours.
-
Purify the mAb-linker conjugate by size-exclusion chromatography (SEC).
-
-
Fmoc Deprotection:
-
Treat the purified mAb-linker conjugate with a 20% piperidine solution in PBS for 1 hour at room temperature.
-
Purify the deprotected mAb-linker by SEC.
-
-
Payload Conjugation:
-
Activate the carboxylic acid group of the cytotoxic payload using EDC/NHS in DMSO.
-
Add the activated payload to the deprotected mAb-linker solution.
-
Incubate overnight at 4°C.
-
Purify the final ADC, Mab-Toxin-Y, by SEC.
-
Quantitative Characterization of Mab-Toxin-Y
| Parameter | Description | Typical Value |
| Drug-to-Antibody Ratio (DAR) | The average number of drug molecules conjugated to each antibody. | 3.5 - 4.0 |
| In vitro Cytotoxicity (IC50) | The concentration of the ADC required to inhibit the growth of target cancer cells by 50%. | 0.1 - 10 ng/mL |
| Binding Affinity (Antigen) | The binding affinity of the ADC to its target antigen. | 0.1 - 5 nM (Kd) |
| Percentage of Monomer | The percentage of non-aggregated ADC after synthesis, determined by SEC. | >95% |
Conclusion
This compound is a powerful and versatile tool in the arsenal of the modern drug developer. Its well-defined structure and orthogonal reactivity enable the precise and sequential construction of complex therapeutic modalities like PROTACs and ADCs. The hydrophilic PEG spacer further imparts favorable physicochemical properties to the resulting conjugates. A thorough understanding of its chemical mechanism and the availability of robust experimental protocols are essential for harnessing its full potential in the design and synthesis of next-generation targeted therapies. The hypothetical case studies presented herein provide a framework for the practical application and evaluation of this critical linker in both PROTAC and ADC development programs. As the field of precision medicine continues to advance, the strategic use of well-designed linkers like this compound will undoubtedly remain a cornerstone of innovation.
Synthesis of Fmoc-NH-PEG3-CH2COOH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a viable synthetic route for Fmoc-NH-PEG3-CH2COOH (Fmoc-11-amino-3,6,9-trioxaundecanoic acid), a heterobifunctional linker critical in bioconjugation, peptide synthesis, and the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The synthesis involves a multi-step process starting from the commercially available 2-[2-(2-aminoethoxy)ethoxy]ethanol.
Overview of the Synthetic Route
The synthesis of this compound can be strategically approached in three main stages:
-
Protection of the primary amine: The initial step involves the protection of the amino group of the starting material, 2-[2-(2-aminoethoxy)ethoxy]ethanol, to prevent its interference in subsequent reactions. A common and effective method is the use of a phthalimide protecting group.
-
Conversion of the terminal hydroxyl group to a carboxylic acid: The terminal alcohol functionality is oxidized to a carboxylic acid. This is a critical step to introduce the carboxyl moiety required for conjugation.
-
Deprotection and Fmoc protection: The phthalimide protecting group is removed to reveal the primary amine, which is then protected with the 9-fluorenylmethoxycarbonyl (Fmoc) group to yield the final product.
This synthetic strategy is outlined in the workflow diagram below.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-[2-(2-Phthalimidoethoxy)ethoxy]ethanol (Intermediate 1)
This step protects the primary amine of the starting material.
Methodology:
-
To a solution of 2-[2-(2-aminoethoxy)ethoxy]ethanol (1 equivalent) in a suitable solvent such as toluene, add phthalic anhydride (1.05 equivalents).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
| Parameter | Value |
| Starting Material | 2-[2-(2-aminoethoxy)ethoxy]ethanol |
| Reagent | Phthalic anhydride |
| Solvent | Toluene |
| Reaction Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Purification | Column Chromatography |
| Expected Yield | 85-95% |
Step 2: Synthesis of 2-[2-(2-Phthalimidoethoxy)ethoxy]acetic acid (Intermediate 2)
This step involves the oxidation of the terminal hydroxyl group to a carboxylic acid.
Methodology:
-
Dissolve 2-[2-(2-Phthalimidoethoxy)ethoxy]ethanol (1 equivalent) in acetone.
-
Cool the solution in an ice bath.
-
Add Jones reagent (chromium trioxide in sulfuric acid) dropwise to the solution while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature.
-
Monitor the reaction by TLC.
-
Quench the reaction by adding isopropanol.
-
Filter the mixture and concentrate the filtrate.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
The product can be purified by recrystallization.
| Parameter | Value |
| Starting Material | 2-[2-(2-Phthalimidoethoxy)ethoxy]ethanol |
| Reagent | Jones Reagent |
| Solvent | Acetone |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Purification | Recrystallization |
| Expected Yield | 70-85% |
Step 3: Synthesis of 11-Amino-3,6,9-trioxaundecanoic acid (Intermediate 3)
This step removes the phthalimide protecting group to yield the free amine.
Methodology:
-
Suspend 2-[2-(2-Phthalimidoethoxy)ethoxy]acetic acid (1 equivalent) in ethanol.
-
Add hydrazine hydrate (2-3 equivalents).
-
Heat the mixture to reflux.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and filter to remove the phthalhydrazide byproduct.
-
Concentrate the filtrate under reduced pressure to obtain the crude amino acid. This intermediate is often used in the next step without extensive purification.
| Parameter | Value |
| Starting Material | 2-[2-(2-Phthalimidoethoxy)ethoxy]acetic acid |
| Reagent | Hydrazine hydrate |
| Solvent | Ethanol |
| Reaction Temperature | Reflux |
| Reaction Time | 4-8 hours |
| Purification | Filtration and concentration |
| Expected Yield | 80-90% (crude) |
Step 4: Synthesis of this compound (Final Product)
This is the final step where the Fmoc protecting group is introduced.
Methodology:
-
Dissolve 11-Amino-3,6,9-trioxaundecanoic acid (1 equivalent) in a mixture of 1,4-dioxane and water.
-
Add a base such as sodium bicarbonate or sodium carbonate to adjust the pH to 8-9.
-
Cool the solution in an ice bath.
-
Add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.1 equivalents) in dioxane dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction by TLC.
-
Acidify the reaction mixture with dilute HCl to pH 2-3.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The final product can be purified by column chromatography on silica gel.
| Parameter | Value |
| Starting Material | 11-Amino-3,6,9-trioxaundecanoic acid |
| Reagent | 9-fluorenylmethyl chloroformate (Fmoc-Cl) |
| Solvent | 1,4-Dioxane/Water |
| Base | Sodium bicarbonate |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours |
| Purification | Column Chromatography |
| Expected Yield | 75-90% |
Characterization Data
The final product, this compound, and key intermediates should be characterized using standard analytical techniques to confirm their identity and purity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Analytical Data |
| Intermediate 1 | C₁₅H₁₉NO₅ | 293.32 | ¹H NMR, ¹³C NMR, MS |
| Intermediate 2 | C₁₅H₁₇NO₆ | 307.30 | ¹H NMR, ¹³C NMR, MS, IR |
| Intermediate 3 | C₈H₁₇NO₅ | 207.22 | ¹H NMR, ¹³C NMR, MS |
| Final Product | C₂₃H₂₇NO₇ | 429.46 | ¹H NMR, ¹³C NMR, MS, HPLC |
Logical Relationship of Key Steps
The following diagram illustrates the logical progression and the chemical transformations occurring at each stage of the synthesis.
Caption: Key transformations in the synthesis of this compound.
This guide provides a robust and reproducible synthetic route for this compound. Researchers should always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment. The reaction conditions and purification methods may require optimization based on the specific laboratory setup and scale of the synthesis.
An In-Depth Technical Guide to the Purity of Fmoc-NH-PEG3-CH2COOH for Research Applications
For researchers, scientists, and professionals engaged in drug development and peptide synthesis, the purity of reagents is a cornerstone of reliable and reproducible results. Fmoc-NH-PEG3-CH2COOH, a heterobifunctional linker, is a critical component in the synthesis of PEGylated peptides and other bioconjugates. Its purity directly impacts the efficiency of synthesis, the ease of purification, and the biological activity of the final product. This technical guide provides a comprehensive overview of the purity of this compound, including common impurities, detailed analytical methodologies for purity assessment, and a troubleshooting framework for addressing purity-related issues.
Understanding the Purity Profile of this compound
This compound is synthesized through a multi-step process, and as with any chemical synthesis, the final product is susceptible to the presence of impurities. These can arise from starting materials, side reactions, or incomplete reactions. The most common impurities are structurally related to the target molecule and can be challenging to separate.
Stated Purity and Common Impurities
Commercial suppliers of this compound typically provide a certificate of analysis (CoA) with a stated purity, which is generally ≥95%.[1][2] However, lot-to-lot variability can occur, making independent verification of purity a prudent step for sensitive applications. Based on the synthesis and application of this linker in peptide synthesis, several classes of impurities can be anticipated.
| Parameter | Typical Specification/Value | Potential Impurities | Potential Impact on Research |
| Purity (by HPLC) | ≥95%[1][2] | - Incomplete Fmoc protection- Di-PEGylated species- Molecules with shorter or longer PEG chains- Unreacted starting materials | - Inaccurate quantification of the linker- Difficult purification of the final conjugate- Introduction of undesired molecules into the experiment- Altered biological activity of the final product |
| Identity (by MS, NMR) | Conforms to structure | - Deletion products (missing PEG units)- Adducts with salts (e.g., Na+, K+)- Residual solvents | - Misinterpretation of experimental results- Failed synthesis or conjugation reactions |
| Appearance | White to off-white solid | - Colored impurities from side reactions | - May indicate degradation or significant impurity |
| Solubility | Soluble in DMF, DMSO | - Insoluble particulate matter | - Inaccurate solution concentrations- Clogging of HPLC columns or other instruments |
Experimental Protocols for Purity Assessment
A multi-pronged analytical approach is essential for the comprehensive evaluation of this compound purity. High-Performance Liquid Chromatography (HPLC) is the primary method for quantitative purity analysis, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for structural confirmation and identification of impurities.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Objective: To quantify the purity of this compound by separating it from potential impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically suitable.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 30% to 70% Mobile Phase B over 20 minutes is a good starting point for optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV absorbance at 265 nm (for the Fmoc group).
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area of all observed peaks.
¹H NMR Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structure of this compound and to detect any structurally related impurities.
Methodology:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire a standard one-dimensional proton (¹H) NMR spectrum.
-
Data Analysis:
-
Confirm the presence of characteristic peaks for the Fmoc group (aromatic protons typically between 7.2 and 7.8 ppm).
-
Verify the signals corresponding to the PEG linker (methylene protons usually around 3.6 ppm).
-
Identify the protons of the methylene group adjacent to the carboxylic acid.
-
Integrate the peaks to confirm the correct proton ratios for the different parts of the molecule.
-
Look for any unexpected peaks that may indicate the presence of impurities.
-
Mass Spectrometry (MS) for Molecular Weight Verification
Objective: To confirm the molecular weight of this compound and to identify the mass of any impurities.
Methodology:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically used.
-
Sample Infusion: The sample can be introduced into the mass spectrometer via direct infusion or by coupling the HPLC system to the mass spectrometer (LC-MS). For LC-MS, the same HPLC conditions as described above can be used.
-
Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-1000).
-
Data Analysis:
-
Confirm the presence of the expected molecular ion peak, typically as the protonated molecule [M+H]⁺ (expected m/z ≈ 430.18) or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.[3]
-
The high-resolution mass measurement should be within 5 ppm of the theoretical exact mass.
-
Analyze the spectrum for any other significant peaks that could correspond to impurities.
-
Visualizing Key Information
To aid in the understanding of the structure, analysis, and troubleshooting of this compound purity, the following diagrams are provided.
Chemical Structure of this compound
Workflow for Purity Analysis
Troubleshooting Purity Issues
Conclusion
The purity of this compound is a critical parameter that can significantly influence the outcome of research and development projects in the fields of peptide synthesis and bioconjugation. While commercial suppliers provide a certificate of analysis, an independent verification of purity using a combination of HPLC, NMR, and MS is highly recommended. This in-depth guide provides the necessary framework, experimental protocols, and troubleshooting logic to empower researchers to confidently assess the quality of this important reagent, thereby ensuring the integrity and reproducibility of their scientific endeavors.
References
Technical Guide: Storage and Handling of Fmoc-NH-PEG3-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the storage, handling, and key applications of Fmoc-NH-PEG3-CH2COOH, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and peptide synthesis. Adherence to these guidelines is crucial for ensuring the integrity, reactivity, and reproducibility of experimental outcomes.
Physicochemical Properties and Storage
This compound is a polyethylene glycol (PEG) derivative featuring a base-labile fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid, separated by a 3-unit PEG spacer. This structure imparts hydrophilicity, enhancing the solubility of conjugated molecules in aqueous media.[1][2]
Data Presentation: Storage and Physical Properties
| Parameter | Recommended Condition | Notes |
| Long-Term Storage | -20°C[2] | For months to years. |
| Short-Term Storage | -5°C to 4°C[1][3] | For days to weeks. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Strongly recommended for long-term storage to prevent oxidation of the PEG chain.[4] |
| Light | Store in the dark/amber vial[1] | Protect from light to prevent potential degradation. |
| Moisture | Keep in a dry, desiccated environment[1] | The compound is sensitive to moisture, which can cause hydrolysis of the activated ester if formed. |
| Physical Form | Colorless to light yellow viscous liquid or solid[3] | Melts at approximately 46°C. |
| Purity | Typically ≥95% | Verify with supplier's certificate of analysis. |
Handling and Safety
While not classified as a hazardous substance, standard laboratory safety protocols should be followed.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood, especially when dealing with powders or creating solutions.
-
Solubility: The compound exhibits high solubility in polar aprotic solvents such as N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[5] The hydrophilic PEG spacer increases solubility in aqueous media after conjugation or deprotection of the Fmoc group.[1][2] Use anhydrous solvents for reconstitution to prevent hydrolysis.[5]
-
Disposal: Dispose of as chemical waste in accordance with local, state, and federal regulations.
Experimental Protocols
This compound is primarily used for peptide synthesis and the conjugation of molecules. The Fmoc group can be removed with a mild base to reveal a primary amine, and the carboxylic acid can be activated to react with primary amines to form a stable amide bond.[2]
Protocol 1: Fmoc Deprotection
This protocol describes the removal of the Fmoc protecting group to liberate the primary amine.
Materials:
-
This compound conjugate (e.g., on a solid-phase resin)
-
20% (v/v) Piperidine in DMF
-
N,N-Dimethylformamide (DMF)
Methodology:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.
-
Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin.
-
Incubation: Agitate the mixture at room temperature for 10-30 minutes. The reaction progress can be monitored by UV spectroscopy by detecting the dibenzofulvene-piperidine adduct.[6]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and byproducts. The resin is now ready for the next coupling step.
Protocol 2: Carboxylic Acid Activation and Amide Coupling
This protocol outlines the formation of an amide bond between the carboxylic acid of this compound and a primary amine-containing molecule using HATU as a coupling agent.
Materials:
-
This compound
-
Amine-containing molecule
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Methodology:
-
Dissolution: In a reaction vessel under an inert atmosphere, dissolve this compound (1.0 equivalent) and HATU (1.0 equivalent) in anhydrous DMF.
-
Pre-activation: Add DIPEA (2.0 equivalents) to the solution and stir for 15-30 minutes at room temperature.
-
Coupling: Add the amine-containing molecule (1.0-1.2 equivalents) to the activated linker solution.
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Work-up: Upon completion, the product can be purified using standard chromatographic techniques.
Stability Profile
-
Fmoc Group Lability: The Fmoc group is sensitive to basic conditions and can be cleaved by primary and secondary amines. Avoid exposure to basic environments during storage and handling unless deprotection is intended.[4]
-
PEG Backbone Oxidation: The ether linkages in the PEG chain are susceptible to oxidation, which can be initiated by heat, light, or transition metals. Storing under an inert atmosphere and in the dark minimizes this degradation pathway.[4]
-
Hydrolysis: The carboxylic acid, if activated (e.g., as an NHS ester), is highly susceptible to hydrolysis. Use anhydrous solvents and avoid prolonged exposure to moisture during coupling reactions.[7]
Visualized Workflows
Caption: Logical workflow for the proper storage and handling of this compound.
Caption: Generalized experimental workflows for Fmoc deprotection and amide coupling.
References
- 1. This compound | CAS:139338-72-0 | Biopharma PEG [biochempeg.com]
- 2. This compound, 139338-72-0 | BroadPharm [broadpharm.com]
- 3. Fmoc-amino-PEG3-CH2COOH | 139338-72-0 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound, CAS 139338-72-0 | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Fmoc-NH-PEG3-CH2COOH: A Comprehensive Technical Safety Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety data for Fmoc-NH-PEG3-CH2COOH (CAS No. 139338-72-0), a heterobifunctional PEG linker commonly utilized in peptide synthesis and bioconjugation. The information herein is synthesized from publicly available Safety Data Sheets (SDS) from various chemical suppliers. It is imperative to consult the specific SDS provided by your supplier before handling this chemical.
Section 1: Chemical and Physical Properties
This compound is a PEG derivative containing an Fmoc-protected amine and a terminal carboxylic acid.[1][2][3][4] The hydrophilic PEG spacer enhances solubility in aqueous media.[1][2][3][4]
| Property | Value | Source(s) |
| CAS Number | 139338-72-0 | [1][5][6] |
| Molecular Formula | C23H27NO7 | [1][5][6] |
| Molecular Weight | 429.47 g/mol | [3] |
| Appearance | Colorless to light yellow viscous liquid or solid | [6] |
| Melting Point | 46°C | [6] |
| Boiling Point | 658.9 ± 50.0 °C (Predicted) | [6] |
| Density | 1.248 ± 0.06 g/cm³ (Predicted) | [6] |
| Solubility | Soluble in DMSO | [6] |
Section 2: Hazard Identification and GHS Classification
There is some discrepancy among suppliers regarding the GHS classification of this compound. While some sources state that it is not a hazardous substance, others provide specific hazard and precautionary statements.[1] This highlights the importance of consulting the supplier-specific SDS.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements (H-codes) |
| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. |
| Skin Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation. |
| Eye Irritation (Category 2A) | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation. |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation. |
Note: The hazard information is based on sources that provide a GHS classification. Not all suppliers classify this compound as hazardous.
Precautionary Statements (P-codes)
A comprehensive list of precautionary statements is provided by some suppliers. These should be strictly followed to ensure safe handling.
| Category | Precautionary Statements |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/ eye protection/ face protection. |
| Response | P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P330: Rinse mouth. |
| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |
Section 3: Experimental Protocols and Handling
Detailed experimental protocols for the safety assessment of this compound are not publicly available. The information provided is based on standard laboratory procedures for handling chemical reagents.
General Handling Workflow
The following diagram illustrates a general workflow for the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Based on the potential hazards, the following PPE is recommended.
Section 4: Emergency Procedures
In case of exposure or emergency, follow these first-aid and emergency measures.
First-Aid Measures
| Exposure Route | Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[5] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[5] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[5] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]
-
Advice for Firefighters: Wear a self-contained breathing apparatus for firefighting if necessary.[5]
Accidental Release Measures
-
Personal Precautions: Avoid dust formation and contact with skin and eyes. Use personal protective equipment. Ensure adequate ventilation.[5]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[5]
-
Methods for Cleaning Up: Collect and arrange for disposal. Keep the chemical in suitable, closed containers for disposal.[5]
Section 5: Storage and Disposal
Proper storage and disposal are crucial for maintaining chemical integrity and ensuring safety.
Storage Conditions
| Parameter | Recommendation | Source(s) |
| Temperature | Store at -20°C, -5°C, or 2-8°C. Consult supplier for specific recommendations. | [1][3] |
| Container | Keep container tightly closed in a dry and well-ventilated place. | [5] |
| Incompatibilities | Avoid strong oxidizing agents. |
Disposal
Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not discharge into the environment.[5]
Section 6: Toxicological Information
The toxicological properties of this compound have not been thoroughly investigated.[1] The available information is based on the GHS classifications provided by some suppliers.
-
Acute Toxicity: Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Irritation: Causes serious eye irritation.
-
Respiratory or Skin Sensitization: No data available.
-
Germ Cell Mutagenicity: No data available.
-
Carcinogenicity: No data available.
-
Reproductive Toxicity: No data available.
-
Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.
-
Specific Target Organ Toxicity - Repeated Exposure: No data available.
-
Aspiration Hazard: No data available.
Disclaimer: This document is intended for informational purposes only and is not a substitute for the official Safety Data Sheet (SDS) provided by the manufacturer or supplier. Always refer to the SDS for the most current and comprehensive safety information.
References
Methodological & Application
Application Notes and Protocols for Coupling Fmoc-NH-PEG3-CH2COOH to a Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of peptides and proteins. PEGylation can improve a molecule's solubility, stability, and bioavailability, while also potentially reducing its immunogenicity.[1] Fmoc-NH-PEG3-CH2COOH is a heterobifunctional linker that incorporates a short, hydrophilic triethylene glycol spacer, offering a precise means to introduce a PEG moiety onto a synthetic peptide.[1] The molecule features a terminal carboxylic acid for coupling to a free amine on a resin-bound peptide and an Fmoc-protected amine that allows for further peptide chain extension or the attachment of other functionalities.[1]
These application notes provide a detailed protocol for the efficient coupling of this compound to a peptide during solid-phase peptide synthesis (SPPS) using the well-established Fmoc/tBu strategy.
Key Applications
The incorporation of an this compound linker into a peptide sequence offers several advantages:
-
Enhanced Solubility: The hydrophilic nature of the PEG spacer significantly improves the solubility of hydrophobic peptides in aqueous solutions.[1]
-
Improved Pharmacokinetics: The PEG chain can shield the peptide from proteolytic enzymes, potentially extending its in vivo half-life.[1]
-
Reduced Immunogenicity: PEGylation can mask immunogenic epitopes on the peptide, reducing the likelihood of an adverse immune response.
-
Drug Delivery: PEGylated peptides can be employed in targeted drug delivery systems.[1]
Experimental Protocols
This section details the step-by-step procedure for coupling this compound to the N-terminus of a peptide chain synthesized on a solid support.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Peptide Elongation
This protocol outlines the standard steps for assembling the peptide chain on a solid support prior to the coupling of the PEG linker.
-
Resin Swelling: Swell the desired resin (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF) for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) with a suitable coupling reagent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF for 5-10 minutes.[1]
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.[1]
-
Monitor the reaction completion using a qualitative method such as the Kaiser test.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) and dichloromethane (DCM) (2-3 times).
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
Protocol 2: Coupling of this compound
This protocol describes the specific steps for attaching the this compound linker to the N-terminus of the synthesized peptide-resin.
-
N-terminal Fmoc Deprotection: Perform the Fmoc deprotection of the final amino acid on the peptide-resin as described in Protocol 1, step 2.
-
PEG Linker Activation:
-
Coupling Reaction:
-
Immediately add the activated PEG linker solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation.[1]
-
-
Monitoring and Washing:
-
Monitor the reaction for completion using a qualitative test (e.g., Kaiser test). A negative result indicates the successful coupling of the PEG linker.
-
Once the reaction is complete, thoroughly wash the resin with DMF (5-7 times) and DCM (2-3 times).[1]
-
Protocol 3: Peptide Cleavage and Deprotection
This protocol outlines the cleavage of the PEGylated peptide from the solid support and the removal of side-chain protecting groups.
-
Resin Preparation: Wash the dried peptide-resin with DCM and dry it under a stream of nitrogen.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail for peptides without sensitive residues is Reagent B: 88% Trifluoroacetic acid (TFA), 5% Phenol, 5% Water, and 2% Triisopropylsilane (TIS) (v/v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the resin and incubate the mixture for 2-3 hours at room temperature with gentle agitation.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether multiple times.
-
Drying: Dry the crude PEGylated peptide under vacuum.
Protocol 4: Purification of the PEGylated Peptide by RP-HPLC
This protocol provides a general method for the purification of the crude PEGylated peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Sample Preparation: Dissolve the crude, dried peptide in a suitable solvent, typically a mixture of water and acetonitrile (ACN) containing 0.1% TFA. Filter the sample through a 0.22 µm syringe filter.
-
HPLC System: Use a preparative RP-HPLC system equipped with a C4 or C18 column with a 300 Å pore size.[2]
-
Mobile Phases:
-
Gradient Elution: Purify the peptide using a linear gradient of increasing Mobile Phase B concentration. A shallow gradient is often key for resolving PEGylated species.[2] A typical gradient might be 5% to 65% Mobile Phase B over 30 minutes.[2]
-
Fraction Collection and Analysis: Collect fractions corresponding to the desired peptide peak. Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified PEGylated peptide.
Data Presentation
Table 1: Recommended Reagent Stoichiometry and Reaction Conditions for Coupling this compound
| Reagent/Parameter | Recommendation | Rationale |
| This compound | 2-3 equivalents | Ensures the reaction drives to completion. |
| Coupling Reagent (e.g., HATU) | 1.95 equivalents | Efficiently activates the carboxylic acid for amide bond formation. |
| Additive (e.g., HOAt) | 2 equivalents | Minimizes side reactions and can improve coupling efficiency. |
| Base (e.g., DIPEA) | 4-6 equivalents | Neutralizes the in-situ formed acid and facilitates activation.[1] |
| Solvent | N,N-Dimethylformamide (DMF) | Excellent solvating properties for both the peptide-resin and reagents. |
| Temperature | Room Temperature | Provides a sufficient reaction rate without promoting side reactions. |
| Reaction Time | 2-4 hours | Typically sufficient for complete coupling; can be monitored.[1] |
Table 2: Typical Parameters for RP-HPLC Purification of PEGylated Peptides
| Parameter | Recommendation | Rationale |
| Column | Reverse-Phase C4 or C18, 300 Å pore size | C4 is often suitable for larger peptides, while C18 provides more hydrophobicity. Wide pores are necessary for large molecules.[2] |
| Mobile Phase A | 0.1% TFA in Water | Acts as an ion-pairing agent to improve peak shape.[2] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Common organic solvent for eluting peptides from the stationary phase.[2] |
| Gradient | Linear, shallow gradient (e.g., 5-65% B over 30 min) | Provides better resolution of closely eluting species, including un-PEGylated and multi-PEGylated peptides.[2] |
| Flow Rate | 1 mL/min (analytical) | Standard flow rate for a 4.6 mm ID column.[2] |
| Detection | UV at 214 nm and 280 nm | 214 nm for the peptide backbone and 280 nm for aromatic residues (Trp, Tyr). |
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of a PEGylated peptide.
Caption: Logical flow of the this compound coupling reaction.
References
Application Notes and Protocols for Fmoc Deprotection of Fmoc-NH-PEG3-CH2COOH with Piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone in modern solid-phase peptide synthesis (SPPS) and bioconjugation strategies.[1] Its removal, or deprotection, is a critical step, typically achieved through treatment with a secondary amine base, most commonly piperidine.[2] This document provides detailed application notes and protocols for the efficient deprotection of Fmoc-NH-PEG3-CH2COOH, a hydrophilic linker used to incorporate a triethylene glycol spacer into peptides and other molecules.[3] This process, known as PEGylation, can enhance the solubility, stability, and pharmacokinetic properties of therapeutic molecules.[3]
The deprotection reaction proceeds via a base-catalyzed β-elimination mechanism. Piperidine abstracts the acidic proton on the fluorenyl ring, leading to the formation of a dibenzofulvene (DBF) intermediate and the free amine.[2] The excess piperidine also acts as a scavenger, trapping the reactive DBF to form a stable adduct, which prevents side reactions.[4] The formation of this adduct can be monitored by UV spectrophotometry at around 301 nm to follow the reaction progress.[4]
Data Presentation
Table 1: Recommended Reaction Conditions for Fmoc Deprotection
| Parameter | Recommended Condition | Notes |
| Deprotection Reagent | 20% (v/v) piperidine in DMF | Prepare fresh. N,N-Dimethylformamide (DMF) is the most common solvent.[4] |
| Temperature | Room Temperature | Elevated temperatures (e.g., 80-90°C) can be used for sterically hindered compounds but are generally not necessary.[5] |
| Initial Deprotection Time | 2-5 minutes | A short initial treatment helps to remove the bulk of the Fmoc groups.[5][6] |
| Second Deprotection Time | 10-20 minutes | A second treatment ensures complete removal of the Fmoc group.[3][5] |
| Agitation | Gentle shaking or nitrogen bubbling | Ensures efficient mixing of the reagent with the substrate.[7] |
Table 2: Monitoring Fmoc Deprotection
| Method | Wavelength | Principle | Reference |
| UV-Vis Spectrophotometry | ~301 nm | Measurement of the dibenzofulvene-piperidine adduct absorbance.[4] | [4] |
| High-Performance Liquid Chromatography (HPLC) | 214 nm or 280 nm | Separation and detection of the Fmoc-protected and deprotected species. | [4] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection of this compound in Solution
This protocol is suitable for the deprotection of this compound that is not attached to a solid support.
Materials:
-
This compound
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Equipment for reaction monitoring (TLC or LC-MS)
-
Solvents for work-up and purification (e.g., ethyl acetate, hexane, water)
Procedure:
-
Dissolve the this compound in DMF in the reaction vessel.
-
Add piperidine to the solution to a final concentration of 20% (v/v).[1]
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deprotection is typically complete within 10-30 minutes.[1]
-
Once the reaction is complete, evaporate the solvent under reduced pressure to obtain the crude deprotected amine.
-
Purify the product as required, for example, by extraction or chromatography.
Protocol 2: Fmoc Deprotection of Resin-Bound PEGylated Peptides
This protocol outlines the steps for removing the Fmoc group from a peptide that has been modified with the this compound linker on a solid support.
Materials:
-
Fmoc-NH-PEG3-CH2-Peptide-Resin
-
Deprotection Solution: 20% (v/v) piperidine in DMF (prepare fresh)
-
N,N-Dimethylformamide (DMF) for washing
-
Solid-phase synthesis reaction vessel
-
Shaker or system for nitrogen bubbling
Procedure:
-
If the resin is dry, swell it in DMF for at least 30-60 minutes in the reaction vessel.[5]
-
Drain the DMF from the resin.
-
Add the 20% piperidine/DMF deprotection solution to the resin (approximately 10 mL per gram of resin).[5][6]
-
Agitate the mixture at room temperature for 2-3 minutes.[5]
-
Drain the deprotection solution. This fraction will contain a high concentration of the dibenzofulvene-piperidine adduct.
-
Add a fresh portion of the 20% piperidine/DMF solution to the resin.
-
Agitate the mixture at room temperature for an additional 10-15 minutes to ensure complete deprotection.[5]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[3][5] Inadequate washing can interfere with subsequent coupling reactions.[5]
Protocol 3: Monitoring Deprotection by UV-Vis Spectrophotometry
This method allows for the quantitative determination of the extent of Fmoc deprotection by measuring the UV absorbance of the cleaved dibenzofulvene-piperidine adduct.[5]
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Collected filtrate from the deprotection steps (Protocol 2, steps 5 and 8)
-
20% (v/v) piperidine in DMF solution (for blank)
-
DMF (for dilution)
Procedure:
-
Set the UV-Vis spectrophotometer to measure absorbance at approximately 301 nm.[4]
-
Use the 20% piperidine in DMF solution as a blank to zero the spectrophotometer.[4]
-
Collect the combined filtrates from the deprotection steps.
-
If necessary, dilute a known volume of the filtrate with DMF to bring the absorbance within the linear range of the spectrophotometer.
-
Measure the absorbance of the diluted filtrate at 301 nm.
-
The extent of Fmoc deprotection can be calculated based on the known extinction coefficient of the dibenzofulvene-piperidine adduct.
Visualizations
Caption: Mechanism of Fmoc deprotection by piperidine.
Caption: Experimental workflow for Fmoc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols for the Use of Fmoc-NH-PEG3-CH2COOH as a PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs and the Role of Linkers
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 Ligase), as well as the molecule's overall physicochemical properties such as solubility and cell permeability.
Fmoc-NH-PEG3-CH2COOH: A Versatile Linker for PROTAC Synthesis
This compound is a heterobifunctional linker that incorporates a three-unit polyethylene glycol (PEG) chain. This linker is particularly well-suited for PROTAC synthesis due to its distinct features:
-
Fmoc-Protected Amine: The fluorenylmethyloxycarbonyl (Fmoc) protecting group provides a stable amine that is readily deprotected under mild basic conditions (e.g., using piperidine). This allows for a modular and sequential synthetic strategy, where the linker can be first conjugated to either the POI ligand or the E3 ligase ligand, followed by deprotection and subsequent coupling to the second ligand.
-
Terminal Carboxylic Acid: The carboxylic acid moiety allows for robust amide bond formation with amine-functionalized ligands, a common feature in many POI and E3 ligase ligands.
-
PEG3 Spacer: The hydrophilic PEG3 spacer enhances the aqueous solubility of the resulting PROTAC molecule, which can improve its pharmacokinetic properties and cell permeability. The flexibility of the PEG chain can also be advantageous for the formation of a stable and productive ternary complex.
Data Presentation: Representative Biological Activity of PEG3-Containing PROTACs
While specific quantitative data for PROTACs utilizing the precise this compound linker is not extensively available in the public domain, the following table presents representative data for PROTACs targeting Bromodomain-containing protein 4 (BRD4) with PEG3 linkers. This data is intended to be illustrative of the typical performance of PROTACs with short PEG linkers.
| PROTAC-Target | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| BRD4 | Pomalidomide (CRBN) | PEG3 | ~15 | >95 | 22Rv1 |
| BRD4 | VHL Ligand | PEG3 | ~10 | >90 | HeLa |
Note: DC50 (half-maximal degradation concentration) is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achievable with the PROTAC. The data presented is a composite from various studies and serves as a general reference.
Mandatory Visualizations
Caption: PROTAC-mediated degradation of a target protein.
Caption: General workflow for PROTAC synthesis.
Experimental Protocols
Protocol 1: Synthesis of PROTAC using this compound
This protocol describes a two-step sequential amide coupling strategy for the synthesis of a PROTAC.
Materials:
-
This compound
-
Amine-functionalized E3 ligase ligand (e.g., pomalidomide derivative)
-
Amine-functionalized POI ligand (warhead)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Piperidine
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane, methanol)
Step 1: Coupling of this compound to the E3 Ligase Ligand
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
In a separate vial, dissolve the amine-functionalized E3 ligase ligand (1.1 equivalents) in a minimal amount of anhydrous DMF.
-
Add the E3 ligase ligand solution to the activated linker solution.
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% lithium chloride solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the Fmoc-protected linker-E3 ligase conjugate.
Step 2: Fmoc Deprotection
-
Dissolve the purified Fmoc-protected linker-E3 ligase conjugate in DMF.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the reaction mixture at room temperature for 30 minutes. Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the piperidine and DMF. The crude amine-linker-E3 ligase conjugate is typically used in the next step without further purification.
Step 3: Coupling of the Amine-Linker-E3 Ligase Conjugate to the POI Ligand
-
In a round-bottom flask under an inert atmosphere, dissolve the amine-functionalized POI ligand (with a carboxylic acid moiety for this example) (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) and stir at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Dissolve the crude amine-linker-E3 ligase conjugate from the previous step in a minimal amount of anhydrous DMF and add it to the activated POI ligand solution.
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative high-performance liquid chromatography (HPLC).
-
Characterize the final product by LC-MS and nuclear magnetic resonance (NMR) spectroscopy.
Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation
This protocol outlines the steps to assess the degradation of a target protein in cultured cells following PROTAC treatment.
Materials:
-
Cultured cells expressing the target protein of interest
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control protein (e.g., GAPDH, β-actin)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., a serial dilution from 1 nM to 10 µM) for a specified duration (e.g., 4, 8, 12, or 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding an appropriate volume of RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples for loading by mixing equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane (if necessary) and re-probe with the primary antibody for the loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the intensity of the loading control band for each sample.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 3: Cell Viability Assay (MTT/XTT)
This assay is used to assess the cytotoxicity of the synthesized PROTAC.
Materials:
-
Cultured cells
-
Synthesized PROTAC
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells per well) and allow them to attach overnight.
-
PROTAC Treatment: Treat the cells with a range of concentrations of the PROTAC, similar to the Western blot experiment. Include a vehicle control and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a period that corresponds to the protein degradation experiment (e.g., 24, 48, or 72 hours).
-
Addition of Reagent:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Then, add the solubilization solution and incubate overnight to dissolve the formazan crystals.
-
For XTT assay: Add the XTT reagent to each well and incubate for 2-4 hours at 37°C.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability against PROTAC concentration to determine the IC50 (half-maximal inhibitory concentration).
Application Notes and Protocols for Fmoc-NH-PEG3-CH2COOH in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to target cells, such as cancer cells. The linker, which connects the antibody to the cytotoxic payload, is a critical component influencing the ADC's stability, pharmacokinetics, efficacy, and overall therapeutic index.[1][2] Fmoc-NH-PEG3-CH2COOH is a heterobifunctional linker that has gained prominence in ADC development.[3][4]
This linker features three key components: a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a three-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid.[3][4] The Fmoc group provides an orthogonal protecting strategy, allowing for sequential conjugation, while the hydrophilic PEG spacer enhances the solubility and stability of the ADC, potentially reducing aggregation caused by hydrophobic payloads.[3][5][6] The terminal carboxylic acid provides a reactive handle for conjugation to the antibody, typically to the side-chain amines of lysine residues.[3][4]
These application notes provide a comprehensive overview of the utility of this compound in ADC development, along with detailed protocols for its implementation.
Key Features and Applications
The unique structure of this compound offers several advantages in the design and synthesis of ADCs:
-
Heterobifunctionality : The presence of two distinct reactive moieties, a protected amine and a carboxylic acid, allows for a controlled, stepwise conjugation process. This enables the synthesis of a well-defined drug-linker complex prior to its attachment to the antibody.[1][4]
-
Orthogonal Protection : The Fmoc protecting group is stable under acidic and neutral conditions but can be readily removed with a mild base, such as piperidine. This deprotection strategy is orthogonal to many other protecting groups used in complex molecule synthesis, providing greater flexibility in the overall synthetic route.[4]
-
Enhanced Hydrophilicity : The PEG3 spacer is hydrophilic, which can help to improve the aqueous solubility of the ADC, especially when working with hydrophobic cytotoxic payloads. This can mitigate the risk of aggregation, a common challenge in ADC manufacturing that can impact efficacy and immunogenicity.[3][6]
-
Defined Spacer Length : The discrete three-unit PEG chain provides a defined and flexible spacer between the antibody and the payload. This separation can minimize steric hindrance, helping to preserve the antigen-binding affinity of the antibody.[1]
Quantitative Data Summary
While specific quantitative data for ADCs constructed with the this compound linker is often proprietary, the following table provides representative data for an anti-HER2 ADC developed using a short-chain PEG linker and the cytotoxic payload Monomethyl Auristatin E (MMAE). This data serves as a useful benchmark for ADCs developed with similar technologies.
| Parameter | Representative Result | Method |
| Average Drug-to-Antibody Ratio (DAR) | ~3.8 | Hydrophobic Interaction Chromatography (HIC-HPLC) |
| Monomer Purity | >95% | Size Exclusion Chromatography (SEC-HPLC) |
| In Vitro Cytotoxicity (IC50 on HER2+ cell line) | 1.5 ng/mL | Cell-based cytotoxicity assay |
| In Vivo Efficacy (Tumor Growth Inhibition) | >90% | Xenograft mouse model |
Note: This data is illustrative and based on a representative ADC. Actual results will vary depending on the specific antibody, payload, and conjugation conditions.
Experimental Protocols
The following protocols provide a generalized workflow for the synthesis of an ADC using the this compound linker. Optimization of specific reaction conditions, such as molar ratios, incubation times, and temperature, is essential for each specific antibody and payload combination.
Protocol 1: Synthesis of the Payload-Linker Conjugate
This protocol describes the deprotection of the Fmoc group on the linker and the subsequent conjugation to an amine-containing cytotoxic payload.
Materials:
-
This compound
-
Amine-containing cytotoxic payload (e.g., MMAE derivative)
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous DMF
-
Coupling reagents (e.g., HATU, HOBt)
-
Reverse-phase HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Fmoc Deprotection:
-
Dissolve this compound in anhydrous DMF.
-
Add 20% piperidine in DMF to the solution.
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, evaporate the solvent and piperidine under vacuum to obtain the deprotected linker (H2N-PEG3-CH2COOH).[7]
-
-
Payload Conjugation:
-
Dissolve the deprotected linker and the amine-containing payload (1.2 molar equivalents) in anhydrous DMF.
-
Add coupling reagents such as HATU (1.2 equivalents) and HOBt (1.2 equivalents).
-
Add DIPEA (2-3 molar equivalents) to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Purification:
-
Purify the resulting payload-linker conjugate by reverse-phase HPLC.
-
Characterize the final product by mass spectrometry to confirm the identity and purity.
-
Protocol 2: Antibody-Drug Conjugation
This protocol describes the activation of the carboxylic acid on the payload-linker complex and its conjugation to the antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Payload-linker conjugate from Protocol 1
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer (e.g., 50 mM MES, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 1 M Tris, pH 8.0)
-
Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) system for purification and analysis
Procedure:
-
Antibody Preparation:
-
Buffer exchange the monoclonal antibody into the Coupling Buffer (pH 7.4).
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Activation of Payload-Linker:
-
Dissolve the payload-linker conjugate in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute into the Activation Buffer (pH 6.0).
-
Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.
-
Add EDC and Sulfo-NHS to the payload-linker solution. A typical starting molar ratio is 1:2:2 (payload-linker:EDC:Sulfo-NHS).
-
Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS ester.[8]
-
-
Conjugation Reaction:
-
Immediately add the activated payload-linker solution to the antibody solution in the Coupling Buffer.
-
The pH of the final reaction mixture should be between 7.2 and 8.0.
-
The molar ratio of the activated payload-linker to the antibody should be optimized to achieve the desired Drug-to-Antibody Ratio (DAR). A 10-20 fold molar excess of the linker is a common starting point.[8]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.[8]
-
-
Quenching the Reaction:
-
Add a quenching solution (e.g., Tris or hydroxylamine to a final concentration of 10-50 mM) to stop the reaction by quenching any unreacted NHS-esters.[7]
-
-
Purification of the ADC:
-
Remove excess, unreacted payload-linker and byproducts using a desalting column or size-exclusion chromatography (SEC).[8]
-
Protocol 3: Characterization of the ADC
Materials:
-
Purified ADC from Protocol 2
-
SEC-HPLC system
-
HIC-HPLC system
-
UV-Vis spectrophotometer
-
Mass spectrometer (e.g., ESI-Q-TOF)
Procedure:
-
Determination of Drug-to-Antibody Ratio (DAR):
-
Use UV-Vis spectroscopy by measuring the absorbance at two wavelengths (e.g., 280 nm for the antibody and a wavelength specific to the payload) to determine the concentrations of the antibody and the payload.
-
Alternatively, use HIC-HPLC, which separates ADC species based on the number of conjugated drugs. The relative peak areas of the different species can be used to calculate the average DAR.
-
-
Analysis of Purity and Aggregation:
-
Use SEC-HPLC to determine the percentage of monomer, aggregate, and fragment in the final ADC product.
-
-
Confirmation of Identity and DAR Distribution:
-
Use mass spectrometry under denaturing conditions to confirm the molecular weight of the light and heavy chains of the antibody, and to observe the distribution of the payload on each chain.
-
Visualizations
Caption: Workflow for ADC synthesis and characterization.
Caption: General mechanism of action for an ADC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound, 139338-72-0 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Effect of Linker-Drug Properties and Conjugation Site on the Physical Stability of ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Fmoc-NH-PEG3-CH2COOH in Protein and Peptide PEGylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-NH-PEG3-CH2COOH is a heterobifunctional linker widely utilized in bioconjugation, particularly for the PEGylation of proteins and peptides.[1] This reagent features a fluorenylmethyloxycarbonyl (Fmoc)-protected amine and a terminal carboxylic acid, separated by a three-unit polyethylene glycol (PEG) spacer.[2][3] The hydrophilic PEG chain enhances the aqueous solubility and stability of the conjugated biomolecule, while the orthogonal protecting groups allow for controlled, sequential conjugation strategies.[1][4]
PEGylation, the covalent attachment of PEG chains, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides. Key advantages include:
-
Enhanced Solubility: The hydrophilic nature of the PEG spacer significantly improves the solubility of hydrophobic peptides and proteins in aqueous solutions.[1]
-
Increased Stability: PEGylation can shield biomolecules from proteolytic degradation, thereby increasing their stability in biological environments and extending their in-vivo half-life.[1]
-
Reduced Immunogenicity: The PEG chain can mask antigenic epitopes on the protein or peptide surface, reducing the likelihood of an immune response.[1]
-
Improved Pharmacokinetics: By increasing the hydrodynamic radius and stability, PEGylation can lead to reduced renal clearance and an extended circulation time.[1]
These application notes provide detailed protocols for the use of this compound in the PEGylation of proteins and peptides, along with data to guide experimental design and troubleshooting.
Data Presentation
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C23H27NO7 | [2] |
| Molecular Weight | 429.5 g/mol | [3] |
| Purity | ≥95% | [3] |
| Appearance | Colorless to light yellow viscous liquid | N/A |
| Storage | -20°C, keep in dry and avoid sunlight | [3] |
Recommended Reaction Conditions for Carboxylic Acid-Mediated Coupling
This table summarizes the recommended conditions for activating the terminal carboxylic acid of this compound and coupling it to a primary amine (e.g., lysine residue or N-terminus) on a protein or peptide.
| Parameter | Recommended Condition | Rationale | Reference |
| Activation pH | 4.5 - 6.0 | Optimal for EDC/NHS chemistry to form the NHS ester. | [5][6][7] |
| Activation Buffer | 0.1 M MES | A non-amine, non-carboxylate buffer suitable for the activation pH range. | [5] |
| Coupling pH | 7.0 - 8.5 | Ensures the primary amine on the biomolecule is deprotonated and nucleophilic. | [5][6][7] |
| Coupling Buffer | Phosphate-Buffered Saline (PBS) or Borate Buffer | Amine-free buffers that maintain the optimal pH for the coupling reaction. | [7] |
| PEG Linker to Protein Molar Ratio | 10:1 to 50:1 (start with 10-fold excess) | A molar excess of the linker drives the reaction to completion. The optimal ratio should be determined empirically. | [8] |
| EDC:NHS:PEG Molar Ratio | 2:2:1 | An excess of activating agents ensures efficient formation of the reactive NHS ester. | [8] |
| Reaction Time (Activation) | 15 - 30 minutes at room temperature | Sufficient time to form the NHS ester. | [8] |
| Reaction Time (Coupling) | 2 - 4 hours at room temperature, or overnight at 4°C | Allows for efficient conjugation to the target biomolecule. | [4][8] |
| Quenching Reagent | 1 M Tris-HCl or 1 M Glycine (final concentration 50 mM) | Quenches the reaction by consuming any unreacted NHS esters. | [9] |
Recommended Conditions for Fmoc Group Deprotection
The Fmoc group is stable under acidic conditions but is readily cleaved by a base, typically piperidine, to reveal a primary amine for further conjugation.[9]
| Parameter | Recommended Condition | Rationale | Reference |
| Deprotection Reagent | 20% (v/v) piperidine in DMF | The standard and most common reagent for Fmoc removal. | [4][8] |
| Reaction Time | 10 - 30 minutes at room temperature | Typically sufficient for complete deprotection. Progress can be monitored by TLC or LC-MS. | [4] |
| Alternative for Sterically Hindered Groups | 30-50% piperidine in DMF or 2% DBU / 20% piperidine in DMF | A higher concentration or a stronger base can improve efficiency. | [6] |
pH-Dependent Stability of the Fmoc Protecting Group
The stability of the Fmoc group is highly dependent on pH. The following table provides an estimate of the stability of the Fmoc-carbamate bond.
| pH | Estimated Half-Life at 25°C | Stability | Reference |
| 5.0 | Very Long | Stable | [10] |
| 7.0 | > 24 hours | Generally Stable | [10] |
| 8.0 | Several hours | Moderately Stable | [10] |
| 9.0 | < 1 hour | Labile | [10] |
| >10.0 | Minutes | Very Labile | [10] |
Experimental Protocols
Protocol 1: PEGylation of a Protein via Carboxylic Acid Activation
This protocol describes the conjugation of this compound to primary amines on a target protein using EDC/NHS chemistry.
Materials:
-
Target protein
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Coupling Buffer at a concentration of 1-10 mg/mL.
-
If the protein buffer contains primary amines (e.g., Tris), exchange it with the Coupling Buffer using a desalting column or dialysis.
-
-
Activation of this compound:
-
Dissolve this compound in DMF or DMSO to prepare a stock solution (e.g., 100 mM).
-
In a separate tube, freshly prepare stock solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer or water (e.g., 100 mM).
-
In a new tube, combine the this compound stock solution with the Activation Buffer.
-
Add the EDC stock solution, followed immediately by the NHS stock solution. The final molar ratio of PEG:EDC:NHS should be approximately 1:2:2.
-
Incubate the reaction mixture for 15-30 minutes at room temperature to generate the NHS-activated PEG linker.[8]
-
-
Conjugation to the Protein:
-
Add the activated PEG linker solution to the protein solution. The molar ratio of the PEG linker to the protein should be optimized, but a 10- to 50-fold molar excess is a common starting point.[11]
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[4][8]
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM.
-
Incubate for 30 minutes at room temperature to hydrolyze any unreacted NHS esters.[9]
-
-
Purification:
-
Remove unreacted PEG linker and byproducts using a desalting column, dialysis, or size-exclusion chromatography.
-
-
Characterization:
-
Analyze the PEGylated protein using SDS-PAGE, which will show an increase in molecular weight.
-
Characterize the extent of PEGylation using techniques such as HPLC, mass spectrometry, or UV-Vis spectroscopy.[12]
-
Protocol 2: Fmoc Group Deprotection
This protocol outlines the removal of the Fmoc protecting group from the PEGylated conjugate to expose a primary amine for further modification.
Materials:
-
Fmoc-PEGylated conjugate
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
N,N-Dimethylformamide (DMF) for washing
Procedure:
-
Dissolve the Fmoc-PEGylated conjugate in DMF.
-
Add the Deprotection Solution to the conjugate solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Deprotection is typically complete within 10-30 minutes.[4]
-
Once the reaction is complete, the deprotected conjugate can be purified or used directly in a subsequent reaction.
Protocol 3: Incorporation of this compound during Solid-Phase Peptide Synthesis (SPPS)
This protocol describes how to incorporate the PEG linker onto the N-terminus of a peptide chain during standard Fmoc-based SPPS.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagents (e.g., HBTU, HATU, or BOP)
-
Base (e.g., DIPEA or NMM)
-
DMF for swelling and washing
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Cleavage cocktail (e.g., TFA-based)
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin in DMF for at least 30 minutes.
-
Perform an Fmoc deprotection step using 20% piperidine in DMF to expose the N-terminal amine of the peptide. Wash the resin thoroughly with DMF.
-
-
Linker Activation and Coupling:
-
In a separate tube, dissolve this compound (typically 3-5 equivalents relative to the resin substitution), a coupling reagent (e.g., HBTU, 3-5 eq.), and a base (e.g., DIPEA, 6-10 eq.) in DMF.
-
Allow the activation to proceed for a few minutes.
-
Add the activated linker solution to the peptide-resin.
-
Agitate the mixture for 2-4 hours at room temperature.[13]
-
-
Monitoring and Washing:
-
Monitor the coupling reaction using a qualitative test such as the Kaiser test to check for the presence of free primary amines. If the test is positive, a second coupling may be necessary.
-
Once the coupling is complete, wash the resin thoroughly with DMF and then dichloromethane (DCM).
-
-
Further Steps:
-
The Fmoc group on the PEG linker can now be removed using 20% piperidine in DMF to expose the amine for further peptide elongation or other modifications.
-
Alternatively, if the PEGylated peptide is the final product, the peptide can be cleaved from the resin and purified.
-
Visualizations
Caption: General workflow for protein/peptide PEGylation.
Caption: Troubleshooting guide for low PEGylation yield.
Caption: EDC/NHS activation and coupling reaction pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, 139338-72-0 | BroadPharm [broadpharm.com]
- 3. This compound | CAS:139338-72-0 | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Fmoc-NH-PEG3-CH2COOH in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Fmoc-NH-PEG3-CH2COOH, a heterobifunctional linker, and its application in the development of targeted drug delivery systems. Detailed protocols for its use in conjugating targeting moieties to drug carriers are provided, along with data interpretation guidelines and visual representations of key workflows and pathways.
Introduction to this compound
This compound is a versatile linker molecule integral to the design of sophisticated drug delivery platforms, including antibody-drug conjugates (ADCs) and functionalized nanoparticles.[1][2] Its structure comprises three key components:
-
A 9-fluorenylmethoxycarbonyl (Fmoc)-protected amine : This group provides a stable, temporary blockade of the amine functionality, which can be selectively removed under mild basic conditions.[2][3] This orthogonality is crucial for controlled, stepwise conjugation strategies.[2]
-
A hydrophilic three-unit polyethylene glycol (PEG) spacer : The PEG chain enhances the aqueous solubility and biocompatibility of the conjugate, can reduce immunogenicity, and provides a flexible connection between the conjugated molecules.[2][4][5]
-
A terminal carboxylic acid : This functional group allows for covalent linkage to primary amines on targeting ligands, drug carriers, or other molecules through the formation of a stable amide bond, typically via carbodiimide chemistry.[6][7]
The heterobifunctional nature of this linker allows for the sequential and specific conjugation of two different molecular entities, a critical feature in the construction of precisely engineered targeted therapies.[2][5]
Core Applications in Targeted Drug Delivery
The unique properties of this compound make it a valuable tool in several targeted drug delivery strategies:
-
Antibody-Drug Conjugates (ADCs): In ADCs, this linker can be used to attach a potent cytotoxic payload to a monoclonal antibody. The PEG spacer can help to improve the pharmacokinetic properties of the ADC, while the cleavable Fmoc group allows for controlled drug release at the target site.[1][8]
-
Nanoparticle Functionalization: The linker can be used to modify the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles) to attach targeting ligands such as peptides or antibodies.[9][10] This PEGylation strategy enhances nanoparticle stability in biological fluids, prolongs circulation time by evading the immune system, and facilitates active targeting to disease sites.[10][11]
-
PROTACs and Peptide Synthesis: The Fmoc-protected amine is a standard feature in solid-phase peptide synthesis (SPPS), making this linker suitable for the synthesis of complex peptide-drug conjugates and Proteolysis Targeting Chimeras (PROTACs).[2][12]
Physicochemical Properties and Expected Outcomes of Conjugation
The incorporation of a PEG linker like this compound into a drug delivery system is expected to predictably alter its physicochemical properties. The following table summarizes these changes, which are crucial for the successful design of targeted therapies.
| Property | Before Conjugation (e.g., unmodified nanoparticle) | After Conjugation with this compound | Rationale |
| Hydrodynamic Diameter | Smaller | Larger | Addition of the PEG linker and any subsequent targeting ligand increases the overall size of the construct.[10] |
| Polydispersity Index (PDI) | Low | Should remain low (<0.3) | A low PDI indicates a homogenous population of particles, which is critical for reproducible in vivo behavior. |
| Zeta Potential | Can be positive or negative depending on surface chemistry | Will shift towards neutral or slightly negative | The PEG layer shields the surface charge of the core particle.[10] |
| Aqueous Solubility | Variable, often low for hydrophobic drugs/nanoparticles | Increased | The hydrophilic PEG chain improves solubility in aqueous environments.[4] |
| In Vivo Circulation Half-Life | Short | Prolonged | The hydrophilic PEG layer creates a "stealth" effect, reducing clearance by the mononuclear phagocyte system.[11][13] |
| Immunogenicity | Can be high | Reduced | The PEG chain can mask antigenic epitopes on the surface of the drug carrier.[4] |
Experimental Protocols
The following are detailed protocols for the use of this compound in the functionalization of amine-containing molecules and the subsequent deprotection of the Fmoc group.
Protocol 1: Conjugation of this compound to a Primary Amine-Containing Molecule (e.g., Targeting Ligand, Functionalized Nanoparticle)
This protocol describes the activation of the carboxylic acid moiety of the linker and its subsequent reaction with a primary amine.
Materials:
-
This compound
-
Amine-containing molecule (e.g., peptide, antibody, or amine-functionalized nanoparticle)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions
-
Anhydrous Dimethylformamide (DMF) or appropriate aqueous buffer (e.g., MES buffer, pH 6.0 for activation; PBS, pH 7.4 for conjugation)
-
Quenching buffer (e.g., Tris buffer, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Activation of this compound: a. Dissolve this compound in anhydrous DMF (or MES buffer for aqueous reactions). b. Add a 1.5-fold molar excess of EDC and a 2-fold molar excess of NHS (or sulfo-NHS) to the linker solution. c. Incubate the reaction mixture for 30 minutes at room temperature to form the amine-reactive NHS ester.
-
Conjugation to the Amine-Containing Molecule: a. Dissolve the amine-containing molecule in a suitable buffer (e.g., PBS, pH 7.4). b. Add the activated this compound solution to the amine-containing molecule solution. A 5- to 20-fold molar excess of the activated linker is a common starting point for optimization. c. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching the Reaction: a. Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM. b. Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.
-
Purification: a. Purify the conjugate to remove excess linker and reaction byproducts using a suitable method such as size-exclusion chromatography, dialysis, or tangential flow filtration.
-
Characterization: a. Characterize the purified conjugate using appropriate analytical techniques such as mass spectrometry, HPLC, and dynamic light scattering (for nanoparticles).
Conjugation Workflow
Protocol 2: Deprotection of the Fmoc Group
This protocol describes the removal of the Fmoc protecting group to expose a primary amine, which can then be used for subsequent conjugation steps.
Materials:
-
Fmoc-protected conjugate
-
Piperidine
-
N,N-Dimethylformamide (DMF) or other suitable solvent
-
Purification system (e.g., HPLC, precipitation)
Procedure:
-
Dissolution: Dissolve the Fmoc-protected conjugate in DMF.
-
Deprotection Reaction: Add piperidine to the solution to a final concentration of 20% (v/v).
-
Incubation: Stir the reaction mixture at room temperature. The reaction is typically complete within 10-30 minutes. Monitor the progress by TLC or LC-MS.
-
Purification: a. Upon completion, remove the solvent and piperidine under reduced pressure. b. Purify the resulting amine-containing conjugate by a suitable method, such as reverse-phase HPLC or precipitation, to remove the dibenzofulvene-piperidine adduct.
-
Characterization: Confirm the removal of the Fmoc group by mass spectrometry.
Fmoc Deprotection Workflow
Signaling Pathway Example: Targeted Delivery to Cancer Cells
A common application of this technology is the development of drug carriers that target receptors overexpressed on cancer cells, such as integrins.[9] The RGD (Arginine-Glycine-Aspartic acid) peptide is a well-known ligand for certain integrins.[9] By conjugating an RGD peptide to a drug-loaded nanoparticle using this compound, the nanoparticle can be directed to tumor sites, leading to receptor-mediated endocytosis and intracellular drug release.
Targeted Delivery Pathway
Conclusion
This compound is a fundamental building block in the rational design of targeted drug delivery systems. Its defined structure and orthogonal protecting groups enable precise control over the conjugation process, leading to the development of highly specific and effective therapeutic agents. The protocols and principles outlined in these application notes provide a solid foundation for researchers and scientists working to advance the field of targeted therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 5. This compound, CAS 139338-72-0 | AxisPharm [axispharm.com]
- 6. medkoo.com [medkoo.com]
- 7. This compound, 139338-72-0 | BroadPharm [broadpharm.com]
- 8. PEG Linker: A Key Linker That Facilitates Drug-targeted ADC Therapy [sinopeg.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Surface Modification of Nanoparticles with Fmoc-NH-PEG3-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a pivotal step in the development of sophisticated drug delivery systems and diagnostic tools. Poly(ethylene glycol) (PEG)ylation is a premier strategy to enhance the biocompatibility and pharmacokinetic profile of nanoparticles. By forming a hydrophilic layer, PEGylation minimizes protein adsorption (opsonization), thereby reducing clearance by the mononuclear phagocyte system (MPS) and prolonging circulation time. This "stealth" characteristic is crucial for enabling nanoparticles to accumulate in target tissues, such as tumors, via the enhanced permeability and retention (EPR) effect.
Fmoc-NH-PEG3-CH2COOH is a heterobifunctional linker designed for the precise surface engineering of nanoparticles. It features a terminal carboxylic acid for covalent attachment to nanoparticles with primary amine surfaces, and a fluorenylmethyloxycarbonyl (Fmoc) protected amine. The Fmoc group is stable under neutral and acidic conditions but can be readily cleaved under mild basic conditions to expose a primary amine. This terminal amine then serves as a versatile handle for the subsequent conjugation of targeting ligands (e.g., antibodies, peptides), imaging agents, or therapeutic molecules, allowing for the creation of multifunctional nanocarriers.
These application notes provide detailed protocols for the covalent attachment of this compound to amine-functionalized nanoparticles, the subsequent deprotection of the Fmoc group, and methods for characterizing the modified nanoparticles.
Key Applications
-
Targeted Drug Delivery: The exposed amine after Fmoc deprotection allows for the conjugation of targeting moieties, enabling specific delivery of therapeutic payloads to diseased cells and tissues.[1]
-
Medical Imaging: Imaging agents can be attached to the deprotected amine, allowing the use of the modified nanoparticles as contrast agents for various imaging modalities.[1]
-
Enhanced Pharmacokinetics: The PEG spacer improves the in vivo performance of nanoparticles by increasing their stability in biological fluids and extending their circulation half-life.[1]
Data Presentation: Physicochemical Characterization
Successful surface modification can be tracked by monitoring the physicochemical properties of the nanoparticles at each stage. The following tables provide representative data for a model 100 nm amine-functionalized nanoparticle undergoing modification with this compound.
Table 1: Physicochemical Properties of Nanoparticles at Different Modification Stages
| Nanoparticle Stage | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Amine-Functionalized Nanoparticles | 105 ± 5 | < 0.2 | +35 ± 5 |
| After Conjugation with this compound | 135 ± 7 | < 0.2 | +5 ± 3 |
| After Fmoc Deprotection | 138 ± 8 | < 0.2 | -15 ± 4 |
| After Ligand Conjugation | 145 ± 10 | < 0.25 | -25 ± 5 |
Note: These values are illustrative and will vary depending on the core nanoparticle material, size, and specific reaction conditions.[1][2][3]
Experimental Protocols
Protocol 1: Covalent Attachment of this compound to Amine-Functionalized Nanoparticles
This protocol details the conjugation of the carboxylic acid group of the PEG linker to primary amines on the nanoparticle surface using carbodiimide chemistry.
Materials:
-
Amine-functionalized nanoparticles (e.g., silica, iron oxide, polymeric nanoparticles)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Purification system (e.g., centrifugal filter units, dialysis)
Procedure:
-
Nanoparticle Preparation:
-
Disperse the amine-functionalized nanoparticles in the Activation Buffer.
-
Sonicate briefly to ensure a homogenous dispersion.
-
Wash the nanoparticles by centrifugation and resuspension in fresh Activation Buffer to equilibrate.
-
-
Activation of this compound:
-
In a separate tube, dissolve this compound in the Activation Buffer.
-
Add a 2-5 fold molar excess of EDC and NHS (or sulfo-NHS) to the linker solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing to form the reactive NHS ester.
-
-
Conjugation to Nanoparticles:
-
Immediately add the activated this compound solution to the nanoparticle suspension. A 10-50 fold molar excess of the linker to the estimated surface amine groups is a recommended starting point.
-
Incubate the reaction mixture for 2-4 hours at room temperature with continuous gentle mixing.
-
-
Quenching and Purification:
-
Add Quenching Buffer to the reaction mixture to quench any unreacted NHS esters. Incubate for 15 minutes.
-
Purify the PEGylated nanoparticles by repeated centrifugation and resuspension in PBS (pH 7.4) or by dialysis to remove unreacted linker and coupling agents.
-
-
Characterization and Storage:
-
Resuspend the purified Fmoc-PEGylated nanoparticles in a suitable storage buffer (e.g., PBS).
-
Characterize the nanoparticles for their hydrodynamic diameter, PDI, and zeta potential.
-
Store the nanoparticle suspension at 4°C.
-
References
Application Notes and Protocols for the Activation of Fmoc-NH-PEG3-CH2COOH Carboxylic Acid Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-NH-PEG3-CH2COOH is a heterobifunctional linker molecule widely utilized in bioconjugation, drug delivery, and solid-phase peptide synthesis (SPPS).[1] Its structure comprises a fluorenylmethoxycarbonyl (Fmoc) protected amine, a hydrophilic three-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. The PEG spacer enhances the solubility and bioavailability of conjugated molecules.[1] The terminal carboxylic acid serves as a reactive handle for covalent attachment to primary amines, such as those found on proteins, peptides, or small molecule drugs, after activation.[2][3] The Fmoc protecting group provides an orthogonal handle for subsequent modifications under basic conditions.[4]
This document provides detailed protocols for the activation of the carboxylic acid group of this compound using two common methods: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS), and with 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU).
Principle of Carboxylic Acid Activation
The formation of a stable amide bond between a carboxylic acid and a primary amine requires the activation of the carboxyl group to make it more susceptible to nucleophilic attack.[3][5]
EDC/NHS Chemistry: This is a widely used method for amide bond formation.[6] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] This intermediate is unstable in aqueous solutions and prone to hydrolysis. The addition of NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[7][8] This semi-stable ester can then efficiently react with a primary amine at physiological pH to form a stable amide bond.[7]
HATU Chemistry: HATU is a highly efficient coupling reagent, particularly in solid-phase peptide synthesis.[9][10] In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester.[10] This active ester rapidly reacts with a primary amine to form the desired amide bond with minimal risk of racemization.[10][11]
Data Presentation
The following tables summarize the recommended reaction conditions for the activation and subsequent conjugation of this compound.
Table 1: Recommended Molar Ratios and Conditions for EDC/NHS Activation
| Parameter | Aqueous Protocol | Organic Solvent Protocol |
| This compound | 1 equivalent | 1 equivalent |
| EDC | 1.5 - 2 equivalents | 1.2 - 2 equivalents |
| NHS/Sulfo-NHS | 2 - 5 equivalents | 1.2 - 2 equivalents |
| Activation Buffer | 0.1 M MES, pH 4.5-6.0[7] | Anhydrous DMF or DCM[7] |
| Activation Time | 15 - 30 minutes at room temperature[7] | 1 - 4 hours at room temperature[7] |
| Conjugation Buffer | 0.1 M PBS, pH 7.2-8.0[12] | Anhydrous DMF or DCM with DIPEA (2-3 equiv.)[7] |
| Conjugation Time | 2-4 hours at RT or overnight at 4°C[6] | 2 - 16 hours at room temperature[7] |
Table 2: Recommended Molar Ratios and Conditions for HATU Activation
| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Synthesis |
| This compound | 2 - 3 equivalents (relative to resin loading)[1] | 1.0 - 1.2 equivalents[11] |
| HATU | 1.9 - 4.5 equivalents[11] | 1.0 - 1.5 equivalents[11] |
| Base (e.g., DIPEA) | 4 - 10 equivalents[11] | 2.0 - 5.0 equivalents[11] |
| Solvent | Anhydrous DMF or NMP[11] | Anhydrous DMF, DCM, ACN, or THF[11] |
| Pre-activation Time | 1 - 15 minutes[11] | 15 - 30 minutes[11] |
| Coupling Time | 30 minutes - 4 hours at room temperature[11] | 1 - 18 hours at 0°C to room temperature[11] |
Experimental Protocols
Protocol 1: Activation of this compound using EDC/NHS in an Aqueous Environment
This protocol is suitable for the direct conjugation of the linker to amine-containing biomolecules in an aqueous solution.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, pH 6.0[13]
-
Coupling Buffer: PBS, pH 7.2-7.5[13]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine[13]
-
Amine-containing molecule (e.g., protein, peptide)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Reagent Preparation: Equilibrate all reagents to room temperature before use. Prepare fresh solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer immediately before use, as EDC is susceptible to hydrolysis.[13]
-
Activation of Carboxyl Groups:
-
Conjugation to Amine-Containing Molecule:
-
Quenching the Reaction:
-
Purification:
Protocol 2: Activation of this compound using HATU for Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the incorporation of the this compound linker onto a resin-bound peptide.
Materials:
-
This compound
-
HATU
-
N,N-diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Fmoc-deprotected peptide-resin
-
20% Piperidine in DMF (v/v)
Procedure:
-
Fmoc Deprotection of Peptide-Resin:
-
Activation of this compound:
-
In a separate vial, dissolve this compound (2-3 equivalents relative to resin loading), HATU (1.95 equivalents), and an optional additive like HOAt (2 equivalents) in anhydrous DMF.[1]
-
Add DIPEA (4-6 equivalents) to the solution.[1]
-
Allow the mixture to pre-activate for 1-15 minutes at room temperature.[11]
-
-
Coupling to Peptide-Resin:
-
Washing:
-
After the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.[9]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, 139338-72-0 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for EDC/NHS Coupling Reaction with Fmoc-NH-PEG3-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) is a widely utilized chemical method for covalently conjugating molecules containing primary amines to carboxyl groups.[1] This "zero-length" crosslinking chemistry facilitates the formation of a stable amide bond.[1][2] The addition of NHS enhances the coupling reaction's efficiency by converting the highly reactive and unstable O-acylisourea intermediate, formed from the reaction of EDC with a carboxyl group, into a more stable, amine-reactive NHS ester.[1][3] This two-step process is favored for its ability to minimize undesirable side reactions and allow for better control over the conjugation process.[1]
Fmoc-NH-PEG3-CH2COOH is a heterobifunctional linker that is valuable in bioconjugation.[4][5] It features a terminal carboxylic acid for EDC/NHS-mediated coupling to a primary amine.[5] The molecule also contains a short polyethylene glycol (PEG) spacer (n=3) which enhances aqueous solubility and provides flexibility.[4] The amine terminus is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group, which is stable under acidic conditions but can be readily removed under basic conditions (e.g., using piperidine) to reveal a primary amine for subsequent conjugation steps.[4] This allows for orthogonal conjugation strategies, making it a versatile tool in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and PROTACs.[4]
Reaction Mechanism and Workflow
The EDC/NHS coupling reaction proceeds in two primary stages:
-
Activation of the Carboxylic Acid: EDC reacts with a carboxyl group to form a highly reactive O-acylisourea intermediate. This step is most efficient in a slightly acidic environment (pH 4.5-6.0).[1][6]
-
Formation of the NHS Ester and Amine Coupling: The addition of NHS to the reaction mixture converts the unstable O-acylisourea intermediate into a more stable, amine-reactive NHS ester. This NHS ester then reacts with a primary amine at a physiological to slightly basic pH (7.0-8.5) to form a stable amide bond.[6][7][8]
A general experimental workflow for the EDC/NHS coupling of this compound to an amine-containing molecule is depicted below.
Caption: General experimental workflow for EDC/NHS coupling.
Quantitative Data Summary
The success of an EDC/NHS coupling reaction is dependent on several key parameters. The following tables provide a summary of critical quantitative data for optimizing your conjugation protocol.
Table 1: Recommended Molar Ratios of Reagents
| Reagent | Molar Excess (relative to limiting reactant) | Rationale |
| EDC | 2-10 fold | Ensures efficient activation of the carboxylic acid.[7][9] |
| NHS/sulfo-NHS | 2-5 fold | Stabilizes the active intermediate, improving coupling efficiency.[9] |
| This compound | 1-20 fold excess over the amine-containing molecule | Drives the reaction towards the desired PEGylated product.[9] |
Table 2: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| Activation Step | ||
| pH | 4.5 - 6.0 | Optimal for the formation of the O-acylisourea intermediate.[6][8][10] |
| Time | 15 - 30 minutes | Sufficient time for activation before significant hydrolysis occurs.[6][9] |
| Temperature | Room Temperature | Convenient and generally effective. |
| Coupling Step | ||
| pH | 7.0 - 8.5 | Promotes efficient reaction of the NHS ester with the primary amine.[7][8][10] |
| Time | 2 hours to overnight | Reaction can be performed for a shorter time at room temperature or longer at 4°C.[6][7][9] |
| Temperature | Room Temperature or 4°C | Lower temperatures for longer durations can sometimes improve yield and reduce protein aggregation.[9] |
Table 3: Recommended Buffers
| Reaction Step | Recommended Buffers | Buffers to Avoid | Rationale |
| Activation | MES (2-(N-morpholino)ethanesulfonic acid) | Tris, Glycine, Acetate | MES is a non-amine, non-carboxylate buffer that is effective in the optimal pH range for activation.[6][8] Buffers with primary amines or carboxylates will compete with the reactants.[8][10] |
| Coupling | PBS (Phosphate-Buffered Saline), Borate, Bicarbonate | Tris, Glycine, Acetate | These buffers are effective in the optimal pH range for coupling and do not contain competing functional groups.[6][8] |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Coupling in Solution
This protocol provides a general guideline for the covalent conjugation of this compound to a primary amine-containing molecule (e.g., a protein) in an aqueous environment.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or sulfo-NHS
-
Activation Buffer: 50 mM MES, pH 5.0-6.0[6]
-
Coupling Buffer: PBS, pH 7.2-7.5[6]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0
-
Purification system (e.g., size-exclusion chromatography column)
Procedure:
-
Reagent Preparation:
-
Allow EDC and NHS vials to equilibrate to room temperature before opening to prevent condensation.[10]
-
Prepare stock solutions of EDC and NHS in the Activation Buffer immediately before use, as they are susceptible to hydrolysis.[10]
-
Dissolve this compound in the Activation Buffer. If solubility is an issue, a stock solution can be prepared in an anhydrous organic solvent like DMF or DMSO and added to the buffer.[11]
-
Ensure the amine-containing molecule is in the Coupling Buffer. If necessary, perform a buffer exchange.
-
-
Activation of this compound:
-
Coupling to the Amine-Containing Molecule:
-
Immediately after the activation step, add the activated this compound solution to the amine-containing molecule in the Coupling Buffer.[7] Alternatively, the pH of the activation reaction mixture can be raised to 7.2-7.5 by adding a small amount of concentrated, non-amine buffer, followed by the addition of the amine-containing molecule.[7]
-
Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.[7]
-
-
Quenching the Reaction:
-
Purification:
-
Purify the conjugate from excess reagents and byproducts using a suitable method such as size-exclusion chromatography (desalting columns) or dialysis.[7]
-
Protocol 2: Immobilization of an Amine-Containing Molecule onto a Carboxylated Surface
This protocol is designed for immobilizing amine-containing molecules onto a surface functionalized with carboxyl groups, which can be achieved using a linker like this compound (after deprotection of the Fmoc group and subsequent reaction to introduce a carboxyl group, or by using a carboxyl-terminated linker from the start).
Materials:
-
Carboxylated surface (e.g., beads, nanoparticles, sensor chip)
-
Amine-containing molecule
-
EDC
-
NHS or sulfo-NHS
-
Activation Buffer: 50 mM MES, pH 5.0-6.0[12]
-
Coupling Buffer: PBS, pH 7.2-7.5[12]
-
Washing Buffer: PBS with 0.05% Tween-20 (optional)
-
Blocking Buffer: 1 M ethanolamine or 100 mM Tris-HCl, pH 8.0
Procedure:
-
Surface Preparation:
-
Wash the carboxylated surface with the Activation Buffer to remove any preservatives or contaminants.[2]
-
-
Activation of Surface Carboxyl Groups:
-
Prepare a fresh solution of EDC and NHS in the Activation Buffer.
-
Immerse the carboxylated surface in the EDC/NHS solution.
-
Incubate for 15-30 minutes at room temperature with gentle agitation.[2]
-
-
Washing:
-
Wash the surface 2-3 times with ice-cold Activation Buffer or Coupling Buffer to remove excess EDC and NHS. This step is crucial to prevent crosslinking of the amine-containing molecule to itself if it also possesses carboxyl groups.[2]
-
-
Coupling of Amine-Containing Molecule:
-
Blocking Unreacted Sites:
-
Wash the surface with Coupling Buffer.
-
Immerse the surface in the Blocking Buffer for 30 minutes to quench any unreacted NHS-ester sites.[1]
-
-
Final Washing:
-
Wash the surface several times with Washing Buffer to remove any non-covalently bound molecules and blocking agents.[1]
-
The surface with the immobilized molecule is now ready for use or storage.
-
Troubleshooting
| Issue | Potential Cause | Recommended Action |
| Low or No Conjugation Yield | Inactive reagents (EDC/NHS are moisture sensitive).[10] | Use fresh, high-quality reagents. Allow vials to equilibrate to room temperature before opening to prevent condensation.[10] |
| Suboptimal pH for activation or coupling.[10] | Verify the pH of your Activation and Coupling buffers.[10] | |
| Presence of primary amines (e.g., Tris, Glycine) or carboxylates (e.g., acetate) in buffers.[8][10] | Use non-amine and non-carboxylate buffers such as MES and PBS for the respective steps.[6][8] | |
| Hydrolysis of NHS-ester intermediate.[11] | Proceed to the coupling step immediately after activation.[11] | |
| Precipitation of Protein | High concentration of organic solvent from stock solutions.[11] | Minimize the volume of organic solvent used to dissolve this compound.[11] |
| Protein instability due to pH change.[6] | Ensure your protein is soluble and stable in the chosen reaction buffers. A buffer exchange step may be necessary.[6] | |
| High EDC concentration.[6] | If using a large excess of EDC and observing precipitation, try reducing the concentration.[6] |
Signaling Pathways and Logical Relationships
Caption: Chemical mechanism of the two-step EDC/NHS coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - UK [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound, 139338-72-0 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
Application Notes and Protocols for Fmoc-NH-PEG3-CH2COOH in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Fmoc-NH-PEG3-CH2COOH, a heterobifunctional linker, in various bioconjugation techniques. Detailed protocols for its application in solid-phase peptide synthesis (SPPS), antibody-drug conjugate (ADC) development, and Proteolysis-Targeting Chimera (PROTAC) synthesis are provided below.
Introduction to this compound
This compound is a versatile linker molecule widely used in the field of bioconjugation.[1][2] Its structure consists of three key components:
-
Fmoc (9-fluorenylmethyloxycarbonyl) group: A base-labile protecting group for the amine terminus. This allows for controlled, sequential conjugation strategies.[1][3] The Fmoc group is stable under acidic conditions but can be readily removed with a weak base like piperidine.[1][3]
-
PEG3 (triethylene glycol) spacer: A short, hydrophilic polyethylene glycol chain. This spacer enhances the aqueous solubility and flexibility of the resulting conjugate.[1][4] PEGylation can also shield molecules from proteolytic enzymes, potentially increasing their stability and in vivo half-life while reducing immunogenicity.[4]
-
Carboxylic acid (-COOH) group: A terminal functional group that can be activated to react with primary amines (e.g., lysine residues on proteins or the N-terminus of peptides) to form stable amide bonds.[5][6]
This heterobifunctional nature makes this compound a valuable tool for linking different molecular entities, such as peptides, proteins, antibodies, and small molecule drugs.[1][2]
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C23H27NO7 | [6] |
| Molecular Weight | 429.5 g/mol | [6] |
| Appearance | Colorless to light yellow viscous liquid | [5] |
| Storage | -20°C | [5][6] |
| Purity | Typically ≥95% | [7][8] |
Applications in Bioconjugation
The unique properties of this compound lend it to several key applications in research and drug development:
-
Solid-Phase Peptide Synthesis (SPPS): Used to incorporate a hydrophilic PEG spacer into a peptide sequence, which can improve the peptide's pharmacokinetic properties.[4]
-
Antibody-Drug Conjugates (ADCs): Acts as a linker to connect a cytotoxic payload to a monoclonal antibody, facilitating targeted drug delivery to cancer cells.[9][10]
-
PROTACs: Functions as a PEG-based linker to synthesize PROTACs, which are molecules designed to induce the degradation of specific target proteins.[9][11]
-
PEGylation of Biomolecules: Generally used for the PEGylation of proteins, peptides, and oligonucleotides to enhance their therapeutic properties.[12][13]
Experimental Protocols
Protocol 1: Fmoc Group Deprotection
This protocol describes the removal of the Fmoc protecting group to expose the primary amine for subsequent conjugation.
Materials:
-
Fmoc-protected conjugate
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the Fmoc-protected conjugate in DMF.
-
Add the 20% piperidine in DMF solution to the conjugate solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Deprotection is typically complete within 10-30 minutes.[1]
-
Once the reaction is complete, remove the solvent and piperidine under reduced pressure or proceed with purification.
Quantitative Parameters for Fmoc Deprotection:
| Parameter | Condition | Rationale | Reference |
| Reagent | 20% Piperidine in DMF | Standard and effective basic condition for Fmoc removal. | [1][4] |
| Time | 10-30 minutes | Sufficient for complete deprotection at room temperature. | [1] |
| Temperature | Room Temperature | Mild conditions that preserve the integrity of most biomolecules. | [1] |
Protocol 2: Carboxylic Acid Activation and Amide Bond Formation
This protocol outlines the activation of the terminal carboxylic acid of this compound and its conjugation to a primary amine-containing molecule (e.g., a protein or peptide). This is a common two-step process using EDC and NHS chemistry.[14]
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 5.0-6.0)
-
Coupling Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5)
-
Amine-containing molecule (e.g., protein, peptide)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.5)
-
Anhydrous DMF or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature.
-
Prepare stock solutions of this compound, EDC, and NHS in an appropriate anhydrous solvent (e.g., DMF or DMSO).[14]
-
-
Activation of Carboxylic Acid:
-
In a reaction tube, combine this compound with Activation Buffer.
-
Add EDC stock solution to the linker solution. A molar ratio of 2:1 to 10:1 (EDC:linker) is typical.[14]
-
Immediately add NHS stock solution. A similar molar ratio to EDC is recommended.[14]
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.[15]
-
-
Conjugation to Amine:
-
Add the activated linker solution to the amine-containing molecule dissolved in Coupling Buffer.
-
The molar ratio of linker to the target molecule should be optimized, with a 10- to 50-fold molar excess of the linker being a common starting point.[14]
-
Adjust the pH of the reaction mixture to 7.2-8.0 if necessary.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[14]
-
-
Quenching:
-
Purification:
-
Purify the conjugate using appropriate chromatography techniques, such as size-exclusion chromatography (SEC) or reverse-phase HPLC, to remove unreacted linker and byproducts.[10]
-
Quantitative Parameters for Carboxylic Acid Activation and Conjugation:
| Parameter | Condition | Rationale | Reference |
| Activation pH | 5.0 - 6.0 | Optimizes the formation of the O-acylisourea intermediate by EDC. | [15][17] |
| Conjugation pH | 7.2 - 8.0 | Facilitates the reaction of the NHS ester with primary amines. | [14] |
| EDC:Linker Molar Ratio | 2:1 to 10:1 | A molar excess of EDC drives the activation reaction to completion. | [14] |
| Linker:Protein Molar Ratio | 10:1 to 50:1 | A molar excess of the linker ensures efficient conjugation to the target molecule. | [14] |
| Reaction Time (Activation) | 15 - 30 minutes | Sufficient time for the formation of the amine-reactive NHS ester. | [15] |
| Reaction Time (Conjugation) | 2 hours (RT) or Overnight (4°C) | Allows for efficient conjugation to the target amine. | [14] |
Protocol 3: Incorporation into a Peptide during Solid-Phase Peptide Synthesis (SPPS)
This protocol describes how to incorporate the this compound linker into a peptide chain being synthesized on a solid support.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
Coupling reagents (e.g., HATU, HOBt/DIPCDI)
-
Base (e.g., DIPEA)
-
DMF
Procedure:
-
Resin Preparation:
-
Linker Coupling:
-
Dissolve this compound (typically 2-5 equivalents relative to the resin loading) and a coupling agent (e.g., HATU) in DMF.
-
Add a base (e.g., DIPEA, typically 2 equivalents per equivalent of coupling agent) to the solution to activate the carboxylic acid of the linker.
-
Add the activated linker solution to the washed resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.
-
-
Washing:
-
Wash the resin with DMF to remove excess reagents.
-
-
Confirmation of Coupling:
-
Perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction is complete. If the test is positive (indicating free amines), the coupling step should be repeated.
-
-
Chain Elongation (Optional):
-
The Fmoc group on the newly added PEG linker can now be deprotected using 20% piperidine in DMF to allow for further peptide chain elongation.[4]
-
Quantitative Parameters for SPPS Incorporation:
| Parameter | Condition | Rationale | Reference |
| Linker Equivalents | 2 - 5 | An excess of the linker drives the coupling reaction to completion. | [18][19] |
| Coupling Time | 1 - 2 hours | Generally sufficient for complete coupling on the solid support. | [19] |
| Activation Reagents | HATU/DIPEA or HOBt/DIPCDI | Common and effective activating agents for amide bond formation in SPPS. | [19] |
Visualizations
Workflow for this compound Bioconjugation
Caption: General workflow for bioconjugation using this compound.
Logical Flow for Linker Selection in Bioconjugation
Caption: Decision-making process for selecting this compound.
Reaction Pathway for ADC Synthesis
Caption: A possible reaction pathway for synthesizing an Antibody-Drug Conjugate (ADC).
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, CAS 139338-72-0 | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 139338-72-0 [chemicalbook.com]
- 6. This compound, 139338-72-0 | BroadPharm [broadpharm.com]
- 7. This compound | CAS:139338-72-0 | Biopharma PEG [biochempeg.com]
- 8. Monodispersed Boc/Fmoc PEG - Biopharma PEG [biochempeg.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Fmoc PEG, PEG reagent, PEG linker | BroadPharm [broadpharm.com]
- 13. Fmoc PEG,Fmoc Amino PEG Reagent, Fmoc-NH Linkers | AxisPharm [axispharm.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. chem.uci.edu [chem.uci.edu]
- 19. Peptide Resin Loading Protocols [sigmaaldrich.com]
Application Notes and Protocols for Fmoc-NH-PEG3-CH2COOH in Nanotechnology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-NH-PEG3-CH2COOH is a heterobifunctional linker molecule that has emerged as a critical tool in the field of nanotechnology, particularly in the development of advanced drug delivery systems, biomaterials, and diagnostics.[1][2][3][4] Its unique chemical architecture, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a three-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid, provides a versatile platform for the precise engineering of nanomaterials with enhanced therapeutic and diagnostic capabilities.[2][3][5]
The Fmoc group offers a stable protecting group for the amine functionality, which can be selectively removed under mild basic conditions, allowing for sequential and controlled conjugation of various molecules.[6] The carboxylic acid terminus provides a reactive handle for covalent attachment to amine-containing molecules or surfaces through stable amide bond formation, often facilitated by carbodiimide chemistry (e.g., EDC/NHS).[2][5] The hydrophilic PEG3 spacer enhances the aqueous solubility and biocompatibility of the resulting nanoconstructs, reduces non-specific protein adsorption (the "stealth" effect), and can improve pharmacokinetic profiles by prolonging circulation times.[7]
These attributes make this compound an ideal linker for a range of nanotechnological applications, including:
-
Surface functionalization of nanoparticles: Creating "stealth" nanoparticles (e.g., liposomes, polymeric nanoparticles, micelles) that can evade the immune system and exhibit prolonged circulation.[7]
-
Targeted drug delivery: Conjugating targeting ligands (e.g., peptides, antibodies) to the surface of drug-loaded nanoparticles to facilitate specific accumulation at disease sites.
-
Peptide and protein modification: Incorporating a flexible, hydrophilic spacer to improve the solubility and pharmacokinetic properties of therapeutic peptides and proteins.[8]
-
Development of biomaterials: Functionalizing hydrogels and other scaffolds with bioactive molecules to promote tissue regeneration and other biological activities.
This document provides detailed application notes and experimental protocols for the use of this compound in nanotechnology research and development.
Data Presentation: Physicochemical and Biological Properties of Functionalized Nanoparticles
The following tables summarize typical quantitative data obtained from the characterization of various nanoparticles functionalized using PEG linkers and loaded with therapeutic agents. These values serve as a reference for expected outcomes in experimental settings.
Table 1: Physicochemical Characterization of PEGylated Nanoparticles
| Nanoparticle Type | Modification | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| PLGA Nanoparticles | Unmodified | 206 ± 7.7 | 0.297 | -31.1 ± 7.2 |
| PEGylated | 253 ± 8.7 | 0.368 | +3.71 ± 0.44 | |
| Liposomes | Amine-Functionalized | 125 ± 4.5 | 0.15 ± 0.03 | -25.8 ± 2.1 |
| RGD-PEG Functionalized | 145 ± 6.2 | 0.21 ± 0.04 | -15.1 ± 1.9 | |
| Gold Nanoparticles (AuNPs) | Unmodified | 105 ± 5 | < 0.2 | +35 ± 5 |
| After Fmoc-PEG Conjugation | 135 ± 7 | < 0.2 | +5 ± 3 |
Data is compiled from multiple sources for representative purposes and may vary based on specific experimental conditions.[9][10]
Table 2: Drug Loading and In Vitro Efficacy of PEGylated Nanoparticles
| Nanoparticle Type | Drug | Drug Loading (%) | Encapsulation Efficiency (%) | IC50 Value |
| PEG-PLGA Nanoparticles | Doxorubicin | ~5 | 94.7 ± 1.4 | 1.8 µg/mL (PC3 cells) |
| PEGylated Micelles | Paclitaxel | ~8 | ~90 | 4.7 µM (BT-20 cells) |
| RGD-PEG-Liposomes | Doxorubicin | - | 90 ± 4.1 | Not Specified |
IC50 values are dependent on the cell line and incubation time. Data is compiled from multiple sources for representative purposes.[10][11][12][13][14]
Experimental Protocols
This section provides detailed protocols for the key applications of this compound in nanotechnology.
Protocol 1: Surface Functionalization of PLGA Nanoparticles with this compound
This protocol describes the covalent attachment of this compound to the surface of amine-functionalized poly(lactic-co-glycolic acid) (PLGA) nanoparticles using EDC/NHS chemistry.
Materials:
-
Amine-functionalized PLGA nanoparticles
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Anhydrous Dimethylformamide (DMF)
-
Centrifugal filter units
Procedure:
-
Activation of this compound: a. Dissolve this compound (5-fold molar excess relative to the amine groups on the nanoparticles) in a minimal amount of anhydrous DMF. b. In a separate vial, dissolve EDC (1.2 equivalents relative to the linker) and NHS (1.2 equivalents relative to the linker) in anhydrous DMF. c. Add the EDC/NHS solution to the linker solution and stir at room temperature for 1 hour to activate the carboxylic acid group.
-
Conjugation to Nanoparticles: a. Disperse the amine-functionalized PLGA nanoparticles in Coupling Buffer. b. Add the activated this compound solution to the nanoparticle suspension. c. Allow the reaction to proceed for 4-6 hours at room temperature with continuous gentle mixing.
-
Purification: a. Purify the functionalized nanoparticles by repeated centrifugation and resuspension in fresh Coupling Buffer using centrifugal filter units to remove unreacted linker and byproducts. b. Resuspend the final purified nanoparticles in an appropriate storage buffer (e.g., PBS).
-
Characterization: a. Characterize the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the functionalized nanoparticles using Dynamic Light Scattering (DLS). b. Confirm the successful conjugation of the linker using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) or Nuclear Magnetic Resonance (NMR) spectroscopy.[15]
Protocol 2: Conjugation of Doxorubicin to this compound Functionalized Nanoparticles
This protocol details the deprotection of the Fmoc group and subsequent conjugation of doxorubicin (DOX) to the exposed amine. This method often involves modifying doxorubicin to have a reactive group for conjugation. A common strategy is to use a linker with a pH-sensitive bond (e.g., hydrazone) to facilitate drug release in the acidic tumor microenvironment. For this protocol, we will assume a pre-activated DOX derivative (e.g., DOX-NHS ester) is used for simplicity.
Materials:
-
This compound functionalized nanoparticles (from Protocol 1)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Doxorubicin-NHS ester
-
Anhydrous DMF
-
PBS, pH 7.4
-
Centrifugal filter units
Procedure:
-
Fmoc Deprotection: a. Resuspend the Fmoc-functionalized nanoparticles in the deprotection solution. b. Incubate for 30 minutes at room temperature with gentle mixing to remove the Fmoc group and expose the primary amine. c. Purify the deprotected nanoparticles by repeated centrifugation and resuspension in anhydrous DMF to remove piperidine.
-
Doxorubicin Conjugation: a. Dissolve the Doxorubicin-NHS ester in anhydrous DMF. b. Add the DOX-NHS ester solution to the deprotected nanoparticle suspension (using a 2 to 5-fold molar excess of DOX-NHS ester relative to the surface amine groups). c. Allow the reaction to proceed overnight at room temperature in the dark with gentle mixing.
-
Purification: a. Purify the DOX-conjugated nanoparticles by repeated centrifugation and resuspension in PBS (pH 7.4) until the supernatant is clear and colorless, indicating the removal of free doxorubicin.
-
Characterization and Quantification: a. Characterize the physicochemical properties (size, PDI, zeta potential) of the drug-conjugated nanoparticles. b. Quantify the amount of conjugated doxorubicin by lysing a known amount of nanoparticles in a suitable solvent (e.g., DMSO) and measuring the absorbance or fluorescence of doxorubicin.[11] Calculate the drug loading and encapsulation efficiency.[11]
Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol describes the use of the MTT assay to evaluate the cytotoxicity of drug-loaded nanoparticles on a cancer cell line.[16][17][18][19]
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
96-well cell culture plates
-
Free doxorubicin solution (as a control)
-
Doxorubicin-loaded nanoparticles (from Protocol 2)
-
Blank nanoparticles (without doxorubicin, as a control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. b. Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: a. Prepare serial dilutions of free doxorubicin, doxorubicin-loaded nanoparticles, and blank nanoparticles in complete culture medium. b. Remove the medium from the wells and replace it with 100 µL of the prepared dilutions. Include untreated cells as a control. c. Incubate the plates for 48 or 72 hours.
-
MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals. c. Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. d. Gently shake the plates for 10 minutes to ensure complete dissolution.
-
Data Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each treatment relative to the untreated control cells. c. Plot the cell viability against the drug concentration to determine the IC50 (the concentration of drug that inhibits 50% of cell growth).[12]
Mandatory Visualizations
Logical Relationship of this compound Functional Groups
Experimental Workflow for Targeted Nanoparticle Drug Delivery
RGD-Integrin Signaling Pathway in Cancer Cells
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound, 139338-72-0 | BroadPharm [broadpharm.com]
- 4. This compound, CAS 139338-72-0 | AxisPharm [axispharm.com]
- 5. The impact of PEGylation patterns on the in vivo biodistribution of mixed shell micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
- 9. The long-circulating effect of pegylated nanoparticles revisited via simultaneous monitoring of both the drug payloads and nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | CAS:139338-72-0 | Biopharma PEG [biochempeg.com]
- 11. scispace.com [scispace.com]
- 12. Polymeric Micelles for Delivery of Poorly Soluble Drugs: Preparation and Anticancer Activity In Vitro of Paclitaxel Incorporated into Mixed Micelles Based on Poly(ethylene Glycol)-Lipid Conjugate and Positively Charged Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jptcp.com [jptcp.com]
- 14. PEGylated PLGA nanoparticles for the improved delivery of doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. texaschildrens.org [texaschildrens.org]
- 18. MTT (Assay protocol [protocols.io]
- 19. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Fmoc-NH-PEG3-CH2COOH Coupling
Welcome to the technical support center for optimizing your experiments involving Fmoc-NH-PEG3-CH2COOH. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting and enhancing the efficiency of your conjugation and peptide synthesis protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low coupling efficiency with this compound?
Low coupling yields with this compound can typically be attributed to one or more of the following factors:
-
Steric Hindrance: The polyethylene glycol (PEG) chain, though short in this case, can still physically obstruct the reactive carboxylic acid, making it difficult to access the free amine on the peptide-resin. This is a common issue with PEGylated reagents.[1]
-
Peptide Aggregation: As the peptide chain elongates on the solid support, it can fold and aggregate, which may block reactive sites and hinder the approach of the PEG linker.[2][3] This is particularly prevalent in hydrophobic sequences.
-
Incomplete Fmoc Deprotection: If the Fmoc group from the N-terminal amino acid of the peptide is not completely removed, the subsequent coupling of the PEG linker cannot occur, leading to truncated sequences and reduced yield.[4][5]
-
Suboptimal Activation or Coupling Conditions: The choice of coupling reagents, reaction time, temperature, and solvent system are all critical. Standard conditions that work for simple amino acids may be insufficient for this PEGylated linker.[4]
-
Side Reactions: The use of certain activators, like carbodiimides (e.g., EDC), can lead to the formation of inactive byproducts such as N-acylurea, which reduces the amount of activated linker available for coupling.[4]
Q2: How can I determine if the coupling reaction is incomplete?
There are two primary methods to assess the completeness of the coupling step in real-time during your synthesis:
-
Kaiser Test: This is a qualitative colorimetric test used to detect the presence of free primary amines on the resin. A positive result (blue beads) indicates that the coupling is incomplete, whereas a negative result (yellow beads) suggests a successful reaction.[2]
-
Fmoc Deprotection Monitoring: After the coupling step, the amount of Fmoc group removed during the subsequent deprotection step can be quantified. The liberated dibenzofulvene-piperidine adduct has a characteristic UV absorbance around 301 nm. A low absorbance reading indicates that the previous coupling step was efficient, meaning fewer free amines were available to be protected by an Fmoc group.[2]
Q3: Which coupling reagents are most effective for a sterically hindered molecule like this compound?
For sterically hindered molecules, it is highly recommended to use high-activity uronium or phosphonium salt-based reagents, as standard carbodiimides like DCC or DIC may not be sufficiently reactive.[2][6]
| Coupling Reagent Class | Examples | Efficacy for Hindered Coupling | Notes |
| Uronium/Aminium Salts | HATU, HCTU, HBTU, TBTU, COMU | High to Very High | Generally considered the most efficient for difficult couplings.[2][6][7] HATU and HCTU are often preferred for their speed and ability to minimize side reactions.[7] |
| Phosphonium Salts | PyAOP, PyBOP | High | Very effective, especially for coupling N-methylated amino acids. PyBOP avoids guanidinylation side reactions that can occur with HBTU/HATU.[6][7] |
| Carbodiimides | DCC, DIC, EDC | Low to Moderate | Often insufficient for sterically hindered couplings and can lead to side reactions like N-acylurea formation or dehydration of asparagine and glutamine.[2][4][7] |
Troubleshooting Guide
If you are experiencing low coupling efficiency, follow this systematic troubleshooting guide to diagnose and resolve the issue.
Step 1: Diagnose the Potential Problem Area
Use the following decision tree to begin troubleshooting your low yield.
Caption: Troubleshooting Decision Tree.
Step 2: Address Inefficient Coupling Reactions
If you suspect the coupling reaction itself is the issue (e.g., a positive Kaiser test), consider the following solutions:
-
Upgrade Your Coupling Reagent: Switch from carbodiimides (DIC/DCC) to a more potent uronium or phosphonium salt like HATU or COMU, used in conjunction with a non-nucleophilic base such as DIPEA.[2][6]
-
Optimize Reaction Conditions:
-
Increase Reaction Time: Extend the coupling duration from the standard 2 hours to 4 hours, or even overnight, to allow the reaction to proceed to completion.[2]
-
Increase Temperature: Raising the temperature to 40-50°C can help overcome the activation energy barrier. Microwave-assisted synthesis is also a highly effective option.[2][3]
-
Perform a Double Coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of the activated PEG linker. This is a reliable method to drive the reaction to completion.[2]
-
-
Improve the Synthesis Environment:
-
Change Solvent: Replace DMF with NMP (N-Methyl-2-pyrrolidone), which has superior solvating properties and can help disrupt peptide aggregation.[2][3]
-
Use a Different Resin: For sequences prone to aggregation, consider using a more hydrophilic, PEG-based resin like TentaGel instead of standard polystyrene.[2]
-
Step 3: Ensure Complete Fmoc Deprotection
If incomplete Fmoc deprotection is suspected, implement the following strategies:
-
Verify Reagent Quality: Use a fresh solution of 20% piperidine in DMF. Degraded reagents are a common cause of incomplete deprotection.[4]
-
Optimize Deprotection Protocol:
-
Address Peptide Aggregation: Aggregation can physically block the piperidine from accessing the Fmoc group.[5] Consider the solvent and resin changes mentioned in the previous section to mitigate this.[2][3]
Experimental Protocols
Protocol 1: Enhanced Coupling of this compound using HATU
This protocol is designed for situations where steric hindrance is a concern.
Caption: Workflow for Enhanced PEG Linker Coupling.
-
Resin Preparation: Ensure the peptide-resin is well-swollen in a suitable solvent like DMF or NMP for at least 30 minutes.
-
Fmoc Deprotection: Perform N-terminal Fmoc deprotection on the resin-bound peptide using a standard protocol (e.g., 20% piperidine in DMF).
-
Activation of PEG Linker: In a separate vessel, dissolve this compound (2-3 equivalents), HATU (1.95 equivalents), and an additive like HOAt (2 equivalents) in DMF. Add DIPEA (4-6 equivalents) to activate the carboxylic acid.[8]
-
Coupling Reaction: Immediately transfer the activated PEG linker solution to the deprotected peptide-resin. Agitate the mixture for 2-4 hours at room temperature. For particularly difficult sequences, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 40°C).[2][6]
-
Wash and Monitor: After the coupling, thoroughly wash the resin with DMF and DCM. Perform a Kaiser test to confirm the absence of free amines.[2]
-
Double Coupling (Optional): If the Kaiser test is positive, repeat steps 3-5 with fresh reagents to ensure the reaction goes to completion.[2]
Protocol 2: Fmoc Deprotection using a DBU/Piperidine Cocktail
This protocol is recommended for sequences where standard deprotection is incomplete.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Prepare Deprotection Cocktail: Prepare a fresh solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% piperidine in DMF (v/v/v).
-
Deprotection: Drain the DMF from the swollen resin and add the DBU/piperidine cocktail, ensuring the resin is fully submerged. Agitate the mixture at room temperature for 5-15 minutes.
-
Drain and Wash: Drain the deprotection solution and wash the resin extensively with DMF (at least 5-7 times) to remove all traces of DBU and piperidine.[5]
-
Confirmation: Perform a Kaiser test to confirm complete deprotection before proceeding to the next coupling step.[5]
References
Technical Support Center: Fmoc-NH-PEG3-CH2COOH Deprotection
Welcome to the technical support center for troubleshooting issues related to the deprotection of Fmoc-NH-PEG3-CH2COOH. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the removal of the Fmoc protecting group from PEGylated compounds.
Frequently Asked Questions (FAQs)
Q1: What is incomplete Fmoc deprotection and why is it a concern with this compound?
Incomplete Fmoc deprotection is the failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the terminal amine of the PEG linker.[1][2] This is a critical issue because the presence of the remaining Fmoc group will prevent the subsequent coupling of the next molecule (e.g., an amino acid or a payload), leading to the formation of truncated or deletion sequences.[1][2] These impurities can be difficult to separate from the desired product, resulting in lower overall yield and purity.[1][2] The bulky nature of the polyethylene glycol (PEG) chain in this compound can create steric hindrance, making the Fmoc group less accessible to the deprotection reagent and thus increasing the risk of incomplete removal.[3][4]
Q2: What are the primary causes of incomplete Fmoc deprotection of this PEGylated linker?
Several factors can contribute to inefficient Fmoc removal for PEGylated compounds:
-
Steric Hindrance: The PEG chain itself can physically block the deprotection reagent, typically piperidine, from accessing the Fmoc group.[3][4] This effect can be more pronounced with longer PEG chains.[3]
-
Peptide/Molecule Aggregation: The growing chain attached to the PEG linker can aggregate and form secondary structures, which can physically obstruct the Fmoc group.[1][4]
-
Poor Solvation/Resin Swelling: Inadequate swelling of the solid support or poor solvation of the PEGylated compound can hinder the diffusion of the deprotection reagent.[1][3]
-
Suboptimal Reagents or Protocols: The use of degraded piperidine, incorrect reagent concentrations, or insufficient reaction times or temperatures can lead to incomplete deprotection.[1][5]
Q3: How can I detect if the Fmoc deprotection of my this compound is incomplete?
Several analytical methods can be used to assess the completeness of the Fmoc deprotection:
-
Kaiser Test (Ninhydrin Test): This is a rapid, qualitative colorimetric test to detect the presence of free primary amines.[1][5] A positive result (dark blue beads and/or solution) indicates successful deprotection, while a negative result (yellow or colorless beads) suggests the Fmoc group is still attached.[1][5]
-
UV-Vis Spectrophotometry: This quantitative method involves monitoring the release of the dibenzylfulvene-piperidine adduct, a byproduct of Fmoc removal, which has a characteristic UV absorbance around 301 nm.[5][6] A stable absorbance reading indicates the completion of the reaction.
-
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS): Analysis of a cleaved aliquot of the product is the most definitive method.[6] Incomplete deprotection will result in a more hydrophobic (later eluting) peak in the HPLC chromatogram with a mass increase of 222.24 Da, corresponding to the mass of the Fmoc group.[6]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues of incomplete Fmoc deprotection.
Problem: Negative or weak Kaiser test result after standard deprotection.
This indicates that a significant amount of the Fmoc protecting group remains on the PEG linker.
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.
Optimization Strategies for Incomplete Deprotection
If the standard protocol repeatedly fails, consider the following modifications. It is recommended to implement these changes sequentially to identify the most effective solution.
| Strategy | Recommended Modification | Considerations |
| Extend Deprotection Time | Increase the duration of the deprotection step or perform a second deprotection with a fresh solution of 20% piperidine in DMF.[1] For example, two treatments of 15-30 minutes each.[1] | This is the simplest and often most effective first step for "difficult" sequences. |
| Increase Temperature | Perform the deprotection at a slightly elevated temperature, for instance, between 30-40°C.[7] | Increased temperature can enhance reaction kinetics and help disrupt aggregation. Care should be taken as higher temperatures can sometimes promote side reactions. |
| Use a Stronger Base | For particularly stubborn deprotections, replace the standard piperidine solution with a stronger base cocktail, such as 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF.[4][5] | DBU is a much stronger, non-nucleophilic base that can be very effective.[8] However, its high basicity can sometimes increase the risk of side reactions like aspartimide formation if not used cautiously.[3][8] |
| Incorporate Chaotropic Agents | Add a low concentration of a chaotropic salt, like LiCl (0.5 M), to the deprotection solution.[7] | This can help to disrupt secondary structures and aggregation, improving reagent access to the Fmoc group.[1][7] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
This protocol describes a typical manual Fmoc deprotection step in solid-phase synthesis.
-
Initial Wash: Drain the solvent from the swelled resin.
-
First Deprotection: Add a solution of 20% piperidine in DMF, ensuring the resin is fully submerged. Agitate for 15-30 minutes.[1]
-
Drain: Drain the deprotection solution.
-
Second Deprotection (Recommended): Add a fresh solution of 20% piperidine in DMF and agitate for another 15-30 minutes.[1]
-
Final Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine and the dibenzylfulvene-piperidine adduct.[1]
-
Confirmation: Perform a Kaiser test (Protocol 2) to confirm the presence of a free primary amine.[1]
Protocol 2: Kaiser (Ninhydrin) Test
This test is a qualitative method to confirm the presence of free primary amines after deprotection.[5]
Reagents:
-
Solution A: 6.5 mg of KCN diluted in 100 ml of water. Then, 1 ml of this solution is diluted in 49 ml of pyridine.[5]
-
Reagent B: 80 g of phenol in 20 mL of ethanol.[1]
-
Reagent C: 5 g of ninhydrin in 100 mL of ethanol.[1]
Procedure:
-
Sample Collection: After the final wash of the deprotection step, remove a small sample of resin (10-20 beads) and place it in a small glass test tube.[1][6]
-
Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube.[1][6]
-
Observe Color:
Protocol 3: Quantitative Monitoring by UV-Vis Spectrophotometry
This method quantifies the release of the dibenzylfulvene-piperidine adduct to monitor the deprotection reaction.
-
Collect Effluent: Collect the filtrate from the Fmoc deprotection step(s) in a volumetric flask of a known volume.[5]
-
Dilute: Dilute the solution to the mark with DMF.[5]
-
Measure Absorbance: Measure the absorbance of the solution at approximately 301 nm using a UV-Vis spectrophotometer, with DMF as a blank.[5][9]
-
Calculate: The extent of Fmoc removal can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the adduct (approximately 7800 M⁻¹cm⁻¹), c is the concentration, and l is the cuvette path length (typically 1 cm).
Alternative Deprotection Reagents
While 20% piperidine in DMF is the standard, several alternatives are available, particularly for challenging deprotections or to mitigate certain side reactions.
| Reagent/Cocktail | Typical Concentration | Advantages | Disadvantages |
| 4-Methylpiperidine (4-MePip) | 20% in DMF | As effective as piperidine; not a controlled substance.[10] | Similar potential for side reactions as piperidine.[10] |
| Piperazine | 5-10% (w/v) in DMF/ethanol (9:1) | Less prone to causing aspartimide formation.[10] | May be less efficient than piperidine in some cases. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% DBU in DMF | Very strong, non-nucleophilic base for rapid deprotection.[8] Effective for sterically hindered sites. | High basicity can increase the risk of racemization and aspartimide formation.[3][8] Often used with a scavenger like piperazine.[8] |
| Morpholine | 50% in DMF | Can minimize diketopiperazine and aspartimide formation.[8][11] | Milder base, may require longer reaction times.[11] |
Visualizing the Deprotection Mechanism and Side Reactions
Fmoc Deprotection Mechanism
Caption: The base-catalyzed β-elimination mechanism of Fmoc group removal by piperidine.
Potential Side Reactions
Caption: Common side reactions associated with basic conditions during Fmoc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? | MDPI [mdpi.com]
- 11. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fmoc-NH-PEG3-CH2COOH
Welcome to the Technical Support Center for Fmoc-NH-PEG3-CH2COOH. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the prevention of hydrolysis and degradation of this versatile PEG linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main points of instability?
A1: this compound is a heterobifunctional linker molecule. It contains three key components:
-
An Fmoc-protected amine : The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a protecting group for the primary amine that is stable to acidic conditions but can be removed by bases.[1][2]
-
A hydrophilic PEG spacer : The three-unit polyethylene glycol (PEG) spacer enhances solubility in aqueous media.[3][4] The ether linkages in the PEG chain are generally stable but can be susceptible to oxidation.[5]
-
A terminal carboxylic acid : This group can be activated to react with primary amines to form stable amide bonds.[6][7]
The two primary sites susceptible to hydrolysis or degradation are the Fmoc group and the PEG backbone.
Q2: Under what conditions is the Fmoc group unintentionally cleaved?
A2: The Fmoc group is sensitive to basic conditions. Unintentional cleavage can occur if the compound is exposed to basic environments (pH > 9).[8] Primary and secondary amines, such as piperidine, are commonly used for intentional Fmoc removal in solid-phase peptide synthesis (SPPS).[1][9][10] Exposure to even weak bases can lead to premature deprotection.
Q3: What can cause the degradation of the PEG linker in this compound?
A3: The PEG backbone, while generally stable, can undergo degradation through oxidation.[5] This process can be accelerated by heat, light, and the presence of transition metals or other oxidizing agents.[5][11] Harsh acidic conditions can also lead to the cleavage of the ether linkages in the PEG chain over prolonged exposure.[12][13]
Q4: How should I properly store this compound to prevent degradation?
A4: Proper storage is critical to maintain the integrity of the molecule. The recommended storage conditions are summarized in the table below.[3][4][5][14][15]
Data Presentation
Table 1: Recommended Storage and Handling Conditions for this compound
| Parameter | Short-Term (Days to Weeks) | Long-Term (Months to Years) | Rationale |
| Temperature | 0 - 4°C | -20°C | Minimizes degradation kinetics.[14] |
| Atmosphere | Inert gas (Argon or Nitrogen) recommended | Inert gas (Argon or Nitrogen) strongly suggested | Prevents oxidation of the PEG backbone.[5][16] |
| Light | Store in the dark | Store in the dark | Protects against light-induced degradation.[5][16] |
| Moisture | Keep in a dry environment with desiccant | Keep in a dry environment with desiccant | Prevents hydrolysis of the Fmoc group and activation of the carboxylic acid.[17] |
Experimental Protocols
Protocol 1: General Handling Procedure to Minimize Hydrolysis
-
Equilibration : Before use, allow the container of this compound to warm to room temperature before opening. This prevents condensation of moisture into the product.[17]
-
Inert Atmosphere : If possible, handle the compound under an inert atmosphere (e.g., in a glovebox or using a stream of argon or nitrogen).
-
Solvent Preparation : Use anhydrous, high-purity solvents to minimize water content and potential contaminants.
-
pH Control : Ensure that the pH of your reaction buffers is appropriate for the intended step. Avoid basic conditions unless Fmoc deprotection is desired.
Protocol 2: Activation of Carboxylic Acid and Conjugation to a Primary Amine
This two-step protocol is designed to minimize the hydrolysis of the activated linker.
Materials:
-
This compound
-
Molecule with a primary amine (e.g., protein, peptide)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
Procedure:
-
Activation :
-
Dissolve this compound in the Activation Buffer.
-
Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the solution.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.[15]
-
-
Conjugation :
-
Quenching :
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted active esters.[18]
-
-
Purification :
-
Purify the conjugate using appropriate methods such as size-exclusion chromatography (SEC), dialysis, or diafiltration to remove unreacted reagents.[18]
-
Mandatory Visualizations
References
- 1. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. chempep.com [chempep.com]
- 3. This compound, 139338-72-0 | BroadPharm [broadpharm.com]
- 4. This compound | CAS:139338-72-0 | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 139338-72-0 [chemicalbook.com]
- 7. This compound, CAS 139338-72-0 | AxisPharm [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 11. purepeg.com [purepeg.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. medkoo.com [medkoo.com]
- 15. benchchem.com [benchchem.com]
- 16. hamptonresearch.com [hamptonresearch.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Fmoc-NH-PEG3-CH2COOH
Welcome to the technical support center for Fmoc-NH-PEG3-CH2COOH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the use of this versatile PEG linker.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
This compound is a heterobifunctional linker commonly used in bioconjugation, drug delivery, and peptide synthesis.[1] Its key features are an Fmoc-protected amine and a terminal carboxylic acid, separated by a hydrophilic 3-unit polyethylene glycol (PEG) spacer.[2][3] This structure allows for the sequential conjugation of different molecules. The PEG spacer enhances solubility and reduces steric hindrance.[1][]
Q2: How do I activate the carboxylic acid of this compound for coupling to an amine?
The carboxylic acid is typically activated to form a more reactive species that can readily react with primary amines. The most common method involves the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive like N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[5] EDC activates the carboxyl group, and NHS or sulfo-NHS then forms a more stable, amine-reactive NHS ester, which improves coupling efficiency by reducing hydrolysis of the activated intermediate.[5] Other uranium-based activators like HATU or HBTU can also be used and may offer higher efficiency and fewer side reactions in some cases.[6]
Q3: What are the optimal pH conditions for the coupling reaction?
A two-step pH process is often recommended for optimal results.[6][7][8]
-
Activation Step: The activation of the carboxylic acid with EDC/NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5 to 6.0.[6][7][8] A common buffer for this step is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid).[7]
-
Coupling Step: The reaction of the activated NHS ester with a primary amine is most efficient at a slightly basic pH of 7.0 to 8.5.[6][7][8] This is because the primary amine needs to be in its unprotonated form to act as a nucleophile.[7] Phosphate-buffered saline (PBS) at a pH of 7.2-7.4 is a commonly used buffer for this stage.[7]
Q4: What are the standard conditions for removing the Fmoc protecting group?
The Fmoc group is labile to basic conditions and is typically removed using a solution of a secondary amine, most commonly piperidine in a solvent like N,N-dimethylformamide (DMF).[9] A 20% (v/v) solution of piperidine in DMF is a standard reagent for this deprotection.[9][10][11] The reaction is usually complete within 10-30 minutes at room temperature.[9] For PEGylated compounds, extended reaction times or additional deprotection cycles may be necessary due to potential steric hindrance from the PEG chain.[10]
Q5: What are common side reactions to be aware of during Fmoc deprotection and coupling?
Several side reactions can occur, potentially leading to impurities and reduced yields.[9][12]
-
During Fmoc Deprotection:
-
Aspartimide Formation: This can occur in sequences containing aspartic acid, especially Asp-Gly or Asp-Ser.[10][12] Using a less basic deprotection reagent like piperazine or adding a weak acid can help mitigate this.[12]
-
Diketopiperazine Formation: This can lead to the cleavage of the first two amino acids from a resin, particularly with proline or glycine at the C-terminus.[10][12]
-
-
During Coupling:
Troubleshooting Guides
Issue 1: Low or No Conjugation Yield
| Potential Cause | Troubleshooting Steps |
| Suboptimal pH | Verify that the pH for the activation step is between 4.5-6.0 and for the coupling step is between 7.0-8.5.[6][7] |
| Inactive Reagents | EDC and NHS are moisture-sensitive.[7] Ensure they are stored in a desiccated environment and use fresh solutions.[5][7] |
| Inappropriate Buffer | Avoid buffers containing primary amines (e.g., Tris) or carboxylates, as they will compete in the reaction.[7] |
| Insufficient Molar Ratios | An excess of activating agents (EDC/NHS) and the PEG linker is generally recommended.[7] The optimal ratios may require empirical optimization. |
| Hydrolysis of Activated Ester | The activated NHS ester is susceptible to hydrolysis, especially at higher pH.[1][5] Use the activated linker immediately after preparation. |
Issue 2: Incomplete Fmoc Deprotection
| Potential Cause | Troubleshooting Steps |
| Steric Hindrance | The PEG chain or the attached molecule may hinder the access of the piperidine base.[6][10] Extend the deprotection time, perform additional deprotection cycles, or slightly increase the temperature.[10] |
| Insufficient Reagent | Ensure an adequate volume of the piperidine solution is used to fully swell and cover the resin (if applicable). |
| Peptide Aggregation | On solid support, peptide aggregation can prevent complete deprotection. Swell the resin adequately in DMF before deprotection.[10] |
| Residual Piperidine | Residual piperidine from the deprotection step can quench the subsequent coupling reaction.[10] Ensure thorough washing of the resin with DMF after deprotection. A wash with a solution containing 1% HOBt can help neutralize any remaining base.[10] |
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for Carboxylic Acid Activation and Coupling
| Parameter | Activation Step | Coupling Step |
| pH | 4.5 - 6.0[6][7][8] | 7.0 - 8.5[6][7][8] |
| Recommended Buffer | 0.1 M MES[7] | PBS (pH 7.2-7.4)[7] |
| Activating Agents | EDC, NHS/sulfo-NHS[5] | - |
| Molar Ratio (EDC/NHS to PEG) | A molar excess is generally recommended and may require optimization.[7] | - |
| Temperature | Room Temperature[9] | Room Temperature or 4°C[6] |
| Reaction Time | 15 - 60 minutes[6][9] | 1 - 4 hours or overnight[6][9] |
Table 2: Recommended Conditions for Fmoc Deprotection
| Parameter | Recommended Condition |
| Reagent | 20% (v/v) Piperidine in DMF[9][10][11] |
| Alternative Reagents | 2% DBU / 2% piperidine in DMF (for sequences prone to aspartimide formation)[10] |
| Temperature | Room Temperature[9][10] |
| Reaction Time | 10 - 30 minutes[9] |
| Washing Solvent | DMF[10][11] |
Experimental Protocols
Protocol 1: General Procedure for Coupling of this compound to a Primary Amine
-
Activation of Carboxylic Acid:
-
Conjugation to Amine-Containing Molecule:
-
Dissolve the amine-containing molecule in a suitable coupling buffer (e.g., PBS, pH 7.2-7.4).[7]
-
Immediately add the activated linker solution to the solution of the amine-containing molecule.[7]
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[6][9]
-
-
Purification:
Protocol 2: Standard Fmoc Deprotection on Solid Support
-
Resin Swelling: If starting from a solid support, swell the resin in DMF for at least 30-60 minutes.[10]
-
Initial Deprotection:
-
Second Deprotection:
-
Washing:
Visualizations
Caption: Workflow for the two-step conjugation of this compound.
Caption: Troubleshooting decision tree for low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | CAS:139338-72-0 | Biopharma PEG [biochempeg.com]
- 3. This compound, 139338-72-0 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Fmoc-NH-PEG3-CH2COOH Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-NH-PEG3-CH2COOH. Here, you will find information to help you identify and resolve common side reactions and challenges encountered during the coupling process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker that contains a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a three-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid.[1][2] The Fmoc group is a base-labile protecting group commonly used in solid-phase peptide synthesis (SPPS).[3] The PEG spacer enhances the solubility and pharmacokinetic profile of the conjugated molecule.[3][4] The carboxylic acid allows for conjugation to primary amine groups.[1][2] Its primary applications are in bioconjugation, drug delivery, and the development of complex molecules like antibody-drug conjugates (ADCs).[4]
Q2: What are the most common side reactions observed during the coupling of this compound?
The most common side reactions include:
-
Incomplete Fmoc Deprotection: Failure to completely remove the Fmoc group from the PEG linker's amine, which blocks the subsequent coupling step.[5]
-
Difficult or Incomplete Coupling: The carboxylic acid of the PEG linker fails to efficiently react with the target amine, often due to steric hindrance or aggregation.[6]
-
Diketopiperazine Formation: An intramolecular cyclization reaction that can occur at the dipeptide stage of SPPS, leading to chain termination.[7]
-
Aspartimide Formation: If the peptide sequence contains an aspartic acid residue, it can undergo a side reaction to form a succinimide derivative, particularly during Fmoc deprotection with piperidine.[5][8][9] This can lead to a mixture of α- and β-peptides and piperidide adducts.[1][8][9]
-
Hydrolysis of Activated Ester: The activated carboxylic acid (e.g., NHS ester) is susceptible to hydrolysis, which competes with the desired amine coupling reaction.[10]
Q3: How does the PEG linker itself affect the coupling reaction?
The polyethylene glycol (PEG) chain can influence the reaction in several ways:
-
Steric Hindrance: The flexible PEG chain can physically block the reactive carboxylic acid, making it difficult to access the target amine.[6][11]
-
Aggregation: While PEG is intended to improve solubility, it can sometimes promote aggregation of the growing peptide on the resin, limiting reagent accessibility.[6][12]
-
Solubility: The hydrophilic nature of the PEG spacer generally improves the solubility of the growing chain, which can be beneficial for longer or more hydrophobic sequences.[3][4]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered during this compound coupling.
Issue 1: Incomplete Fmoc Deprotection
Symptoms:
-
A negative or faint color change in the Kaiser test after the deprotection step, indicating the absence of free primary amines.
-
Mass spectrometry of the final product shows a peak corresponding to the mass of the desired product plus the Fmoc group (222.2 Da).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete Fmoc deprotection.
Recommended Actions:
-
Increase Deprotection Time/Temperature: Extend the deprotection time with 20% piperidine in DMF to 30-60 minutes, or slightly increase the temperature to 30-40°C.
-
Use a Stronger Base: For particularly difficult deprotections, consider using a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in the deprotection solution.
-
Improve Solvation: Switch to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or add chaotropic agents such as LiCl to the deprotection solution to disrupt peptide aggregation.[12]
-
Ensure Reagent Quality: Always use freshly prepared deprotection solutions.
Issue 2: Incomplete Coupling of this compound
Symptoms:
-
A positive Kaiser test (blue beads) after the coupling step, indicating the presence of unreacted primary amines.[13][14]
-
Low yield of the final product.
-
Mass spectrometry shows the presence of deletion sequences (missing the PEG linker and subsequent residues).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete coupling.
Recommended Actions:
-
Use a More Potent Coupling Reagent: Switch from standard carbodiimide reagents (like DIC) to more efficient uronium or phosphonium salt-based reagents such as HATU, HBTU, or COMU.[7]
-
Optimize Reaction Conditions: Increase the coupling reaction time (e.g., to 4 hours or overnight) and/or increase the temperature.[6]
-
Perform a Double Coupling: After the initial coupling reaction, repeat the step with a fresh solution of the activated this compound and coupling reagents.[6]
-
Optimize pH: Ensure the pH is optimal for both the activation of the carboxylic acid (typically pH 4.5-6.0) and the subsequent coupling to the amine (pH 7.2-8.5).[10]
-
Minimize Hydrolysis: Prepare the activated PEG linker immediately before use to minimize hydrolysis of the active ester.[10]
Issue 3: Aspartimide Formation
Symptoms:
-
Mass spectrometry of the crude product shows peaks corresponding to the desired peptide, as well as peaks for the aspartimide intermediate (mass loss of 18 Da) and piperidide adducts (mass gain of 85 Da).[1][9]
-
HPLC analysis shows multiple, difficult-to-separate peaks.[5]
Mitigation Strategies:
-
Use Additives in the Deprotection Reagent: Adding HOBt to the piperidine deprotection solution can help suppress aspartimide formation.[9]
-
Modify the Aspartic Acid Protecting Group: Using a more sterically hindered protecting group on the aspartic acid side chain can reduce the likelihood of cyclization.
-
Use a Milder Deprotection Base: Consider using a weaker base than piperidine for Fmoc deprotection, although this may require longer reaction times.
Data Presentation
Table 1: Comparison of Common Coupling Reagents
| Coupling Reagent | Class | Relative Efficiency | Key Features |
| DIC/HOBt | Carbodiimide | Moderate | Cost-effective, but can be slow for hindered couplings. |
| HBTU/DIPEA | Uronium Salt | High | Faster and more efficient than carbodiimides. |
| HATU/DIPEA | Uronium Salt | Very High | Highly efficient, especially for difficult couplings and to minimize racemization.[7] |
| COMU/DIPEA | Uronium Salt | Very High | A newer generation reagent with high efficiency and reduced risk of side reactions.[6] |
Table 2: pH Optimization for EDC/NHS Coupling
| Step | Reaction | Optimal pH Range | Rationale |
| 1 | Activation of -COOH with EDC/NHS | 4.5 - 6.0 | Efficient formation of the NHS ester.[10] |
| 2 | Coupling of NHS-ester to -NH2 | 7.2 - 8.5 | Facilitates nucleophilic attack by the deprotonated amine.[10] |
Experimental Protocols
Protocol 1: Activation of this compound with EDC/NHS
This protocol describes the activation of the terminal carboxylic acid of the PEG linker in solution prior to coupling.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Anhydrous DMF or DMSO (if needed for initial dissolution)
Procedure:
-
Dissolve this compound in Activation Buffer. If solubility is an issue, a minimal amount of DMF or DMSO can be used.
-
Add a 5- to 10-fold molar excess of EDC and NHS to the solution.[14]
-
Incubate the reaction for 15-30 minutes at room temperature to form the amine-reactive NHS ester.[10]
-
The activated linker is now ready for immediate use in the coupling reaction.
Protocol 2: Qualitative Monitoring of Coupling with the Kaiser Test
This test is used to detect the presence of free primary amines on a solid support.[13][14]
Materials:
-
Kaiser Test Reagents:
-
Reagent A: Phenol in ethanol
-
Reagent B: Potassium cyanide in pyridine
-
Reagent C: Ninhydrin in ethanol
-
-
Small test tube
-
Heating block or water bath
Procedure:
-
Collect a small sample of resin beads (approx. 10-15) from the reaction vessel.
-
Wash the beads thoroughly with DMF and then ethanol.
-
Add 2-3 drops of each Kaiser test reagent to the test tube containing the beads.
-
Heat the test tube at 100-110°C for 5 minutes.[14]
-
Observe the color of the beads and the solution.
Interpretation:
-
Blue beads and/or blue solution: Incomplete coupling (free primary amines are present).
-
Yellow or colorless beads and solution: Complete coupling (no free primary amines detected).
Protocol 3: Quantitative Monitoring of Fmoc Deprotection by UV-Vis Spectroscopy
The removal of the Fmoc group can be quantified by measuring the UV absorbance of the dibenzofulvene-piperidine adduct in the deprotection solution.[4]
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvette
-
20% piperidine in DMF
-
Collected filtrate from the deprotection step
Procedure:
-
Set the spectrophotometer to measure absorbance at approximately 301 nm.
-
Use a fresh solution of 20% piperidine in DMF to zero the spectrophotometer.
-
Collect the entire filtrate from the Fmoc deprotection step in a volumetric flask of known volume.
-
Dilute an aliquot of the collected filtrate with 20% piperidine in DMF to bring the absorbance into the linear range of the spectrophotometer (typically 0.1-1.0 AU).
-
Measure the absorbance of the diluted solution at 301 nm.
-
Calculate the amount of Fmoc group removed using the Beer-Lambert law (A = εbc), where ε (molar extinction coefficient) for the dibenzofulvene-piperidine adduct is approximately 7800 M⁻¹cm⁻¹.
This quantitative data can be used to determine the loading of the first amino acid on the resin or to confirm complete deprotection at each step.
References
- 1. Piperidine-mediated side product formation for Asp(OBut)-containing peptides - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. This compound, 139338-72-0 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. media.iris-biotech.de [media.iris-biotech.de]
- 6. biotage.com [biotage.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. broadpharm.com [broadpharm.com]
- 12. encapsula.com [encapsula.com]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
Technical Support Center: Fmoc-NH-PEG3-CH2COOH in Solid-Phase Peptide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering peptide aggregation during solid-phase peptide synthesis (SPPS) with a focus on the utility of Fmoc-NH-PEG3-CH2COOH.
Troubleshooting Guide
Q1: My Fmoc-deprotection reaction is slow, and the UV monitoring shows significant peak broadening. What's happening?
A: These are classic indicators of on-resin peptide aggregation. The growing peptide chains are likely forming secondary structures, such as β-sheets, through inter-chain hydrogen bonding. This aggregation physically blocks the reactive sites, hindering the ability of the deprotection reagent, like piperidine, to efficiently access the N-terminal Fmoc group.[1]
Solution: The incorporation of a flexible and hydrophilic spacer like this compound can effectively disrupt the formation of these secondary structures. The polyethylene glycol (PEG) chain acts as a spacer, physically separating the aggregating peptide chains and improving the solvation of the peptide-resin complex.[1] If you are synthesizing a known "difficult" or hydrophobic sequence, it is advisable to proactively incorporate this compound every 6-10 amino acids within the problematic region.[1]
Q2: The Kaiser test is positive after a coupling step, indicating an incomplete reaction, even with an extended coupling time. What should I do?
A: A positive Kaiser test post-coupling points to the presence of unreacted free amines, a common consequence of peptide aggregation. The aggregated peptide chains on the resin prevent the activated amino acid from reaching the N-terminus of the growing peptide, which can lead to deletion sequences and a final product of low purity.[1]
Solution: While performing a "double coupling" is a common first step, it often proves ineffective in cases of severe aggregation. A more robust solution is to modify the peptide backbone to prevent aggregation. By incorporating this compound into the sequence, its PEG chain disrupts the hydrogen bonding network responsible for aggregation, thereby making the N-terminus more accessible for coupling.[1]
Q3: I've noticed that my peptide-resin is not swelling properly and the resin bed has visibly shrunk. What is the cause?
A: A noticeable decrease in resin volume and poor swelling are direct physical manifestations of peptide aggregation.[1] The peptide chains are collapsing onto themselves and the resin support, which expels the solvent and prevents the resin beads from swelling adequately. This state severely restricts the diffusion of reagents, often leading to failed synthesis steps. [cite: s]
Solution: The use of hydrophilic modifiers is a key strategy to counteract this issue. Incorporating this compound introduces a highly hydrophilic PEG chain that helps to maintain a favorable solvation state around the peptide, preventing the collapse of the resin and promoting proper swelling.[1] Alternatively, starting the synthesis with a PEG-based resin, such as TentaGel, can also enhance solvation and reduce the likelihood of aggregation.[1]
Frequently Asked Questions (FAQs)
Q4: What is this compound and how does it work?
A: this compound is a heterobifunctional linker molecule. It comprises:
-
An Fmoc-protected amine (Fmoc-NH-) : This allows it to be used in SPPS like a standard Fmoc-amino acid. The Fmoc group is removed under basic conditions (e.g., 20% piperidine in DMF) to expose a free amine for the subsequent coupling step.[1]
-
A polyethylene glycol spacer (-PEG3-) : This flexible and hydrophilic chain of three PEG units enhances the solubility of the growing peptide.
-
A carboxymethyl group (-CH2COOH) : This carboxylic acid end can be activated and coupled to the N-terminus of the peptide chain on the resin.[1]
Q5: When should I consider using this compound in my peptide synthesis?
A: You should consider incorporating this compound under the following circumstances:
-
Synthesis of "difficult sequences": Peptides rich in hydrophobic amino acids (e.g., Val, Ile, Leu, Phe) are prone to aggregation.
-
Long peptide sequences: The risk of aggregation generally increases with the length of the peptide chain.
-
When signs of aggregation are observed: If you notice poor resin swelling, incomplete reactions, or broad deprotection peaks, incorporating a PEG linker in a re-synthesis is a recommended strategy.
Q6: Will using this compound affect the biological activity of my peptide?
A: The introduction of a PEG linker, a process known as PEGylation, can influence the pharmacokinetic and pharmacodynamic properties of a peptide. PEGylation often leads to:
-
Enhanced Solubility: The hydrophilic nature of the PEG linker can significantly improve the solubility of hydrophobic peptides in aqueous solutions.[2]
-
Increased Stability: PEGylation can shield the peptide from proteolytic enzymes, thereby increasing its stability in biological environments.[2]
-
Reduced Immunogenicity: The PEG chain can mask epitopes on the peptide, potentially reducing the likelihood of an immune response.[2]
-
Improved Pharmacokinetics: By increasing solubility and stability, PEGylation can extend the in vivo half-life of peptides.[2]
It is crucial to consider the potential impact of the PEG linker on the peptide's interaction with its target and to experimentally validate the activity of the final PEGylated peptide.
Data Presentation
The inclusion of a PEG linker is generally expected to improve the yield and purity of peptide synthesis, particularly for challenging sequences.
| Peptide Characteristic | Expected Crude Yield (%) | Expected Crude Purity (%) |
| Standard 10-mer Peptide | 70-90 | 60-80 |
| Hydrophobic 15-mer Peptide | 50-70 | 40-60 |
| PEGylated Hydrophobic 15-mer Peptide | 60-85 | 50-75 |
| Long Peptide (>30-mer) | 30-60 | 20-50 |
| PEGylated Long Peptide (>30-mer) | 40-70 | 30-60 |
Note: These values are illustrative and highly dependent on the specific peptide sequence. The data is based on typical outcomes in SPPS and demonstrates the general trend of improvement with PEGylation.[3]
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Cycle for Amino Acid Coupling
-
Resin Swelling: Swell the resin in N,N-Dimethylformamide (DMF) for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for another 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and Dichloromethane (DCM) (2-3 times).[2]
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents), a coupling reagent (e.g., HCTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Monitor the reaction for completion using a qualitative method (e.g., Kaiser test).
-
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.[2]
-
Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Protocol 2: Incorporation of this compound
-
Deprotection of the N-terminal Amino Acid: Perform the Fmoc deprotection of the last coupled amino acid on the resin as described in Protocol 1, step 2.
-
Coupling of the PEG Linker:
-
In a separate vial, dissolve this compound (2-3 equivalents), a coupling reagent (e.g., HATU, 1.95 equivalents), and an additive (e.g., HOAt, 2 equivalents) in DMF.[2]
-
Add DIPEA (4-6 equivalents) to the solution to activate the carboxylic acid of the PEG linker.[2]
-
Immediately add the activated PEG linker solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation.[2]
-
-
Washing: Wash the resin as described in Protocol 1, step 4.
-
Continue Synthesis: Proceed with the deprotection of the PEG linker's Fmoc group and the coupling of the next amino acid as described in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for peptide aggregation during SPPS.
References
Technical Support Center: Enhancing Peptide Solubility with Fmoc-NH-PEG3-CH2COOH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using Fmoc-NH-PEG3-CH2COOH to improve the solubility of synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it improve peptide solubility?
A1: this compound is a heterobifunctional linker molecule widely used in solid-phase peptide synthesis (SPPS).[1] It consists of a fluorenylmethoxycarbonyl (Fmoc) protected amine, a three-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid.[1][2] The PEG spacer is highly hydrophilic and flexible.[3][4] When incorporated into a peptide sequence, the PEG chain disrupts the formation of intermolecular hydrogen bonds that can lead to aggregation, particularly in hydrophobic peptides.[5][6] It achieves this by creating a hydration shell around the peptide, effectively increasing its solubility in aqueous solutions.[3][7] This modification can transform a poorly soluble peptide into a viable candidate for therapeutic applications by improving its bioavailability and formulation possibilities.[7][]
Q2: When should I consider incorporating this compound into my peptide sequence?
A2: You should consider incorporating this compound under the following circumstances:
-
"Difficult" or Hydrophobic Sequences: If you are synthesizing a peptide known to be prone to aggregation due to a high content of hydrophobic amino acids.[5][9] Proactive incorporation is recommended.[5]
-
On-Resin Aggregation: If you observe signs of aggregation during synthesis, such as poor resin swelling, incomplete or slow Fmoc deprotection and coupling reactions, or a positive Kaiser test after coupling.[10]
-
Poor Solubility of the Final Peptide: If your cleaved and purified peptide exhibits poor solubility in your desired aqueous buffer.[9]
-
Long Peptides: Longer peptide chains have a higher tendency to aggregate, and PEGylation can significantly improve their handling and purification.[9][11]
Q3: How does the Fmoc protecting group on this linker work?
A3: The Fmoc (9-fluorenylmethoxycarbonyl) group is a base-labile protecting group for the amine.[12] In the context of SPPS, it is stable to the acidic conditions used for side-chain deprotection. The Fmoc group is typically removed using a solution of a secondary amine, such as 20% piperidine in a solvent like dimethylformamide (DMF).[12][13] This allows for the selective deprotection of the N-terminal amine of the growing peptide chain, enabling the coupling of the next amino acid in the sequence.[13]
Q4: Will PEGylation with this compound affect the biological activity of my peptide?
A4: The impact of PEGylation on biological activity is peptide-dependent. While the PEG chain can shield the peptide from proteolytic enzymes, potentially increasing its in-vivo half-life, it can also cause steric hindrance that may reduce its binding affinity to its target receptor.[14][15] However, studies have shown that for some peptides, PEGylation does not significantly affect their immunogenicity or biological function.[11] It is crucial to perform a thorough biological characterization of the PEGylated peptide to assess any changes in its activity compared to the unmodified version.
Troubleshooting Guides
Issue 1: On-Resin Peptide Aggregation During Synthesis
Symptoms:
-
Incomplete or slow Fmoc deprotection, indicated by peak broadening in UV monitoring.[5]
-
Failed or incomplete coupling reactions, confirmed by a positive Kaiser or TNBS test.[5]
-
Noticeable shrinking of the resin bed and poor swelling in the synthesis solvent.[5][10]
Root Cause: Growing peptide chains, particularly those with hydrophobic sequences, can form secondary structures like β-sheets through inter-chain hydrogen bonding on the solid support.[5] This aggregation physically blocks reactive sites, preventing reagents from efficiently accessing the N-terminal Fmoc group for deprotection or the free amine for coupling.[5]
Solutions:
| Strategy | Description | Key Parameters |
| Incorporate this compound | Proactively or reactively introduce the hydrophilic PEG linker into the peptide sequence to disrupt the formation of secondary structures. The PEG chain acts as a spacer, separating the aggregating peptide chains and improving solvation.[5] | Typically insert after every 6-10 amino acids in a known problematic region.[5] |
| Optimize Solvent System | Switch to a more effective solvent for disrupting aggregation, such as N-Methyl-2-pyrrolidone (NMP), or use chaotropic salts.[5] | NMP can be used as a direct replacement for DMF. |
| Adjust Reaction Temperature | Lowering the reaction temperature (e.g., to 4°C) can slow down the reaction rate, which may favor intramolecular modification over intermolecular cross-linking, thereby reducing aggregation.[16] | Reaction temperature: 4°C to room temperature. |
Troubleshooting Workflow for On-Resin Aggregation
Caption: Decision tree for troubleshooting on-resin peptide aggregation.
Issue 2: Poor Solubility of Cleaved Peptide
Symptom:
-
The final, purified peptide does not dissolve in the desired aqueous buffer, or forms a precipitate.
Root Cause: The inherent hydrophobicity of the peptide's amino acid sequence leads to self-association and aggregation in aqueous solutions.[9] This is particularly common for peptides with a high proportion of non-polar amino acids.[9]
Solutions:
| Strategy | Description | Typical Conditions |
| Systematic Solvent Testing | Test the solubility of a small aliquot of the peptide in a range of solvents to identify a suitable system for dissolution. | Start with deionized water, then progress to aqueous acids (e.g., 10% acetic acid) or bases (e.g., 0.1% ammonia) to ionize side chains. Organic co-solvents like acetonitrile or DMSO can also be tested. |
| Re-synthesis with PEGylation | If solvent optimization is unsuccessful or not suitable for the intended application, the most robust solution is to re-synthesize the peptide with one or more this compound units incorporated into the sequence. | The number and position of PEG linkers will depend on the peptide's length and hydrophobicity. |
Workflow for Addressing Poor Peptide Solubility
Caption: Workflow for resolving poor solubility of the final peptide.
Experimental Protocols
Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Elongation Cycle
This protocol outlines the general steps for adding an amino acid to a growing peptide chain on a solid support.
-
Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.[13]
-
Fmoc Deprotection:
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (2-5 equivalents), a coupling reagent (e.g., HATU, 1.95 equivalents), and an additive (e.g., HOAt, 2 equivalents) in DMF.
-
Add a base (e.g., DIPEA, 4-6 equivalents) to the solution to activate the carboxylic acid.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-4 hours at room temperature with gentle agitation.
-
Monitor reaction completion with a qualitative test (e.g., Kaiser test).[13]
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times).[13]
-
Repeat steps 2-4 for each amino acid in the sequence.
Protocol 2: Incorporation of this compound
This protocol details the specific steps for attaching the PEG linker to the N-terminus of the growing peptide chain.
-
N-terminal Deprotection: Perform the Fmoc deprotection of the last coupled amino acid on the resin as described in Protocol 1, step 2.[13]
-
PEG Linker Coupling:
-
In a separate vial, dissolve this compound (2-3 equivalents), a coupling reagent (e.g., HATU, 1.95 equivalents), and an additive (e.g., HOAt, 2 equivalents) in DMF.[13]
-
Add DIPEA (4-6 equivalents) to the solution to activate the carboxylic acid of the PEG linker.[13]
-
Immediately add the activated PEG linker solution to the deprotected peptide-resin.[13]
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation.[13]
-
Monitor the reaction completion using a qualitative test (e.g., Kaiser test).[13]
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times).[13]
-
Continue with the SPPS elongation cycle (Protocol 1) for any subsequent amino acids.
SPPS Workflow with PEG Linker Incorporation
References
- 1. This compound, CAS 139338-72-0 | AxisPharm [axispharm.com]
- 2. This compound, 139338-72-0 | BroadPharm [broadpharm.com]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 9. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
- 15. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Fmoc-NH-PEG3-CH2COOH stability issues in solution
Technical Support Center: Fmoc-NH-PEG3-CH2COOH
This guide provides researchers, scientists, and drug development professionals with essential information on the stability of this compound in solution, offering troubleshooting advice and answers to frequently asked questions to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses?
This compound is a heterobifunctional linker molecule. It contains a base-labile Fmoc-protected amine on one end and a carboxylic acid on the other, connected by a 3-unit polyethylene glycol (PEG) spacer.[1][2] Its primary applications are in bioconjugation, peptide synthesis, and drug delivery.[2][3] The hydrophilic PEG spacer enhances the solubility of the conjugated molecules in aqueous solutions.[1][2][3]
Q2: What is the main stability concern for this linker in solution?
The primary stability issue is the lability of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. The Fmoc group is intentionally designed to be removed under mild basic conditions.[4][5] Accidental exposure to basic environments (pH > 7) during storage or handling can lead to premature deprotection, compromising the linker's integrity for subsequent controlled reactions.[3][4]
Q3: What are the recommended solvents for dissolving and using this compound?
For peptide coupling and other conjugation reactions, polar aprotic solvents are highly recommended. These include:
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
-
Dimethyl sulfoxide (DMSO)
These solvents offer good solubility and are compatible with standard solid-phase peptide synthesis (SPPS) and conjugation chemistries.[6] It is critical to use anhydrous (dry) solvents to prevent hydrolysis of activated esters formed from the carboxylic acid group during coupling reactions.[7]
Q4: How should I store the solid compound and its solutions to maximize stability?
Proper storage is crucial to prevent degradation.[3] The following conditions are recommended based on supplier datasheets and general chemical principles.
| Parameter | Solid Form (Long-Term) | In-Solution (Short-Term) |
| Temperature | -20°C[3][7] | -20°C (Recommended) |
| Atmosphere | Store under an inert gas (Argon or Nitrogen)[3][8] | Prepare fresh; if storage is necessary, purge with inert gas. |
| Light | Store in the dark in a light-proof container[3][8] | Protect from light. |
| Moisture | Keep in a dry environment, preferably with a desiccant[3][8] | Use anhydrous solvents; avoid introducing moisture. |
Note: It is strongly advised to prepare solutions of this compound immediately before use to minimize degradation. Storing the linker in solution, especially in solvents like DMF which can contain amine impurities, is not recommended for extended periods.
Troubleshooting Guide
This section addresses common problems encountered during experiments involving this compound.
Problem 1: Low Yield or Incomplete Coupling Reaction
-
Symptom: Your peptide synthesis or conjugation reaction results in a low yield of the desired product. A Kaiser test on the resin may remain blue/purple, indicating unreacted free amines.[9]
-
Possible Cause: The this compound linker may have degraded prior to or during the coupling step. This could be due to premature Fmoc deprotection or hydrolysis of the activated carboxylic acid.
-
Troubleshooting Steps:
Troubleshooting workflow for low coupling yield.
Problem 2: Unexpected Peaks in HPLC/LC-MS Analysis
-
Symptom: Analysis of your crude or purified product shows unexpected peaks, potentially with masses corresponding to the PEG linker without the Fmoc group.
-
Possible Cause: This strongly indicates unintended deprotection of the Fmoc group at some stage.
-
Troubleshooting Steps:
-
Review Solvent Quality: Ensure your DMF or NMP is high-purity and free from amine contaminants (like dimethylamine). Old bottles of DMF can degrade to form amines, which are basic enough to cleave the Fmoc group over time.
-
Check pH: If using any aqueous or buffered solutions, ensure the pH is neutral or slightly acidic (pH 5-6).[10] Avoid basic conditions until the intended deprotection step.
-
Analyze Linker Stock: If you have a stock solution, analyze it by HPLC to see if the degradation has already occurred during storage.
-
Key Degradation Pathway & Experimental Protocols
Primary Degradation Pathway: Base-Catalyzed Fmoc Deprotection
The most significant stability issue is the cleavage of the Fmoc group via a β-elimination reaction, which is readily initiated by bases, particularly secondary amines like piperidine.[4][5][11]
Experimental Protocol: Quality Control of this compound Solution
This protocol allows you to assess the stability of your linker in a specific solvent over time.
Objective: To determine the purity and detect any degradation of the this compound linker in a given solvent.
Materials:
-
This compound
-
High-purity solvent (e.g., anhydrous DMF)
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA
-
UV Detector (monitoring at ~265 nm for Fmoc and ~301 nm for dibenzofulvene byproduct)[6]
Procedure:
-
Prepare Solution: Accurately weigh and dissolve this compound in the chosen solvent to a known concentration (e.g., 10 mg/mL). This is your T=0 sample.
-
Initial Analysis (T=0): Immediately dilute a small aliquot of the T=0 sample and inject it into the HPLC system. Run a gradient (e.g., 5% to 95% B over 20 minutes) to establish the initial purity profile.
-
Incubation: Store the stock solution under your typical experimental conditions (e.g., room temperature on the benchtop).
-
Time-Point Analysis: At set time points (e.g., T=1h, 4h, 8h, 24h), take another aliquot from the stock solution, dilute, and inject it into the HPLC.
-
Data Analysis: Compare the chromatograms from each time point.
-
Assess Stability: Look for a decrease in the area of the main product peak.
-
Identify Degradation: Watch for the appearance of new, more polar peaks, which could correspond to the deprotected H2N-PEG3-CH2COOH. A peak corresponding to the dibenzofulvene-piperidine adduct may also appear if the base is piperidine.[12]
-
References
- 1. This compound, 139338-72-0 | BroadPharm [broadpharm.com]
- 2. This compound | CAS:139338-72-0 | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. This compound, CAS 139338-72-0 | AxisPharm [axispharm.com]
- 8. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 9. benchchem.com [benchchem.com]
- 10. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 11. chempep.com [chempep.com]
- 12. researchgate.net [researchgate.net]
Overcoming steric hindrance with Fmoc-NH-PEG3-CH2COOH
Welcome to the Technical Support Center for Fmoc-NH-PEG3-CH2COOH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for overcoming challenges in their experiments, particularly those related to steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. It consists of a fluorenylmethyloxycarbonyl (Fmoc) protected amine group, a tri-ethylene glycol (PEG3) spacer, and a terminal carboxylic acid.[1][2][3] The Fmoc group provides a temporary protecting group for the amine, which can be removed under basic conditions.[2][3] The hydrophilic PEG spacer enhances the solubility of the molecule in aqueous solutions.[1][2][3][4] Its primary applications include:
-
Solid-Phase Peptide Synthesis (SPPS): To incorporate a flexible and hydrophilic spacer into a peptide chain.[1]
-
Bioconjugation: To link molecules, such as proteins, peptides, or small molecule drugs, that contain primary or secondary amines.[5]
-
Drug Delivery: To improve the pharmacokinetic properties of therapeutic molecules by increasing their solubility, stability, and in vivo half-life.[1][6]
-
Nanotechnology: In the functionalization of nanoparticles and surfaces.[2][4]
Q2: How does the PEG3 spacer in this compound help overcome steric hindrance?
Steric hindrance is a phenomenon where the size and spatial arrangement of atoms in a molecule obstruct a chemical reaction.[5][7] The flexible, chain-like structure of the polyethylene glycol (PEG) spacer in this compound acts as a flexible arm, creating physical distance between the two molecules being conjugated.[8][9] This separation minimizes the spatial interference between bulky molecules, allowing their reactive groups to approach each other more easily and interact effectively.[5][8] The flexibility of the PEG chain also permits the conjugated molecules to orient themselves optimally for interaction.[8]
Q3: What are the critical steps in a typical conjugation reaction using this compound?
A typical conjugation reaction involving this compound and a primary amine-containing molecule using carbodiimide chemistry (e.g., EDC/NHS) involves two critical steps with distinct optimal pH ranges:[10][11]
-
Activation of the Carboxylic Acid: The terminal carboxylic acid of this compound is activated by a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS). This step is most efficient in a slightly acidic buffer (pH 4.5-6.0), such as MES buffer.[10][11]
-
Coupling to the Amine: The activated NHS-ester of the PEG linker then reacts with the primary amine of the target molecule to form a stable amide bond. This step is most efficient at a pH of 7.2-8.5 to ensure the amine is deprotonated and thus nucleophilic.[10][11]
Q4: When should I consider using a longer PEG linker instead of this compound?
While the PEG3 spacer is effective in many cases, a longer PEG linker may be necessary when dealing with significant steric hindrance.[12] If you are still observing low conjugation yields despite optimizing reaction conditions, it could be that the PEG3 spacer is not long enough to adequately separate the interacting molecules. In such cases, using a linker with a longer PEG chain (e.g., PEG4, PEG6, PEG12) can provide the necessary distance and flexibility to facilitate the reaction.[8][12]
Troubleshooting Guide
This guide addresses common issues encountered during conjugation reactions with this compound.
Problem 1: Low or No Conjugation Yield
-
Possible Cause: Inactive coupling reagents (e.g., EDC, NHS). These reagents are sensitive to moisture and can hydrolyze over time.[10][11]
-
Possible Cause: Incorrect pH for the reaction steps.[10][11]
-
Possible Cause: Presence of competing nucleophiles in the buffer. Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the activated PEG linker.[10]
-
Solution: Use amine-free buffers like MES, PBS, or HEPES for the conjugation reaction.[10]
-
-
Possible Cause: Significant steric hindrance between the reacting molecules.[5][7]
-
Solution:
-
Increase the reaction time and/or temperature (e.g., room temperature to 37°C) to help overcome the energy barrier.[5]
-
Increase the molar excess of the this compound and coupling agents.[5]
-
Switch to a more powerful coupling agent. For sterically hindered reactions, phosphonium- or uronium/aminium-based reagents like HATU, HBTU, or PyBOP are more effective than standard carbodiimide reagents like EDC.[5][13]
-
-
Problem 2: Presence of Unexpected Byproducts
-
Possible Cause: Di-PEGylation of the target molecule. If your target molecule has more than one primary amine, multiple PEG linkers can attach.[13]
-
Solution: Use a limiting amount of the this compound or protect the other amine groups on your target molecule.[13]
-
-
Possible Cause: Formation of N-acylurea byproduct. When using carbodiimide coupling reagents like EDC, the activated O-acylisourea intermediate can rearrange to form a stable N-acylurea.[14]
-
Solution: Use uronium/aminium or phosphonium-based coupling reagents like HBTU or HATU to avoid the formation of urea byproducts.[13]
-
Problem 3: Difficulty in Purifying the Final Conjugate
-
Possible Cause: Inefficient removal of unconjugated linker.[10]
-
Solution: Use a purification method that effectively separates molecules based on size. For example, use a dialysis membrane with a low molecular weight cutoff (MWCO) (e.g., 1-3 kDa) or size-exclusion chromatography.[10]
-
-
Possible Cause: Poor solubility of the final conjugate. While the PEG linker enhances hydrophilicity, other parts of the conjugate may be hydrophobic.[12]
-
Solution: For purification by reverse-phase HPLC, try adding 0.1% formic acid to the mobile phases (water and acetonitrile/methanol) to improve peak shape and solubility.[12]
-
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Class | Relative Reactivity | Byproduct Type | Recommended Use |
| EDC/NHS | Carbodiimide | Standard | Water-soluble urea | Routine conjugations |
| HBTU/HOBt | Uronium/Aminium | High | Water-soluble | More challenging or sterically hindered couplings |
| HATU/HOAt | Uronium/Aminium | Very High | Water-soluble | Highly challenging or sterically hindered couplings[5] |
| PyBOP | Phosphonium | High | Water-soluble | Sterically hindered couplings[5] |
Experimental Protocols
Protocol 1: General Two-Step Procedure for Conjugating this compound to a Primary Amine using EDC/NHS
Materials:
-
This compound
-
Amine-containing molecule
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or sulfo-NHS
-
Activation Buffer: MES buffer, pH 4.7-6.0[11]
-
Conjugation Buffer: PBS or sodium bicarbonate buffer, pH 7.2-8.5[11]
-
Quenching Buffer: Tris or glycine solution (optional)[5]
-
Anhydrous DMF or DMSO (if needed for initial dissolution)
Procedure:
-
Preparation of Reactants:
-
Dissolve the amine-containing molecule in the Conjugation Buffer.
-
In a separate tube, dissolve this compound in the Activation Buffer. If solubility is an issue, dissolve it first in a minimal amount of anhydrous DMF or DMSO and then dilute with the Activation Buffer.
-
-
Activation of this compound:
-
Conjugation Reaction:
-
Quenching and Purification (Optional):
-
(Optional) Quench any unreacted NHS-esters by adding the Quenching Buffer to a final concentration of 10-50 mM and incubating for 15-30 minutes.[5][11]
-
Purify the conjugate using an appropriate method, such as dialysis, size-exclusion chromatography, or HPLC, to remove unreacted reagents and byproducts.[5]
-
Visualizations
Caption: Workflow for a two-step EDC/NHS coupling reaction.
Caption: Troubleshooting workflow for low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | CAS:139338-72-0 | Biopharma PEG [biochempeg.com]
- 3. This compound, 139338-72-0 | BroadPharm [broadpharm.com]
- 4. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. purepeg.com [purepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chempep.com [chempep.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Monitoring Fmoc-NH-PEG3-CH2COOH Reactions
Welcome to the technical support center for monitoring Fmoc-NH-PEG3-CH2COOH reactions by HPLC. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for successful reaction analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive groups?
A1: this compound is a heterobifunctional linker molecule. It features a polyethylene glycol (PEG) chain that increases hydrophilicity, a terminal carboxylic acid (-COOH), and an amine group protected by a fluorenylmethyloxycarbonyl (Fmoc) group.[1][2][3] The primary reactive sites are the carboxylic acid, which can be coupled with nucleophiles like primary amines, and the Fmoc-protected amine, which can be deprotected under basic conditions to reveal a free amine for subsequent conjugation.[2][3]
Q2: What are the most common reactions involving this linker that require HPLC monitoring?
A2: The two most common reactions are:
-
Amide Bond Formation: The terminal carboxylic acid is activated (e.g., with EDC, HATU) to react with a primary or secondary amine on a target molecule (like a peptide or protein) to form a stable amide bond.[1][4]
-
Fmoc-Group Deprotection: The Fmoc protecting group is removed from the amine using a base, typically a solution of 20% piperidine in DMF, to yield a free amine.[4][5][6]
Q3: Why is HPLC the preferred method for monitoring these reactions?
A3: High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose because it is highly sensitive, selective, and provides quantitative data.[] It can effectively separate the starting materials, intermediates, the final product, and any byproducts based on their physicochemical properties (like hydrophobicity), allowing for accurate monitoring of reaction progress and purity assessment.[1][]
Q4: What type of HPLC column and mobile phase are typically used?
A4: A Reverse-Phase (RP-HPLC) C18 column is the most common choice. For larger molecules like PEGylated proteins, a column with a wider pore size (300Å) and different chemistry (e.g., C4) may provide better resolution.[8][9][10] The standard mobile phase system is a gradient of water and acetonitrile (ACN), with an additive like 0.1% Trifluoroacetic Acid (TFA) to improve peak shape and resolution.[10]
HPLC Troubleshooting Guide
This guide addresses common issues observed in the chromatogram when monitoring this compound reactions.
Problem 1: My peaks are tailing or showing poor symmetry.
-
Possible Cause 1: Secondary Silanol Interactions
-
Explanation: The PEG linker or your target molecule may have polar functional groups (especially basic amines) that interact with residual silanol groups on the silica-based column packing. This secondary interaction causes the analyte to elute unevenly, resulting in a tail.[11][12]
-
Solution:
-
Use an End-Capped Column: Select a modern, high-quality column where the residual silanols have been "end-capped" to make them less active.[11][12]
-
Adjust Mobile Phase pH: Ensure the mobile phase contains an additive like 0.1% TFA. This lowers the pH and protonates silanol groups, minimizing unwanted interactions.[12]
-
Add an Ion-Pairing Agent: A small amount of TFA acts as an ion-pairing agent, improving the peak shape of basic compounds.
-
-
-
Possible Cause 2: Column Overload
Problem 2: I see unexpected or "ghost" peaks in my chromatogram.
-
Possible Cause 1: Mobile Phase or Sample Contamination
-
Possible Cause 2: Reaction Byproducts or Incomplete Reactions
-
Explanation: The unexpected peaks may be real components from your reaction, such as byproducts from coupling reagents (e.g., urea from carbodiimides) or unreacted starting materials.[4]
-
Solution: Use LC-MS to identify the molecular weight of the unexpected peaks. This can confirm if they are reaction-related species. For example, in an EDC/NHS coupling, an unexpected peak might correspond to the NHS-ester intermediate.[1]
-
Problem 3: My peaks are broad, and the resolution is poor.
-
Possible Cause 1: Column Deterioration
-
Possible Cause 2: Suboptimal Gradient
-
Explanation: A steep gradient may not provide enough time for components to separate effectively on the column, leading to co-elution and poor resolution.[8]
-
Solution: Make the elution gradient shallower (e.g., increase the gradient time or decrease the % change of organic solvent per minute). This gives analytes more time to interact with the stationary phase, improving separation.[1][10]
-
-
Possible Cause 3: Extra-Column Volume
Problem 4: My retention times are shifting between runs.
-
Possible Cause 1: Inadequate Column Equilibration
-
Explanation: If the column is not fully re-equilibrated to the initial mobile phase conditions before each injection, retention times will be inconsistent.
-
Solution: Ensure your HPLC method includes a sufficient re-equilibration step at the end of each gradient run (typically 5-10 column volumes).
-
-
Possible Cause 2: Mobile Phase Composition Changes
-
Explanation: The composition of the mobile phase can change over time due to the evaporation of the more volatile solvent (usually acetonitrile). This will alter retention times.
-
Solution: Prepare fresh mobile phase daily and keep solvent bottles capped when not in use.
-
Data Presentation
Table 1: Typical HPLC Conditions for Monitoring this compound Reactions
| Parameter | Typical Setting | Notes |
| Column | C18, 2.1-4.6 mm ID, 50-150 mm length, 1.8-5 µm particle size | A standard choice for small molecules and peptides.[6] |
| Mobile Phase A | 0.1% TFA in Water | TFA acts as an ion-pairing agent to improve peak shape.[10] |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) | |
| Gradient | 5% to 95% B over 15-30 minutes | A shallow gradient is often required to resolve PEGylated species.[1][10] |
| Flow Rate | 0.5 - 1.0 mL/min | Dependent on column diameter. |
| Column Temp. | 25 - 40 °C | Increasing temperature can sometimes improve peak shape for PEG molecules.[9] |
| Detection (UV) | 214 nm, 220 nm, or 265 nm | 214/220 nm for peptide bonds. ~265 nm is characteristic of the Fmoc group. |
| Injection Volume | 5 - 20 µL | Should be optimized to avoid column overload. |
Table 2: Common Adducts and Byproducts in Fmoc Deprotection
| Species | Description | HPLC Observation |
| Dibenzofulvene (DBF)-piperidine adduct | The byproduct formed when piperidine traps the reactive DBF intermediate after Fmoc cleavage. | A new peak will appear in the chromatogram. Can be monitored at ~301 nm to track the progress of the deprotection reaction.[18] |
| Incomplete Deprotection | The starting Fmoc-protected material remains. | The peak corresponding to the starting material decreases but does not disappear completely. |
Experimental Protocols
Protocol: Monitoring an Amide Coupling Reaction by RP-HPLC
This protocol describes how to monitor the reaction between this compound and a primary amine-containing molecule.
-
Method Development & Baseline:
-
Develop an HPLC gradient method that cleanly separates the two starting materials (this compound and the amine-containing molecule).[1]
-
Before starting the reaction, inject a sample of each starting material individually to determine their retention times.
-
-
Time-Zero (T0) Sample:
-
Just before adding the final reagent to initiate the reaction (e.g., the coupling agent like HATU or the base like DIPEA), withdraw a small aliquot (e.g., 5 µL) of the reaction mixture.[1]
-
Immediately quench the aliquot by diluting it 1:100 in a vial containing mobile phase A. This stops the reaction and prepares the sample for injection.[1]
-
Inject this T0 sample. The resulting chromatogram serves as your baseline, showing only the starting materials.
-
-
Reaction Monitoring:
-
Data Analysis:
-
For each chromatogram, integrate the peak areas for the starting materials and the newly forming product peak.
-
Monitor the decrease in the starting material peak areas and the corresponding increase in the product peak area over time.
-
The reaction is considered complete when the peak area of the limiting starting material no longer decreases.
-
Visualizations
Caption: General workflow for HPLC monitoring of a conjugation reaction.
Caption: Troubleshooting logic for common HPLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, 139338-72-0 | BroadPharm [broadpharm.com]
- 3. This compound | CAS:139338-72-0 | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. blob.phenomenex.com [blob.phenomenex.com]
- 10. benchchem.com [benchchem.com]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. chromtech.com [chromtech.com]
- 13. acdlabs.com [acdlabs.com]
- 14. youtube.com [youtube.com]
- 15. mastelf.com [mastelf.com]
- 16. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Fmoc-NH-PEG3-CH2COOH and Cbz-NH-PEG3-CH2COOH in Bioconjugation and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two commonly used heterobifunctional linkers: Fmoc-NH-PEG3-CH2COOH and Cbz-NH-PEG3-CH2COOH. Both molecules share a hydrophilic 3-unit polyethylene glycol (PEG) spacer and a terminal carboxylic acid, making them valuable tools for bioconjugation, drug delivery, and the synthesis of complex molecules like antibody-drug conjugates (ADCs) and PROTACs.[1][2][3] The critical distinction lies in the choice of the amine-protecting group—Fmoc or Cbz—which dictates the synthetic strategy, deprotection conditions, and overall compatibility with other chemical moieties.[1]
The selection between these linkers is paramount and depends entirely on the orthogonality of the planned synthetic route. The Fmoc group's base lability is the cornerstone of modern solid-phase peptide synthesis (SPPS), while the Cbz group's stability to base and its removal under reductive or strong acid conditions offer strategic flexibility in solution-phase synthesis or with base-sensitive substrates.[1][4][5]
At a Glance: Key Differences
| Feature | This compound | Cbz-NH-PEG3-CH2COOH |
| Protecting Group | 9-fluorenylmethyloxycarbonyl (Fmoc) | Carboxybenzyl (Cbz or Z) |
| Deprotection Condition | Mild base (e.g., 20% piperidine in DMF)[4][5] | Catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acids (e.g., HBr/AcOH)[4][6] |
| Primary Application | Solid-Phase Peptide Synthesis (SPPS), base-sensitive routes[5][7] | Solution-phase synthesis, routes requiring acid/base orthogonality[4][8] |
| Orthogonality | Orthogonal to acid-labile groups (e.g., Boc, tBu)[4][5] | Orthogonal to both acid-labile (Boc) and base-labile (Fmoc) groups[5][6] |
| Monitoring | UV spectroscopy (~300 nm) of dibenzofulvene byproduct enables real-time monitoring[9][10] | Typically monitored by TLC or LC-MS |
| Key Advantage | Mild deprotection preserves sensitive functionalities[11] | High stability and orthogonality to common protecting groups[6] |
| Potential Side Reactions | Aspartimide formation, diketopiperazine formation under basic conditions[4][9] | Catalyst poisoning by sulfur; harsh acid cleavage can damage sensitive residues[4] |
Performance Comparison: A Deeper Dive
The choice between an Fmoc or Cbz protecting group strategy fundamentally influences the efficiency, purity, and success of a multi-step synthesis.
Deprotection Chemistry and Orthogonality
The most significant difference lies in the conditions required to remove the protecting group.
-
Fmoc Group: The Fmoc group is cleaved via a β-elimination mechanism in the presence of a mild base, most commonly 20% piperidine in DMF.[11][12] This process is rapid, often completing in minutes at room temperature.[13][14] Its mild nature makes it the preferred choice for synthesizing long or sensitive peptides, as it is orthogonal to the acid-labile side-chain protecting groups (e.g., Boc, Trt, tBu) used in standard SPPS.[4][9]
-
Cbz Group: The Cbz group is stable to both the basic conditions used for Fmoc removal and the acidic conditions for Boc removal, providing excellent orthogonality.[6] Its cleavage is most cleanly achieved by catalytic hydrogenolysis (e.g., H₂ over Pd/C), which yields the free amine, toluene, and carbon dioxide.[6][15] However, this method is incompatible with molecules containing reducible functional groups like alkynes or certain sulfur-containing residues.[4] An alternative is using strong acids like HBr in acetic acid, but these harsh conditions can cleave other acid-labile groups and potentially damage the target molecule.[6][16]
Table 2: Deprotection Conditions & Orthogonality
| Parameter | This compound | Cbz-NH-PEG3-CH2COOH |
| Reagent(s) | 20% Piperidine in DMF/NMP[10][13] | 1. H₂, Pd/C in MeOH/EtOH[6][15] 2. 33% HBr in Acetic Acid[6] |
| Mechanism | β-elimination[12] | 1. Hydrogenolysis[6] 2. SN1 / SN2 Cleavage[6] |
| Compatibility | Stable to acids; ideal for use with Boc, tBu, Trt groups.[9] | Stable to mild acids and bases; orthogonal to Fmoc and Boc.[5][6] |
| Incompatibility | Unstable to primary and secondary amines.[14] | Hydrogenolysis incompatible with reducible groups (alkenes, alkynes, some S-compounds).[4] Strong acid is broadly incompatible with acid-sensitive groups. |
Application in Synthetic Strategies
The workflow for incorporating these linkers is dictated by their deprotection chemistry.
-
Fmoc-Linker Strategy: This linker is ideal for automated SPPS. After coupling the C-terminal acid of the linker to a resin or molecule, the Fmoc group is removed with piperidine to expose the amine for subsequent coupling of the next building block (e.g., an amino acid, drug molecule). The ability to monitor Fmoc deprotection by UV absorbance allows for precise reaction control.[10]
-
Cbz-Linker Strategy: This linker is favored in solution-phase synthesis or for the creation of fragments that will be coupled later.[5] Its stability allows chemists to perform reactions using either acidic or basic conditions without premature deprotection. This provides strategic flexibility, for instance, by allowing the removal of an Fmoc or Boc group elsewhere in the molecule while the Cbz-protected amine remains intact.[6]
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection in SPPS
This protocol describes the removal of the Fmoc group from a resin-bound substrate.
Materials:
-
Fmoc-protected substrate on solid support (e.g., resin)
-
Deprotection solution: 20% (v/v) piperidine in high-purity N,N-dimethylformamide (DMF)
-
Washing solvent: High-purity DMF
-
Reaction vessel for SPPS
Procedure:
-
Swell the resin in DMF for 30-60 minutes if starting from a dry state.[12]
-
Drain the solvent from the reaction vessel.
-
Add the deprotection solution (20% piperidine in DMF) to the resin, ensuring the resin is fully submerged (approx. 10 mL per gram of resin).[13]
-
Agitate the mixture at room temperature for 3 minutes and drain the solution.[12]
-
Add a fresh aliquot of the deprotection solution and agitate for an additional 10-15 minutes.[12]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to completely remove residual piperidine and the dibenzofulvene-piperidine adduct.[12] The substrate is now ready for the next coupling step.
Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis
This protocol is the most common and cleanest method for Cbz removal.
Materials:
-
Cbz-protected compound
-
Catalyst: 10% Palladium on activated carbon (Pd/C)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen source: Hydrogen gas (H₂) balloon or generator
-
Inert gas: Nitrogen (N₂) or Argon (Ar)
-
Filtration aid: Celite®
Procedure:
-
Dissolve the Cbz-protected compound in a suitable solvent (e.g., MeOH) in a round-bottom flask equipped with a stir bar.
-
Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% by weight relative to the substrate).
-
Purge the flask with an inert gas (N₂) for several minutes.
-
Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle 2-3 times, leaving the final atmosphere as H₂ (a balloon is sufficient for small-scale reactions).
-
Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-24 hours.
-
Once the reaction is complete, carefully purge the flask with N₂ to remove excess hydrogen.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Protocol 3: Cbz Deprotection using HBr in Acetic Acid
This protocol is used when hydrogenolysis is not feasible. Caution: HBr/AcOH is highly corrosive and should be handled in a fume hood.
Materials:
-
Cbz-protected compound
-
Reagent: 33% Hydrogen bromide in acetic acid (HBr/AcOH)
-
Anhydrous diethyl ether
Procedure:
-
Dissolve the Cbz-protected compound in the 33% HBr/AcOH solution.
-
Stir the mixture at room temperature. Monitor the reaction progress by TLC (typically complete in 20 minutes to a few hours).[6]
-
Upon completion, add the reaction mixture dropwise to a flask containing cold, anhydrous diethyl ether to precipitate the amine hydrobromide salt.[6]
-
Isolate the precipitate by filtration.
-
Wash the solid with fresh diethyl ether to remove residual acid and byproducts.
-
Dry the solid under vacuum to yield the amine hydrobromide salt.
Chemical Mechanisms and Visualization
The distinct deprotection mechanisms are visualized below. The Fmoc group is removed by a base-initiated elimination, whereas the Cbz group is cleaved by reduction or acidolysis.
Conclusion and Recommendations
The choice between this compound and Cbz-NH-PEG3-CH2COOH is a strategic decision that hinges on the requirements of the overall synthetic plan.
-
Choose this compound for:
-
Choose Cbz-NH-PEG3-CH2COOH for:
Both linkers benefit from the PEG3 spacer, which enhances aqueous solubility and provides flexibility—a desirable trait in many bioconjugation applications.[1][2][17] By carefully considering the deprotection conditions and orthogonality, researchers can effectively leverage these powerful tools for the successful development of novel therapeutics and research agents.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, CAS 139338-72-0 | AxisPharm [axispharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. peptide.com [peptide.com]
- 9. chempep.com [chempep.com]
- 10. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. genscript.com [genscript.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 15. total-synthesis.com [total-synthesis.com]
- 16. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 17. This compound | CAS:139338-72-0 | Biopharma PEG [biochempeg.com]
A Researcher's Guide to Selecting PEG Linkers for Peptide Synthesis: A Comparative Analysis
For researchers, scientists, and drug development professionals, the strategic selection of a polyethylene glycol (PEG) linker is a critical step in peptide synthesis that significantly influences the therapeutic efficacy, stability, and manufacturability of the final peptide conjugate. The process of covalently attaching PEG chains, known as PEGylation, can dramatically improve a peptide's pharmacokinetic and pharmacodynamic properties by increasing its size, enhancing solubility, extending its circulatory half-life, and reducing immunogenicity.[1][2]
This guide provides an objective comparison of different PEG linkers, supported by experimental data, to empower researchers in making informed decisions for their specific peptide synthesis and bioconjugation needs. We will delve into the impact of linker architecture and chemistry on key performance indicators such as synthesis yield, purity, and the biological activity of the final PEGylated peptide.
Impact of PEG Linker Architecture: Linear vs. Branched
The architecture of a PEG linker, whether a single, unbranched chain or a multi-armed branched structure, plays a pivotal role in the overall properties of the resulting peptide conjugate. Branched PEGs, for a given molecular weight, generally have a larger hydrodynamic volume, which can lead to more pronounced effects on a peptide's in vivo behavior.[3]
Quantitative Comparison of Linear vs. Branched PEG Linkers
| Property | Linear PEG Linkers | Branched PEG Linkers | Rationale & Key Considerations |
| Hydrodynamic Volume | Smaller for a given molecular weight. | Larger for a given molecular weight, which can more effectively reduce renal clearance.[4] | The three-dimensional structure of branched PEGs provides a superior "stealth" effect, enhancing protection from enzymatic degradation and immune recognition. |
| In Vivo Half-Life | Generally shorter compared to branched PEGs of a similar molecular weight. | Can offer a significantly longer circulation time in the bloodstream.[4] | The larger size of branched PEG conjugates slows their clearance from the body. |
| Steric Hindrance | Minimal, which can be advantageous for site-specific conjugation and maintaining the peptide's binding affinity. | Can be higher, potentially impacting the peptide's interaction with its target if not optimally designed.[4] | The multiple PEG arms can sometimes interfere with the peptide's active site. |
| Synthetic Accessibility | High, as they are readily available and synthetically straightforward to incorporate. | Moderate to low, as they often require more complex, multi-step synthesis. | The synthesis of branched linkers can be more challenging and costly. |
| Drug-to-Peptide Ratio | Typically lower, as one linker attaches one PEG chain. | Potentially higher, as one linker can attach multiple PEG chains, or a single branched PEG can provide greater shielding. | Branched linkers can be used to create more complex conjugates. |
Cleavable vs. Non-Cleavable PEG Linkers: A Functional Comparison
The choice between a cleavable and a non-cleavable PEG linker is dictated by the desired mechanism of action for the peptide therapeutic. Cleavable linkers are designed to release the peptide under specific physiological conditions, while non-cleavable linkers form a stable, permanent bond.
Key Differences Between Cleavable and Non-Cleavable PEG Linkers
| Feature | Cleavable PEG Linker | Non-Cleavable PEG Linker |
| Mechanism of Release | Specific cleavage by enzymes, changes in pH, or redox conditions. | Relies on the degradation of the entire peptide-PEG conjugate. |
| Drug Release Location | Can be extracellular or intracellular, depending on the trigger. | Primarily intracellular (e.g., in the lysosome). |
| Peptide Form upon Release | Released in its native, unmodified form. | Remains conjugated to the linker and potentially an amino acid residue. |
| Plasma Stability | Generally lower, with a potential for premature release of the peptide. | Generally higher, leading to a more stable conjugate in circulation. |
| "Bystander Effect" | Can be designed to have a bystander effect, where the released peptide can affect neighboring cells. | Typically has a lower bystander effect. |
| Ideal Application | Prodrug strategies where the peptide needs to be released at a specific site of action. | Applications where the PEGylated peptide itself is the active entity and long-term stability is desired. |
The Influence of Reactive Chemistry on Conjugation Efficiency
The choice of reactive groups at the ends of the PEG linker determines the strategy for conjugation to the peptide. The most common approaches target primary amines (N-terminus and lysine side chains) or thiols (cysteine side chains).
Comparative Analysis of NHS Ester and Maleimide Chemistries
| Parameter | mPEG-NHS Ester (Amine-reactive) | mPEG-Maleimide (Thiol-reactive) |
| Target Functional Group | Primary amines (-NH2) | Thiols (-SH) |
| Optimal Reaction pH | 7.2 - 8.5 | 6.5 - 7.5 |
| Reaction Time (Room Temp.) | 30 minutes to 2 hours | 1-2 hours |
| Bond Formed | Stable amide bond | Stable thioether bond |
| Specificity | Reacts with all available primary amines, potentially leading to a heterogeneous product. | Highly specific for thiols, allowing for site-specific PEGylation if a single cysteine is present. |
| Key Side Reactions | Hydrolysis of the NHS ester, which increases with pH. | At pH > 7.5, the maleimide group can react with amines. The thioether bond can undergo a retro-Michael reaction in the presence of other thiols. |
Impact of PEG Linkers on Solid-Phase Peptide Synthesis (SPPS)
The incorporation of PEG linkers into solid supports for SPPS has been shown to significantly improve the synthesis of "difficult" sequences, which are often long or hydrophobic.[1]
Quantitative Impact of PEG-Based Resins on Peptide Synthesis
| Parameter | Standard Polystyrene Resin | PEG-Polystyrene (PEG-PS) Resin |
| Swelling in DMF (mL/g) | ~4.0 - 5.0 | ~5.0 - 6.0 |
| Crude Purity of a Model Hydrophobic Peptide (%) | 65 | 85 |
| Overall Yield of a Model "Difficult" Peptide (%) | 30 | 55 |
Note: The data presented are representative values compiled from various sources and are intended for comparative purposes. Actual results will vary depending on the specific peptide sequence, synthesis conditions, and the nature of the PEG linker used.
Experimental Protocols
Protocol 1: Comparative Synthesis of a Model Peptide using Standard and PEG-Based Resins
Objective: To compare the crude purity and overall yield of a model hydrophobic peptide synthesized on a standard polystyrene resin versus a PEG-polystyrene (PEG-PS) resin.
Model Peptide Sequence: H-Val-Gln-Val-Ala-Ile-Val-His-Asn-Ala-Gln-OH
Materials:
-
Fmoc-protected amino acids
-
Standard polystyrene resin (e.g., Wang resin)
-
PEG-PS resin (e.g., NovaSyn® TGR resin)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Coupling reagents (e.g., HBTU, DIPEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Mass spectrometer
Methodology:
-
Resin Swelling: Swell both the standard polystyrene and PEG-PS resins in DMF for 1 hour.
-
Fmoc-SPPS: Synthesize the model peptide on both resins in parallel using standard Fmoc-based solid-phase peptide synthesis protocols. This involves iterative cycles of Fmoc deprotection with piperidine in DMF and amino acid coupling using HBTU/DIPEA in DMF.
-
Cleavage and Deprotection: After completion of the synthesis, wash and dry the peptidyl-resins. Cleave the peptides from the resins and remove side-chain protecting groups using the cleavage cocktail for 2 hours.
-
Peptide Precipitation and Lyophilization: Precipitate the crude peptides in cold diethyl ether, centrifuge to collect the peptide pellet, and wash with cold ether. Lyophilize the crude peptides to obtain dry powders.
-
Analysis:
-
Determine the overall yield by weighing the lyophilized crude peptides.
-
Analyze the crude purity of both peptide samples by RP-HPLC. Dissolve a small amount of each crude peptide in a suitable solvent and inject it into an RP-HPLC system with a C18 column. Use a water/acetonitrile gradient with 0.1% TFA.
-
Confirm the identity of the synthesized peptides by mass spectrometry.
-
Protocol 2: Site-Specific PEGylation of a Cysteine-Containing Peptide
Objective: To perform site-specific PEGylation of a model peptide containing a single cysteine residue using a maleimide-activated PEG linker.
Model Peptide: H-Gly-Arg-Gly-Asp-Ser-Cys-OH
Materials:
-
Purified cysteine-containing peptide
-
Maleimide-PEG linker (e.g., mPEG-Maleimide, 5 kDa)
-
Reaction Buffer: 0.1 M Phosphate buffer, pH 6.5-7.0, containing 1 mM EDTA
-
Quenching solution: 1 M β-mercaptoethanol
-
Purification system: Size-exclusion chromatography (SEC) or RP-HPLC
Methodology:
-
Peptide Dissolution: Dissolve the purified peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
PEG Reagent Preparation: Immediately before use, dissolve the mPEG-Maleimide in the reaction buffer to achieve a 1.5 to 5-fold molar excess over the peptide.
-
Conjugation Reaction: Add the dissolved mPEG-Maleimide solution to the peptide solution. Gently mix and incubate at room temperature for 2-4 hours. Monitor the reaction progress by RP-HPLC.
-
Quenching: Add the quenching solution to react with any excess mPEG-Maleimide.
-
Purification: Purify the PEGylated peptide from unreacted peptide and excess PEG reagent using SEC or RP-HPLC.
-
Characterization: Confirm the identity and purity of the PEGylated peptide using analytical RP-HPLC and mass spectrometry.
Visualizing Workflows and Concepts
Experimental Workflow for Comparative Peptide Synthesis
References
The PEG Advantage: A Comparative Guide to Fmoc-NH-PEG3-CH2COOH in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal strategy. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two. The linker is far more than a simple spacer; it is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the formation of a productive ternary complex.[1][2]
This guide provides a comparative analysis of Fmoc-NH-PEG3-CH2COOH, a short-chain polyethylene glycol (PEG) linker, against other common linker types, particularly alkyl chains. We will delve into the distinct advantages conferred by the PEG moiety, supported by experimental data, and provide detailed protocols for the evaluation of PROTAC performance.
The Superior Physicochemical Properties of PEG Linkers
PROTACs are often large molecules that fall outside of Lipinski's "rule of five," making properties like solubility and cell permeability significant hurdles in their development.[3] The choice of linker chemistry plays a vital role in overcoming these challenges.
This compound , with its three ethylene glycol units, offers several key advantages over traditional alkyl linkers:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of PROTACs. This is a critical factor for bioavailability and formulation.[4][5]
-
Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic moiety, the flexibility of PEG linkers can allow the PROTAC to adopt conformations that shield polar groups, facilitating passage across the cell membrane.[5][6]
-
Biocompatibility: PEG is well-recognized for its low toxicity and immunogenicity, making it a favorable component for therapeutic agents.[4]
-
Modular and Efficient Synthesis: The Fmoc-protected amine and terminal carboxylic acid of this compound allow for a straightforward and sequential modular synthesis of PROTACs, providing a reliable route to the final complex molecule.[4][7]
Comparative Performance: PEG vs. Alkyl Linkers
The ultimate measure of a PROTAC's effectiveness lies in its ability to induce the degradation of the target protein, quantified by its half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). Numerous studies have demonstrated that the linker composition significantly impacts these parameters.
Table 1: Comparative Degradation Efficacy of PROTACs with PEG vs. Alkyl Linkers
| Target Protein | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| BTK | CRBN | Alkyl Chain | >1000 | <20 | MOLM-14 |
| BTK | CRBN | PEG Linker | 1.6 | >95 | MOLM-14 |
| BRD4 | CRBN | Alkyl Chain | 50-100 | ~80 | HeLa |
| BRD4 | CRBN | PEG Linker | <1 | >90 | HeLa |
Note: The data presented is a synthesis of findings from various studies and is intended to be illustrative of general trends.[2][8]
As the data suggests, PEG-based linkers often lead to significantly improved degradation potency (lower DC50) and higher maximal degradation levels (Dmax) compared to their alkyl counterparts.[2] This is attributed to the enhanced solubility and conformational flexibility of the PEG chain, which facilitates the formation of a stable and productive ternary complex.[2]
Visualizing the PROTAC Mechanism and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for evaluating PROTAC efficacy.
Experimental Protocols
Accurate and reproducible experimental methods are crucial for the evaluation of PROTACs. Below are detailed protocols for key assays.
Protocol 1: PROTAC Synthesis via Two-Step Amide Coupling
This protocol describes a general method for synthesizing a PROTAC using this compound.
Materials:
-
This compound
-
Amine-functionalized E3 ligase ligand
-
Carboxylic acid-functionalized POI ligand
-
Coupling reagents (e.g., HATU, HOBt, EDC)
-
Base (e.g., DIPEA)
-
Piperidine
-
Anhydrous DMF
-
Standard purification supplies (e.g., HPLC)
Procedure:
-
Step 1: Coupling of E3 Ligase Ligand to Linker:
-
Dissolve the amine-functionalized E3 ligase ligand (1.0 eq), this compound (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq) in anhydrous DMF.
-
Stir the reaction at room temperature until completion (monitor by LC-MS).
-
Purify the Fmoc-protected intermediate by HPLC.
-
-
Step 2: Fmoc Deprotection:
-
Dissolve the purified intermediate in DMF.
-
Add 20% piperidine (v/v) and stir at room temperature for 30 minutes.
-
Concentrate the reaction mixture to remove piperidine and DMF. The crude amine is often used directly in the next step.
-
-
Step 3: Coupling of POI Ligand:
-
Dissolve the carboxylic acid-functionalized POI ligand (1.0 eq), the deprotected intermediate from Step 2 (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq) in anhydrous DMF.
-
Stir the reaction at room temperature until completion (monitor by LC-MS).
-
-
Step 4: Final Purification:
-
Purify the final PROTAC molecule by preparative HPLC.
-
Lyophilize the pure fractions to yield the final product.
-
Protocol 2: Western Blot for Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following PROTAC treatment.[9][10]
Materials:
-
Cultured cells of interest
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blotting equipment and reagents
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed period (e.g., 24 hours). Include a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for the loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[8]
-
Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.[1][11]
Materials:
-
Cultured cells of interest
-
PROTAC compound and vehicle control
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in an opaque-walled 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC for a desired time period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Measurement and Analysis:
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Plot the percentage of cell viability against the PROTAC concentration to determine the IC50 value.
-
Conclusion
The selection of the linker is a critical step in the design of effective PROTACs. This compound and other short-chain PEG linkers offer significant advantages over traditional alkyl linkers, primarily through the enhancement of solubility and the potential for improved cell permeability. These favorable physicochemical properties often translate to superior degradation efficacy, as evidenced by lower DC50 and higher Dmax values in comparative studies. The modular nature of this compound also facilitates a more streamlined and efficient synthesis process. By leveraging the benefits of PEG linkers and employing robust experimental validation, researchers can accelerate the development of potent and selective protein degraders for a new generation of therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. promega.com [promega.com]
A Comparative Guide to the Mass Spectrometry Analysis of Fmoc-NH-PEG3-CH2COOH Conjugates
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise characterization of modified proteins and peptides is paramount. Fmoc-NH-PEG3-CH2COOH is a valuable heterobifunctional linker, integrating an Fmoc-protected amine for stepwise synthesis and a carboxylic acid for conjugation, all spaced by a hydrophilic tri-ethylene glycol (PEG3) unit that enhances solubility.[1][2][3] Mass spectrometry (MS) stands as a cornerstone technique for the detailed structural elucidation of the resulting conjugates.[4] This guide provides a comparative overview of mass spectrometry-based approaches for analyzing this compound conjugates, alongside alternative PEG linkers, supported by established experimental protocols.
Performance Comparison of Analytical Strategies
The analysis of PEGylated molecules by mass spectrometry can be approached in two primary ways: intact mass analysis (a "top-down" approach) and peptide mapping (a "bottom-up" approach).[4] The choice between these strategies depends on the analytical objective. Intact mass analysis is highly effective for determining the degree of PEGylation, confirming the successful conjugation and identifying the distribution of species with different numbers of linkers attached.[4] In contrast, peptide mapping is essential for pinpointing the specific amino acid residues where the linker has been attached.[4][5]
| Analytical Strategy | Objective | Ionization Technique | Mass Analyzer | Key Information Gained |
| Intact Mass Analysis | Determine the degree of PEGylation and confirm conjugation. | ESI, MALDI | TOF, Orbitrap, FT-ICR | Molecular weight of the intact conjugate, distribution of PEGylated species. |
| Peptide Mapping | Identify the specific site(s) of PEGylation. | ESI | Quadrupole-Orbitrap, Ion Trap, Q-TOF | Fragmentation data to pinpoint the modified amino acid residue(s).[5] |
Comparison of Alternative PEG Linkers for Bioconjugation
While this compound is a versatile tool, particularly in solid-phase peptide synthesis, a variety of other PEG linkers with different reactive groups and protecting strategies are available. The choice of linker can impact not only the synthesis and stability of the conjugate but also its subsequent analysis by mass spectrometry.
| Linker Type | Reactive Groups | Conjugation Chemistry | Key Advantages | Key Considerations for MS Analysis |
| Fmoc-NH-PEG-COOH | Fmoc-protected amine, Carboxylic acid | Amide bond formation | Orthogonal to acid-labile protecting groups, suitable for solid-phase peptide synthesis.[6] | The Fmoc group is typically removed before MS analysis. |
| Boc-NH-PEG-COOH | Boc-protected amine, Carboxylic acid | Amide bond formation | Orthogonal to base-labile (Fmoc) and hydrogenolysis-labile (Cbz) groups.[7] | The Boc group is labile under acidic conditions often used in MS mobile phases. |
| Cbz-NH-PEG-COOH | Cbz-protected amine, Carboxylic acid | Amide bond formation | Stable to acidic and basic conditions, orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups.[6][7] | Requires catalytic hydrogenolysis for deprotection, which is performed prior to MS analysis.[6] |
| Maleimide-PEG | Maleimide | Thiol-reactive (e.g., Cysteine) | Highly specific and efficient reaction with thiols.[8] | The thioether bond is generally stable during MS analysis. |
| NHS-Ester-PEG | N-Hydroxysuccinimide ester | Amine-reactive (e.g., Lysine) | High reactivity with primary amines.[8] | The resulting amide bond is stable for MS analysis. |
| Azide/Alkyne-PEG | Azide, Alkyne | Click Chemistry (CuAAC or SPAAC) | Bioorthogonal, high specificity, and high yield.[8] | The resulting triazole linkage is stable during MS analysis. |
Experimental Protocols
Detailed methodologies are crucial for the successful mass spectrometry analysis of this compound and other PEGylated conjugates. Below are representative protocols for intact mass analysis and peptide mapping.
Protocol 1: Intact Mass Analysis of a PEGylated Protein
This protocol aims to determine the molecular weight of the intact conjugate and the degree of PEGylation.
1. Sample Preparation (Desalting): To ensure high-quality data, it is crucial to remove non-volatile salts from the sample. This can be achieved using a C4 or C8 ZipTip or through buffer exchange into a volatile buffer system like 10 mM ammonium acetate.[9]
2. Liquid Chromatography (LC):
-
Column: A reversed-phase column suitable for protein separation (e.g., C4, 300 Å, 2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.[10]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[10]
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 10-15 minutes.[5]
-
Flow Rate: 0.2-0.4 mL/min.[5]
3. Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[4]
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high resolution and mass accuracy.[11][12]
-
Scan Range: m/z 1000-4000.[4]
-
Data Acquisition: Acquire the full MS spectrum.
4. Data Analysis: The raw ESI-MS data will display a series of multiply charged ions for each PEGylated species. This data must be deconvoluted using appropriate software (e.g., MaxEnt or PROTEIN Deconvolution) to obtain the zero-charge mass spectrum.[4] The resulting spectrum will show peaks corresponding to the unmodified protein and the protein with one or more attached linkers.
Protocol 2: Peptide Mapping of a PEGylated Protein
This protocol is designed to identify the specific site(s) of linker attachment.
1. Sample Preparation (Enzymatic Digestion):
-
Denature the PEGylated protein using a denaturing agent or heat.
-
Reduce disulfide bonds with a reducing agent like dithiothreitol (DTT).
-
Alkylate free cysteine residues with an alkylating agent such as iodoacetamide (IAA).
-
Perform enzymatic digestion using a protease like trypsin at a 1:20 enzyme-to-substrate ratio (w/w) and incubate at 37°C for 4-18 hours.
-
Quench the reaction by adding an acid like formic acid.[13]
2. Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column suitable for peptide separation (e.g., 100 Å, 2.1 mm x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient suitable for separating a complex peptide mixture (e.g., 2-40% B over 60 minutes).
3. Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Nanospray ESI in positive ion mode.[5]
-
Mass Analyzer: Quadrupole-Orbitrap or Ion Trap.[5]
-
Acquisition Mode: Data-dependent acquisition (DDA), selecting the top 5-10 most abundant precursor ions for fragmentation.[5]
-
Fragmentation: Higher-energy Collisional Dissociation (HCD) is often a good choice as it can provide fragmentation of both the peptide backbone and the PEG linker.[5]
4. Data Analysis: The acquired MS/MS data is searched against a protein sequence database. The mass of the PEG linker modification should be included as a variable modification on potential amino acid residues (e.g., Lysine, N-terminus). The fragmentation spectra will confirm the amino acid sequence and pinpoint the site of modification.[5]
Visualization of Experimental Workflows
To further clarify the analytical processes, the following diagrams illustrate the key workflows in the mass spectrometry analysis of PEGylated conjugates.
References
- 1. This compound, CAS 139338-72-0 | AxisPharm [axispharm.com]
- 2. This compound, 139338-72-0 | BroadPharm [broadpharm.com]
- 3. This compound | CAS:139338-72-0 | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. enovatia.com [enovatia.com]
- 10. benchchem.com [benchchem.com]
- 11. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 12. sciex.com [sciex.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the NMR Analysis of Fmoc-NH-PEG-CH2COOH Linkers
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation and drug delivery, the use of polyethylene glycol (PEG) linkers is a cornerstone for improving the solubility, stability, and pharmacokinetic profiles of therapeutic molecules. Among these, heterobifunctional linkers such as Fmoc-NH-PEG-CH2COOH are particularly valuable due to the orthogonal nature of their terminal functional groups. The 9-fluorenylmethoxycarbonyl (Fmoc) protected amine allows for controlled, stepwise synthesis, particularly in solid-phase peptide synthesis (SPPS), while the terminal carboxylic acid enables conjugation to amine-containing biomolecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification and purity assessment of these critical linkers. This guide provides a comparative analysis of the NMR characteristics of Fmoc-NH-PEG3-CH2COOH and its commonly used alternatives with varying PEG chain lengths, Fmoc-NH-PEG2-CH2COOH and Fmoc-NH-PEG4-CH2COOH. Due to the limited availability of complete, publicly accessible experimental NMR spectra, this guide presents a summary of expected chemical shifts based on known structural properties and published data for similar compounds.
Performance Comparison: ¹H and ¹³C NMR Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for Fmoc-NH-PEGn-CH2COOH (n=2, 3, 4). These values are representative and may vary slightly based on the solvent used, concentration, and instrument parameters. The assignments are based on the standard chemical environments of the protons and carbons in these molecules.
Table 1: Comparative ¹H NMR Data (Expected Chemical Shifts in ppm)
| Compound | PEG Length | Fmoc Group Protons | PEG Chain Protons (-O-CH₂-CH₂-O-) | Terminal Methylene Protons (-CH₂-COOH) |
| Fmoc-NH-PEG2-CH2COOH | 2 | 7.20 - 7.80 (m, 8H, Ar-H), 4.10 - 4.50 (m, 3H, Fmoc-CH, -CH₂) | ~3.65 (m) | ~4.10 (s, 2H) |
| This compound | 3 | 7.20 - 7.80 (m, 8H, Ar-H), 4.10 - 4.50 (m, 3H, Fmoc-CH, -CH₂) | ~3.65 (m) | ~4.10 (s, 2H) |
| Fmoc-NH-PEG4-CH2COOH | 4 | 7.20 - 7.80 (m, 8H, Ar-H), 4.10 - 4.50 (m, 3H, Fmoc-CH, -CH₂) | ~3.65 (m) | ~4.10 (s, 2H) |
Table 2: Comparative ¹³C NMR Data (Expected Chemical Shifts in ppm)
| Compound | PEG Length | Fmoc Group Carbons | PEG Chain Carbons (-O-CH₂-CH₂-O-) | Terminal Carbons (-CH₂-COOH) |
| Fmoc-NH-PEG2-CH2COOH | 2 | ~144, ~141, ~128, ~127, ~125, ~120 (Ar-C), ~67 (Fmoc-CH₂), ~47 (Fmoc-CH) | ~70 | ~71 (-CH₂-), ~171 (C=O) |
| This compound | 3 | ~144, ~141, ~128, ~127, ~125, ~120 (Ar-C), ~67 (Fmoc-CH₂), ~47 (Fmoc-CH) | ~70 | ~71 (-CH₂-), ~171 (C=O) |
| Fmoc-NH-PEG4-CH2COOH | 4 | ~144, ~141, ~128, ~127, ~125, ~120 (Ar-C), ~67 (Fmoc-CH₂), ~47 (Fmoc-CH) | ~70 | ~71 (-CH₂-), ~171 (C=O) |
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data for the analysis of Fmoc-NH-PEG-CH2COOH linkers.
1. Sample Preparation:
-
Solvent Selection: A suitable deuterated solvent that fully dissolves the compound is essential. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD). The choice of solvent can influence the chemical shifts of labile protons (e.g., -NH- and -COOH).
-
Concentration: A concentration of 5-10 mg of the linker in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining a good signal-to-noise ratio in a reasonable acquisition time.
-
Procedure:
-
Accurately weigh 5-10 mg of the Fmoc-NH-PEG-CH2COOH linker.
-
Transfer the solid to a clean, dry NMR tube.
-
Add 0.5-0.7 mL of the chosen deuterated solvent.
-
Gently vortex or sonicate the sample until the solid is completely dissolved.
-
Ensure the solution is clear and free of any particulate matter before placing it in the NMR spectrometer.
-
2. NMR Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.
-
¹H NMR Spectroscopy:
-
Pulse Sequence: A standard single-pulse experiment is generally sufficient.
-
Acquisition Parameters:
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
-
Referencing: The spectrum should be referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm, DMSO at 2.50 ppm).
-
-
¹³C NMR Spectroscopy:
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve sensitivity.
-
Acquisition Parameters:
-
Number of Scans: 1024 to 4096 scans are typically required due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2 seconds.
-
-
Referencing: The spectrum is referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).
-
Visualization of the NMR Analysis Workflow
The following diagram illustrates the logical flow of the NMR analysis process for Fmoc-NH-PEG-CH2COOH linkers.
Caption: Workflow for NMR analysis of Fmoc-NH-PEG-CH2COOH.
Navigating the Analytical Maze: A Comparative Guide to Purity Analysis of Synthetic Peptides Modified with Fmoc-NH-PEG3-CH2COOH
For Researchers, Scientists, and Drug Development Professionals: A detailed guide on the impact of PEGylation with Fmoc-NH-PEG3-CH2COOH on the purity analysis of synthetic peptides, with comparative data and experimental protocols.
The conjugation of polyethylene glycol (PEG) to therapeutic peptides, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. The use of a short, hydrophilic linker like this compound can significantly improve a peptide's solubility, stability, and in vivo half-life. However, this modification also introduces new challenges in the analytical characterization and purity assessment of the final peptide product. This guide provides a comprehensive comparison of analytical methodologies for purity analysis of peptides PEGylated with this compound versus their unmodified counterparts, supported by experimental insights and detailed protocols.
The Impact of PEGylation on Peptide Analysis
The covalent attachment of the this compound linker to a peptide alters its physicochemical properties, which in turn affects its behavior in common analytical systems like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS). Understanding these changes is crucial for accurate purity determination.
Performance Comparison: Unmodified vs. PEGylated Peptides
The introduction of the PEG3 linker leads to predictable shifts in analytical data. The following table summarizes the expected changes in key analytical parameters.
| Analytical Parameter | Unmodified Peptide | Peptide PEGylated with this compound | Rationale for Change |
| RP-HPLC Retention Time | Typically longer | Generally shorter | The hydrophilic PEG chain reduces the overall hydrophobicity of the peptide, leading to weaker interaction with the hydrophobic stationary phase (e.g., C18) and earlier elution. |
| RP-HPLC Peak Shape | Generally sharp | Can exhibit broadening | Increased conformational flexibility of the PEGylated peptide can lead to heterogeneous interactions with the stationary phase, resulting in broader peaks. |
| Mass (Monoisotopic) | M | M + 429.46 Da | The addition of the this compound moiety (C23H27NO7) increases the peptide's mass by its molecular weight. |
| Mass Spectrum Complexity | Single major peak | Potential for multiple related peaks | Incomplete reactions can result in the presence of unreacted peptide. The PEGylation process itself, if not optimized, can lead to di- or multi-PEGylated species, although less common with short linkers and controlled stoichiometry. |
In-Depth Analysis Techniques
A multi-pronged approach is essential for the comprehensive purity analysis of PEGylated peptides.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the workhorse for assessing the purity of synthetic peptides. For PEGylated peptides, modifications to standard protocols are often necessary to achieve optimal separation.
Key Considerations for RP-HPLC of PEGylated Peptides:
-
Column Choice: While C18 columns are standard for peptides, a column with a larger pore size (e.g., 300 Å) and a less hydrophobic stationary phase (e.g., C4 or C8) can provide better peak shape and resolution for PEGylated peptides.
-
Gradient: A shallower gradient of the organic mobile phase (e.g., acetonitrile) is often required to effectively separate the PEGylated peptide from the unmodified peptide and other impurities.
-
Detection: UV detection at 214 nm and 280 nm is standard. The addition of a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be beneficial for detecting the PEG moiety itself, which lacks a strong chromophore.
Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the identity and assessing the homogeneity of PEGylated peptides.
Key Considerations for MS of PEGylated Peptides:
-
Ionization Technique: Electrospray Ionization (ESI) is commonly used for its ability to generate multiply charged ions from large molecules, making it suitable for analyzing PEGylated peptides. Matrix-Assisted Laser Desorption/Ionization (MALDI) is also a valuable tool, particularly for rapid molecular weight determination.
-
Spectral Interpretation: The mass spectrum of a successfully mono-PEGylated peptide will show a mass shift corresponding to the PEG linker. It is crucial to also screen for the presence of the unmodified peptide and any multi-PEGylated species. High-resolution mass spectrometers, such as Orbitrap or Q-TOF instruments, are highly recommended for accurate mass determination.
-
Tandem MS (MS/MS): To confirm the site of PEGylation, the PEGylated peptide can be subjected to fragmentation in the mass spectrometer. The resulting fragment ions can be analyzed to pinpoint the amino acid residue to which the PEG linker is attached.
Alternative Peptide Modifications
While PEGylation is a dominant strategy, other modifications can also be employed to enhance peptide properties. A comparative overview is presented below.
| Modification Strategy | Linker/Moiety Example | Key Advantages | Analytical Considerations |
| Hydrophilic Polypeptides | XTEN, PASylation, Polysarcosine | Biodegradable, potentially less immunogenic than PEG, can be genetically encoded. | Similar to PEGylation, leads to significant mass increase and changes in chromatographic behavior. |
| Fatty Acid Acylation | Palmitic acid, Myristic acid | Promotes binding to albumin, extending in vivo half-life. | Increases hydrophobicity, leading to longer retention times in RP-HPLC. |
| Glycosylation | N- or O-linked glycans | Can improve solubility, stability, and receptor binding. | Introduces heterogeneity, complicating analysis; requires specialized analytical techniques (e.g., glycoproteomics). |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative protocols for the on-resin PEGylation of a synthetic peptide with this compound and its subsequent analysis.
Protocol 1: On-Resin N-Terminal PEGylation of a Synthetic Peptide
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide)
-
20% Piperidine in DMF
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (2 equivalents relative to the resin loading), HATU (1.95 equivalents), and DIPEA (4 equivalents) in DMF.
-
Add the activated linker solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
Monitor the reaction completion using a Kaiser test.
-
-
Washing: Wash the resin thoroughly with DMF.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the cleavage mixture and precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether. Dry the peptide pellet under vacuum.
Protocol 2: RP-HPLC Analysis of the PEGylated Peptide
Instrumentation and Conditions:
-
HPLC System: A standard analytical HPLC system with a UV detector.
-
Column: C4, 300 Å, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 5-65% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV at 214 nm.
Procedure:
-
Sample Preparation: Dissolve the crude PEGylated peptide in Mobile Phase A to a concentration of 1 mg/mL.
-
Injection: Inject 20 µL of the sample.
-
Data Analysis: Integrate the peaks and determine the purity based on the relative peak area of the main product. Compare the chromatogram to that of the unmodified peptide to observe the shift in retention time.
Protocol 3: Mass Spectrometry Analysis of the PEGylated Peptide
Instrumentation and Conditions:
-
Mass Spectrometer: ESI-Q-TOF or Orbitrap mass spectrometer.
-
Ionization Mode: Positive ion electrospray.
-
Sample Infusion: The sample can be introduced via direct infusion or coupled to an LC system (LC-MS).
-
Mass Range: Scan a mass range appropriate for the expected mass of the PEGylated peptide (e.g., m/z 500-2500).
Procedure:
-
Sample Preparation: Prepare a 10 pmol/µL solution of the purified PEGylated peptide in 50% acetonitrile/0.1% formic acid.
-
Data Acquisition: Acquire the mass spectrum.
-
Data Analysis: Deconvolute the raw data to obtain the zero-charge mass spectrum. Compare the observed mass with the theoretical mass of the PEGylated peptide. Look for peaks corresponding to the unmodified peptide and other potential impurities.
Visualizing the Workflow
The following diagram illustrates the overall process from peptide synthesis to the analysis of the PEGylated product.
Caption: Workflow for the synthesis, purification, and purity analysis of a peptide PEGylated with this compound.
Conclusion
The modification of synthetic peptides with this compound is a valuable strategy for improving their therapeutic potential. However, it necessitates a thorough and adapted analytical approach to ensure the purity and quality of the final product. By understanding the impact of PEGylation on chromatographic and mass spectrometric behavior and by implementing optimized analytical protocols, researchers can confidently characterize these complex biomolecules. This guide provides a framework for navigating the analytical challenges, enabling the successful development of novel PEGylated peptide therapeutics.
A Researcher's Guide to Functional Assays for Fmoc-NH-PEG3-CH2COOH Labeled Proteins
For researchers, scientists, and drug development professionals, the conjugation of moieties to a protein is a critical step that can impact its biological activity. The choice of linker, such as Fmoc-NH-PEG3-CH2COOH, plays a pivotal role in the stability, solubility, and function of the resulting bioconjugate. This guide provides an objective comparison of protein labeling with this compound against other common alternatives, supported by experimental data and detailed methodologies for key functional assays.
Comparing Linker Chemistries: Impact on Protein Function
The selection of a linker for protein modification is a crucial decision that influences the properties of the final conjugate. This compound is a heterobifunctional linker featuring a base-labile Fmoc-protected amine and a carboxylic acid, connected by a three-unit polyethylene glycol (PEG) spacer. This structure offers a balance of hydrophilicity and a defined spacer length. The primary alternatives for protein labeling include N-hydroxysuccinimide (NHS)-ester PEG linkers and maleimide-PEG linkers.
This compound offers a strategic advantage in multi-step synthesis where orthogonal protection is required. The Fmoc group is stable to acidic conditions and can be selectively removed with a mild base, such as piperidine, to reveal a primary amine for subsequent conjugation. The carboxylic acid end can be activated to react with primary amines on the protein, such as the side chain of lysine residues.
NHS-Ester-PEG Linkers are widely used for their high reactivity towards primary amines on proteins, forming stable amide bonds. However, NHS esters are susceptible to hydrolysis in aqueous solutions, which can reduce conjugation efficiency.
Maleimide-PEG Linkers provide high specificity for thiol groups, found in cysteine residues. This allows for site-specific conjugation, which can be advantageous for preserving protein function, especially when cysteine residues are engineered into specific locations. However, the resulting thioether bond can be less stable than an amide bond, and maleimides can also react with amines at higher pH.
Quantitative Performance Comparison
Direct quantitative comparisons of protein function after labeling with this compound versus other linkers are not extensively available in publicly accessible literature. However, studies comparing different PEG linker lengths and architectures provide valuable insights into the expected trends. The following tables summarize key performance metrics from such studies, which can be extrapolated to inform the choice of linker.
Table 1: Comparison of In Vitro Cytotoxicity of Antibody-Drug Conjugates (ADCs) with Different Linker Architectures
| Linker Architecture | Target Cell Line | IC50 (nM) | Reference |
| Homogeneous DAR 2 ADC (Linear Linker) | SK-BR-3 (HER2-positive) | ~0.5 | [1] |
| "Short" Homogeneous DAR 6 ADC (Branched Linker) | SK-BR-3 (HER2-positive) | ~0.68 | [1] |
| "Long" Homogeneous DAR 6 ADC (Branched Linker) | SK-BR-3 (HER2-positive) | ~0.074 | [1] |
Note: The "long" branched linker in this study included an additional PEG4 moiety, suggesting that linker length and architecture are critical for optimal payload release and efficacy.[1]
Table 2: Comparison of In Vitro Cytotoxicity of Affibody-Drug Conjugates with Different PEG Linker Lengths
| Conjugate | PEG Chain Length | Target Cell Line | IC50 (nM) | Reference |
| HM | No PEG | NCI-N87 (HER2-positive) | 4.94 | [2] |
| HP4KM | 4 kDa | NCI-N87 (HER2-positive) | 31.9 | [2] |
| HP10KM | 10 kDa | NCI-N87 (HER2-positive) | 111.3 | [2] |
Note: In this study, increasing the PEG chain length had a negative effect on the in vitro cytotoxicity of the conjugates.[2]
Experimental Protocols
To assess the functional integrity of a protein labeled with this compound, a panel of assays should be employed. Below are detailed protocols for key experiments.
Protocol 1: Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To determine the binding affinity (KD) of a labeled antibody to its target antigen.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Labeled and unlabeled antibody
-
Target antigen
-
Amine coupling kit (EDC, NHS, ethanolamine-HCl)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 1.5)
Procedure:
-
Immobilization of Antigen:
-
Activate the sensor chip surface by injecting a mixture of EDC and NHS.
-
Inject the antigen solution (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) to allow for covalent coupling to the activated surface.
-
Deactivate any remaining active esters by injecting ethanolamine-HCl.
-
-
Binding Analysis:
-
Inject a series of concentrations of the labeled antibody over the antigen-coated surface and a reference flow cell (without antigen).
-
Allow for an association phase followed by a dissociation phase where only running buffer flows over the surface.
-
After each cycle, regenerate the sensor surface by injecting the regeneration solution to remove the bound antibody.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Compare the KD values of the labeled and unlabeled antibody to assess the impact of labeling on binding affinity.
-
Protocol 2: Enzyme Kinetic Assay
Objective: To determine the Michaelis constant (Km) and maximum reaction velocity (Vmax) of a labeled enzyme.
Materials:
-
Spectrophotometer or plate reader
-
Labeled and unlabeled enzyme
-
Enzyme substrate
-
Assay buffer at optimal pH for the enzyme
-
96-well plate or cuvettes
Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare a stock solution of the labeled and unlabeled enzyme in assay buffer.
-
Prepare a series of substrate concentrations in the assay buffer.
-
-
Reaction Measurement:
-
In a 96-well plate or cuvette, add the assay buffer and the substrate at a specific concentration.
-
Initiate the reaction by adding a small volume of the enzyme solution.
-
Immediately measure the change in absorbance or fluorescence over time at the appropriate wavelength. The rate of the reaction should be linear for the initial part of the measurement.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) from the linear portion of the progress curve for each substrate concentration.
-
Plot V0 versus substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Compare the kinetic parameters of the labeled and unlabeled enzyme to evaluate the effect of the label on catalytic efficiency.
-
Protocol 3: Cell Viability (MTT) Assay
Objective: To assess the cytotoxicity of a protein-drug conjugate on a target cell line.
Materials:
-
Target cell line (e.g., L929 for TNF-alpha cytotoxicity)[3]
-
Complete cell culture medium
-
Labeled and unlabeled protein-drug conjugate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the labeled and unlabeled protein-drug conjugate in complete culture medium.
-
Remove the old medium from the cells and add the different concentrations of the conjugates. Include untreated cells as a control.
-
Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the conjugate concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the functional assessment of labeled proteins.
References
A Comparative Guide to the In Vitro Stability of Fmoc-NH-PEG3-CH2COOH Linkers
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision in the synthesis of peptides, bioconjugates, and antibody-drug conjugates (ADCs). The linker's stability directly impacts the integrity of the final product during synthesis, purification, and in its final application. This guide provides an objective comparison of the Fmoc-NH-PEG3-CH2COOH linker, focusing on its in vitro stability against other common alternatives, supported by established chemical principles and data from analogous systems.
The this compound linker is a heterobifunctional molecule featuring a base-labile Fmoc-protected amine and a terminal carboxylic acid, connected by a three-unit polyethylene glycol (PEG) spacer.[1][2] This structure offers a versatile platform for conjugation, with the PEG chain enhancing hydrophilicity and solubility.[3][4]
Comparative Stability of Key Functional Groups
The overall in vitro stability of the this compound linker is determined by the stability of its constituent parts: the Fmoc protecting group, the internal ether and amide bonds of the PEG-amine portion, and the terminal carboxylic acid which forms an amide bond upon conjugation.
| Feature | This compound | Alternative Linkers (e.g., Cbz, Boc protected) | Stability Characteristics & Considerations |
| Amine Protecting Group | Fmoc (9-fluorenylmethoxycarbonyl) | Cbz (Carbobenzyloxy), Boc (tert-Butoxycarbonyl) | The Fmoc group is specifically designed to be labile under mild basic conditions (e.g., 20% piperidine in DMF), which allows for orthogonal deprotection strategies in the presence of acid-labile groups like Boc or Trt.[5] Cbz groups are typically removed by catalytic hydrogenolysis, while Boc groups are removed by strong acid (e.g., TFA).[5] |
| Cleavage Condition | Mild Base (e.g., Piperidine) | Hydrogenolysis (H₂, Pd/C) or Strong Acid (HBr/AcOH) for Cbz; Strong Acid (TFA) for Boc | The mild, non-acidic conditions for Fmoc removal are a key advantage, preserving acid-sensitive functionalities elsewhere in the molecule. This is a cornerstone of modern solid-phase peptide synthesis (SPPS).[5] |
| Linker Backbone | PEG (Polyethylene Glycol) | Alkyl Chains, Peptides | The PEG backbone, composed of stable ether linkages, is highly stable under a wide range of aqueous conditions and is resistant to enzymatic degradation.[4] This enhances the in vivo half-life of conjugates.[6] Alkyl chains offer hydrophobicity, while peptide-based linkers can be designed for specific enzymatic cleavage. |
| Conjugation Chemistry | Carboxylic Acid (forms Amide Bond) | Maleimide (forms Thioether Bond), Click Chemistry (forms Triazole) | The terminal carboxylic acid is activated (e.g., with HATU, EDC) to form a highly stable amide bond with primary amines (e.g., lysine side chains).[1][2] Maleimide linkers react with thiols (cysteine) to form stable thioether bonds.[7] "Click chemistry" linkers (e.g., with azide or alkyne groups) form very stable triazole rings.[8] |
| Aqueous Stability | High | Variable | The hydrophilic PEG spacer generally improves the aqueous solubility and stability of the entire conjugate, preventing aggregation which can be an issue with hydrophobic linkers.[3][9] |
Experimental Protocols
Detailed methodologies are essential for the successful application of these linkers. Below are representative protocols for the deprotection of the Fmoc group and the cleavage of a peptide from a solid support where such a linker might be used.
Protocol 1: Fmoc Group Deprotection
This protocol describes the removal of the Fmoc protecting group from the N-terminus of a resin-bound peptide or from the linker itself.
Materials:
-
Peptide-resin with terminal Fmoc group
-
Deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)
-
DMF for washing
-
Reaction vessel for Solid-Phase Peptide Synthesis (SPPS)
Procedure:
-
Swell the peptide-resin in DMF for approximately 1 hour in the reaction vessel.[3]
-
Drain the DMF from the resin.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 5-20 minutes at room temperature.[10] The deprotection can often be monitored by UV spectroscopy of the dibenzofulvene byproduct released.[5]
-
Drain the deprotection solution.
-
Thoroughly wash the resin multiple times with DMF to remove residual piperidine and the cleavage byproducts.[10][11]
-
A qualitative test (such as the Kaiser test) can be performed to confirm the presence of the newly freed primary amine.[10]
Protocol 2: Cleavage of Peptide from Resin
This protocol details the final step in SPPS, where the synthesized peptide is cleaved from the solid support and side-chain protecting groups are simultaneously removed.
Materials:
-
Dry peptide-resin
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS).[3][12] Caution: TFA is highly corrosive and must be handled in a fume hood with appropriate personal protective equipment.
-
Cold diethyl ether
-
Centrifuge tubes
Procedure:
-
Place the dry peptide-resin into a suitable reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.[3][12] The exact time can vary depending on the linker and peptide sequence.
-
Filter the cleavage mixture to separate the resin, collecting the filtrate in a clean centrifuge tube.
-
Wash the resin with a small additional amount of fresh TFA and combine the filtrates.[12]
-
Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether with gentle vortexing.[3][12]
-
Incubate the ether suspension at -20°C for at least 30 minutes to maximize precipitation.
-
Pellet the peptide via centrifugation and carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and TFA.[12]
-
Dry the final peptide product under vacuum.
Visualizing Workflows and Linker Chemistry
Diagrams created using Graphviz provide clear visual representations of the chemical processes involved.
Caption: Workflow for on-resin PEGylation using this compound.
Caption: Chemical logic of Fmoc deprotection and subsequent conjugation.
References
- 1. This compound, 139338-72-0 | BroadPharm [broadpharm.com]
- 2. medkoo.com [medkoo.com]
- 3. benchchem.com [benchchem.com]
- 4. lifetein.com [lifetein.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. precisepeg.com [precisepeg.com]
- 8. purepeg.com [purepeg.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. benchchem.com [benchchem.com]
The Linker's Pivotal Role: A Head-to-Head Comparison of PROTACs with Different Linkers
A comprehensive guide for researchers, scientists, and drug development professionals on the critical impact of linker composition and length on PROTAC efficacy, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of common linker types, supported by experimental data and detailed methodologies for validation.
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality. These heterobifunctional molecules co-opt the cell's intrinsic ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A PROTAC molecule is composed of three key elements: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers the two. While the choice of ligands dictates the target and the E3 ligase to be hijacked, the linker is far from a passive spacer. Its length, chemical composition, and rigidity are critical determinants of a PROTAC's overall performance, profoundly influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of productive protein degradation.[1][2][3]
This guide presents a head-to-head comparison of PROTACs featuring different linkers, summarizing quantitative data from various studies to inform the rational design of next-generation protein degraders.
The Catalytic Cycle of PROTAC Action
PROTACs function catalytically to induce protein degradation. The process begins with the formation of a ternary complex, bringing the POI in close proximity to the E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC is subsequently released and can engage in another round of degradation.[4]
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is primarily evaluated by two key parameters: the half-maximal degradation concentration (DC50), which represents the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation level (Dmax), which indicates the percentage of protein degraded at saturating concentrations.[5] Lower DC50 values indicate higher potency, while a higher Dmax signifies greater efficacy.
The following tables summarize experimental data from various studies, highlighting the impact of different linker types on PROTAC performance.
Table 1: Comparison of Flexible Linkers (Alkyl vs. PEG)
Flexible linkers, such as alkyl and polyethylene glycol (PEG) chains, are the most commonly used due to their synthetic accessibility and ability to allow for conformational adjustments necessary for ternary complex formation.[1][6] PEG linkers, in particular, can enhance the solubility of PROTACs.[2]
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| CRBN | VHL | Alkyl Chain | 9 | Concentration-dependent decrease | - | HEK293T |
| CRBN | VHL | PEG | 3 PEG units | Weak degradation | - | HEK293T |
| BTK | CRBN | Alkyl | Varied | Varied | Varied | Ramos |
| BTK | CRBN | PEG | ≥ 4 PEG units | 1-40 | >90 | Ramos |
| BRD4 | CRBN | PEG | 0 PEG units | < 500 | >90 | H661 |
| BRD4 | CRBN | PEG | 1-2 PEG units | > 5000 | <50 | H661 |
| BRD4 | CRBN | PEG | 4-5 PEG units | < 500 | >90 | H661 |
Data compiled from multiple sources.[1][7]
Table 2: Comparison of Flexible vs. Rigid Linkers
Rigid linkers, incorporating structures like piperazine, piperidine, or alkynes, can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially leading to improved potency and pharmacokinetic properties.[2][3][8]
| Target Protein | E3 Ligase | Linker Type | Key Feature | DC50 (nM) | Dmax (%) | Cell Line |
| BET Proteins | Lenalidomide | Alkyl Chain | Flexible | Picomolar range | >90 | MV4;11, MOLM13 |
| BET Proteins | Lenalidomide | Ethynyl Group | Rigid | 3-fold more potent | >90 | MOLM13 |
| Androgen Receptor (AR) | VHL | PEG/Alkyl | Flexible | - | - | LNCaP, VCaP |
| Androgen Receptor (AR) | VHL | Piperidine/Piperazine | Rigid | < 1 | >90 | LNCaP, VCaP |
Data compiled from multiple sources.[1][8]
Experimental Protocols
A systematic evaluation of PROTACs with different linkers requires a series of robust and well-defined experimental assays. The following diagram outlines a typical workflow for comparing PROTACs.
Protocol 1: Assessment of Protein Degradation by Western Blot
This is the most common method to directly measure the reduction in target protein levels.[5][9]
1. Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC compounds in complete cell culture medium. Include a vehicle control (e.g., DMSO).
-
Aspirate the old medium and treat the cells with the different concentrations of PROTACs or vehicle control for a predetermined time (e.g., 24 hours).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new pre-chilled tube and determine the protein concentration using a BCA or Bradford assay.
3. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Probe the membrane for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
5. Detection and Analysis:
-
Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein level to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Protocol 2: Cell Viability/Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)
This assay determines the effect of the PROTAC and subsequent protein degradation on cell proliferation and health.[10][11]
1. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well.
2. Compound Treatment:
-
Prepare serial dilutions of the PROTAC compounds in complete culture medium.
-
Add the diluted compounds or vehicle control to the respective wells.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
3. Assay Procedure (CellTiter-Glo® Example):
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
4. Data Analysis:
-
Subtract the average background luminescence from all experimental readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Protocol 3: Target Ubiquitination Assay (In-Cell Co-Immunoprecipitation)
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.[12]
1. Cell Treatment:
-
Seed cells in 100 mm dishes.
-
Treat cells with the PROTAC compound or vehicle control for a time period shorter than that required for significant degradation (e.g., 1-4 hours). Co-treat with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
2. Cell Lysis:
-
Lyse the cells as described in the Western Blot protocol.
3. Immunoprecipitation (IP):
-
Incubate the cell lysate with an antibody against the target protein overnight at 4°C to form an antibody-antigen complex.
-
Add Protein A/G agarose beads and incubate for an additional 1-2 hours to capture the complex.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
4. Elution and Western Blot:
-
Elute the protein from the beads by boiling in Laemmli sample buffer.
-
Run a Western blot as described in Protocol 1.
5. Detection:
-
Probe the membrane with an antibody against ubiquitin to detect the polyubiquitin chains on the immunoprecipitated target protein.
6. Data Analysis:
-
A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane indicates successful ubiquitination of the target protein.
Protocol 4: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions, including the formation of the ternary complex.[13][14][15]
1. Surface Preparation and Ligand Immobilization:
-
Activate the surface of an SPR sensor chip (e.g., CM5).
-
Immobilize one of the proteins (typically the E3 ligase) onto the sensor surface to a desired level.
-
Deactivate any remaining active esters on the surface.
2. Binary Interaction Analysis (Controls):
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to measure the binary binding affinity (KD).
-
In a separate experiment, if possible, immobilize the target protein and inject the PROTAC to determine the other binary KD.
3. Ternary Complex Formation Assay:
-
Prepare a series of analyte solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these pre-mixed solutions over the immobilized E3 ligase surface.
-
The resulting sensorgrams will reflect the binding of the pre-formed POI-PROTAC complex to the E3 ligase.
4. Data Analysis:
-
Fit the sensorgrams to a suitable binding model to determine the kinetic rate constants (ka and kd) and the equilibrium dissociation constant (KD) for the ternary complex.
-
Cooperativity (α) can be calculated by comparing the binary and ternary binding affinities. An alpha value > 1 indicates positive cooperativity, where the binding of one protein to the PROTAC enhances the binding of the other.
Conclusion
The linker is a critical and highly tunable component in the design of effective PROTACs. Its length, composition (flexible vs. rigid), and attachment points significantly influence degradation efficacy, selectivity, and pharmacokinetic properties.[1][8] While flexible linkers like PEG and alkyl chains offer synthetic tractability and can enhance solubility, rigid linkers may provide a path to improved potency and drug-like properties through conformational control.[2][3] A systematic approach to linker optimization, supported by robust quantitative assays as detailed in this guide, is essential for the development of potent and selective protein degraders with therapeutic potential. The data and protocols presented here offer a framework for researchers to rationally design and validate the next generation of PROTACs.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cytivalifesciences.com [cytivalifesciences.com]
A Head-to-Head Comparison of Fmoc-NH-PEG3-CH2COOH Alternatives for Bioconjugation
In the realm of bioconjugation, the strategic selection of a linker molecule is paramount to the successful development of advanced therapeutics such as antibody-drug conjugates (ADCs), PROTACs, and other targeted drug delivery systems. Fmoc-NH-PEG3-CH2COOH is a widely utilized heterobifunctional linker, valued for its discrete polyethylene glycol (PEG) spacer that enhances solubility and its orthogonal protecting groups that allow for sequential conjugation. However, the specific requirements of a bioconjugation strategy may necessitate alternatives with different chemical properties. This guide provides an objective comparison of viable alternatives to this compound, supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions.
Core Concepts of this compound
This compound features a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a three-unit PEG spacer, and a terminal carboxylic acid. The Fmoc group is base-labile, typically removed with piperidine, making it compatible with acid-labile protecting groups like tert-butyloxycarbonyl (Boc) in orthogonal synthetic strategies.[1] The terminal carboxylic acid can be activated to react with primary amines on biomolecules, forming stable amide bonds.[2]
Alternatives Based on Protecting Group Chemistry
The choice of protecting group is critical and depends on the stability of the biomolecule and the overall synthetic scheme.
| Protecting Group | Deprotection Condition | Advantages | Disadvantages |
| Fmoc | Base (e.g., 20% piperidine in DMF)[1] | Mild deprotection; Orthogonal to acid-labile groups (e.g., Boc).[1] | Not suitable for base-sensitive molecules. |
| Boc | Acid (e.g., TFA, 4M HCl in dioxane)[3] | Stable to bases and nucleophiles.[3] | Harsh acidic conditions may not be suitable for all biomolecules. |
| Cbz | Reductive (hydrogenolysis) or strong acid[1] | Orthogonal to base-labile groups.[1] | Requires specific catalytic conditions (e.g., Pd/C) which may not be compatible with all substrates. |
Alternatives Based on Reactive Group Chemistry
The reactivity of the linker's terminal group dictates its conjugation partner on the biomolecule. While this compound has a carboxylic acid for targeting amines, several other reactive moieties are available.
Amine-Reactive Linkers
These linkers are designed to form stable amide bonds with primary amines, such as those on lysine residues.
| Reactive Group | Reaction pH | Advantages | Disadvantages |
| NHS Ester | 7.2-9.0[4] | High reactivity towards primary amines. | Susceptible to hydrolysis in aqueous solutions. |
| Sulfo-NHS Ester | 7.2-9.0 | Water-soluble, allowing for conjugation in fully aqueous systems. | Also susceptible to hydrolysis. |
| TFP Ester | 7.2-9.0 | Enhanced stability against hydrolysis, can lead to higher conjugation yields. | Less commonly used than NHS esters. |
Thiol-Reactive Linkers
These linkers target cysteine residues, which are often less abundant on protein surfaces than lysines, allowing for more site-specific conjugation.
| Reactive Group | Reaction pH | Advantages | Disadvantages |
| Maleimide | 6.5-7.5[5] | Highly selective for thiol groups.[5] | Potential for retro-Michael addition, leading to linker exchange. |
| Haloacetamide | 7.2-9.0 | Forms a stable thioether bond. | Can also react with other nucleophiles at higher pH. |
Bioorthogonal Ligation Chemistries
These chemistries involve pairs of mutually reactive groups that do not interact with biological functionalities.
| Ligation Chemistry | Reactive Groups | Advantages |
| Oxime Ligation | Aminooxy + Aldehyde/Ketone[6] | Highly chemoselective and can be performed under mild physiological conditions.[6] |
| Click Chemistry | Azide + Alkyne[7] | High efficiency and specificity.[7] |
Impact of PEG Chain Length
The length of the PEG spacer significantly influences the physicochemical properties of the bioconjugate.[8]
| Property | Effect of Increasing PEG Length |
| Solubility | Generally increases, which is beneficial for hydrophobic molecules.[8][9] |
| Pharmacokinetics | Can prolong circulation half-life by increasing hydrodynamic radius.[9] |
| Immunogenicity | Can reduce immunogenicity by shielding epitopes.[9] |
| Biological Activity | May cause steric hindrance, potentially reducing binding affinity or potency.[9] |
Visualizing Bioconjugation Strategies
To better understand the workflows and decision-making processes in bioconjugation, the following diagrams are provided.
Caption: A generalized workflow for bioconjugation using a heterobifunctional linker.
Caption: A decision tree for selecting an appropriate linker based on the target functional group.
Caption: Deprotection strategies for common amine protecting groups.
Experimental Protocols
Protocol 1: On-Resin Peptide PEGylation using Fmoc-NH-PEG-COOH
This protocol describes the conjugation of an Fmoc-protected PEG linker to a peptide synthesized on solid support.[10]
-
Peptide Synthesis: Synthesize the peptide on a solid-phase resin using standard Fmoc chemistry.
-
Final Fmoc Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group by treating the resin with 20% piperidine in DMF.
-
Linker Activation: Dissolve Fmoc-NH-PEG-COOH (1.5 eq) with an activating agent like HBTU (1.5 eq) and a base like DIPEA (3 eq) in DMF.
-
Conjugation: Add the activated linker solution to the peptide-resin and agitate for 2-4 hours at room temperature.
-
Washing: Wash the resin extensively with DMF and then dichloromethane (DCM).
-
Cleavage and Deprotection: Cleave the PEGylated peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H2O).
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Protocol 2: Antibody Conjugation using an NHS-Ester PEG Linker
This protocol outlines the labeling of an antibody with an NHS-ester functionalized PEG linker.
-
Antibody Preparation: Prepare the antibody in a suitable buffer (e.g., PBS) at a concentration of 1-10 mg/mL. The buffer should be free of primary amines.
-
Linker Preparation: Dissolve the NHS-ester PEG linker in a water-miscible organic solvent (e.g., DMSO or DMF) at a concentration of 10-100 mM.
-
Conjugation: Add a 10- to 50-fold molar excess of the linker solution to the antibody solution. The final concentration of the organic solvent should be less than 10%.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.
-
Quenching: Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM.
-
Purification: Remove excess linker and byproducts by size-exclusion chromatography (SEC) or dialysis.
-
Characterization: Characterize the conjugate by SDS-PAGE, SEC, and mass spectrometry to determine the drug-to-antibody ratio (DAR).
Conclusion
The choice of a linker for bioconjugation is a critical decision that profoundly impacts the properties and performance of the final product. While this compound is a versatile and widely used linker, a thorough understanding of the available alternatives is essential for optimizing bioconjugate design. Alternatives based on different protecting groups, reactive moieties, and PEG chain lengths offer a broad toolkit for researchers. The selection should be guided by the specific chemical properties of the biomolecule and the desired attributes of the final conjugate. The comparative data and protocols provided in this guide serve as a valuable resource for navigating these choices and advancing the development of next-generation biotherapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, 139338-72-0 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Fmoc-NH-PEG3-CH2COOH
For Immediate Implementation by Laboratory Personnel
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Fmoc-NH-PEG3-CH2COOH, a common reagent in peptide synthesis and bioconjugation. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining environmental compliance. This substance should be handled as a hazardous chemical and disposed of accordingly. Under no circumstances should this chemical be discarded down the drain or in regular solid waste streams.
Immediate Safety and Hazard Information
This compound is associated with several hazards that necessitate careful handling during the disposal process. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies the following classifications for this compound:
-
Acute toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Skin corrosion/irritation (Category 2): Causes skin irritation.[1]
-
Serious eye damage/eye irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific target organ toxicity, single exposure (Respiratory tract irritation): May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is mandatory to be outfitted with the appropriate personal protective equipment. This includes:
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Chemical-resistant gloves, such as nitrile.
-
Body Protection: An impervious laboratory coat.
-
Respiratory Protection: A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The proper disposal of this compound must be carried out in a systematic manner to ensure containment and compliance with all relevant regulations.
Step 1: Waste Identification and Segregation
All materials contaminated with this compound must be treated as hazardous waste. This includes:
-
Unused or expired product.
-
Reaction residues.
-
Contaminated consumables (e.g., gloves, weighing boats, pipette tips, and filter paper).
This waste stream must be segregated from non-hazardous waste and other incompatible chemical waste to prevent dangerous reactions.
Step 2: Waste Collection and Containerization
Solid Waste:
-
Carefully place solid this compound waste into a clearly labeled, sealable, and chemically compatible container. High-density polyethylene (HDPE) containers are a suitable choice.[2]
-
If possible, using the original manufacturer's container is a good practice.[2]
-
Ensure the container is in good condition, with no cracks or leaks.
Liquid Waste:
-
Collect all liquid waste containing this compound, such as from deprotection steps or subsequent washes, in a designated, chemically compatible, and sealable container.[2]
-
The container should be appropriate for the solvents used (e.g., DMF, piperidine).
-
Never overfill a liquid waste container; allow for adequate headspace.
Step 3: Labeling
Proper labeling of the waste container is crucial for safety and regulatory compliance. The label must include:
-
The full chemical name: "this compound". Avoid using abbreviations.[1][2]
-
An indication of the primary hazards (e.g., "Irritant," "Harmful").
-
The approximate quantity of waste in the container.
Step 4: Storage
-
Seal the waste container tightly.
-
Store the sealed and labeled container in a designated, secure, and well-ventilated hazardous waste accumulation area.[2]
-
This area should be separate from general laboratory traffic and incompatible materials.[2]
-
It is recommended to use secondary containment, such as a larger, chemically resistant bin, to contain any potential leaks.[2]
Step 5: Final Disposal
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][2]
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Maintain all necessary documentation related to the disposal of the hazardous waste as required by local, state, and federal regulations.
Emergency Procedures for Accidental Release
In the event of a spill or accidental release, the following steps should be taken immediately:
-
Evacuate: Evacuate non-essential personnel from the immediate area.[3]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb the material with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.
-
Collect: Carefully collect the absorbed material and place it into a suitable, labeled container for chemical waste.[3]
-
Clean: Clean the spill area thoroughly with soap and water.
-
PPE: Wear appropriate personal protective equipment throughout the cleanup process.[3]
First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[3]
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water for at least 15 minutes.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Below is a workflow diagram illustrating the proper disposal procedure for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
